molecular formula C4H9O7P B1195075 D-Erythrose 4-phosphate CAS No. 585-18-2

D-Erythrose 4-phosphate

Numéro de catalogue: B1195075
Numéro CAS: 585-18-2
Poids moléculaire: 200.08 g/mol
Clé InChI: NGHMDNPXVRFFGS-IUYQGCFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-erythrose 4-phosphate is an erythrose phosphate that is D-erythrose carrying a phosphate group at position 4. It is an intermediate in the pentose phosphate pathway and Calvin cycle. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a D-erythrose. It is a conjugate acid of a this compound(2-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Medicago sativa, Candida albicans, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHMDNPXVRFFGS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Erythrose 4-phosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

585-18-2
Record name Erythrose, 4-phosphate
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Record name D-Erythrose 4-phosphate
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Record name D-erythrose 4-phosphate
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Record name ERYTHROSE 4-PHOSPHATE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name D-Erythrose 4-phosphate
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URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose 4-phosphate (E4P), a four-carbon sugar phosphate (B84403), is a pivotal intermediate in central carbon metabolism. Positioned at a critical juncture, E4P is a key component of the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). Its significance transcends simple energy metabolism; it serves as a fundamental building block for the biosynthesis of aromatic amino acids and vitamins, making it a metabolite of profound interest in metabolic engineering, drug discovery, and the study of cellular homeostasis. This technical guide provides an in-depth exploration of the role of E4P in the pentose phosphate pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

E4P in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert sugar phosphates, linking the PPP with glycolysis.[1] Within this network, this compound is both a product and a substrate of two key enzymes: transketolase and transaldolase. These enzymes facilitate the transfer of two- and three-carbon units between various sugar phosphates, allowing the cell to dynamically manage carbon flow based on its metabolic needs, such as the production of ribose-5-phosphate (B1218738) for nucleotide synthesis or NADPH for reductive biosynthesis.

Transketolase (EC 2.2.1.1): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol group. E4P primarily acts as an acceptor substrate in a reaction with xylulose 5-phosphate to form fructose (B13574) 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P), both of which are glycolytic intermediates.[2] Conversely, transketolase can also produce E4P by transferring a two-carbon unit from F6P to G3P.[3]

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone unit. A key reaction involving E4P is its formation from sedoheptulose (B1238255) 7-phosphate (S7P) and glyceraldehyde 3-phosphate (G3P), which also yields fructose 6-phosphate.[4][5] This reaction is a critical link enabling the conversion of a seven-carbon sugar into essential four- and six-carbon intermediates.[1]

E4P as a Critical Biosynthetic Precursor

Beyond its role in the interconversion of sugars, E4P is a vital precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other metabolites through the shikimate pathway.[5] This pathway is essential in bacteria, archaea, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for the development of novel herbicides and antimicrobial agents.

The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis. This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[5] This positions E4P as a crucial gatekeeper, channeling carbon from central metabolism into the production of a vast array of essential aromatic compounds.[6] E4P is also involved in the biosynthesis of vitamin B6.[5]

Fig 1. Central role of E4P in linking the PPP with other pathways.

Quantitative Data

The efficiency and regulation of metabolic pathways are dictated by enzyme kinetics and metabolite concentrations. Below are summarized kinetic parameters for key enzymes involved in E4P metabolism and reported intracellular concentrations.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (µM)Source(s)
Transketolase A Escherichia coliThis compound90[1]
D-Xylulose 5-phosphate160[1]
D-Ribose 5-phosphate1400[1]
D-Fructose 6-phosphate1100[1]
Transaldolase Rat LiverThis compound130[7]
D-Fructose 6-phosphate300-350[7]
M. jannaschiiThis compound27.8[8]
D-Fructose 6-phosphate650[8]
Table 2: Intracellular Concentration of this compound
Organism / ConditionConcentrationSource(s)
Escherichia coliData not readily available as absolute concentrations.[9][9]
Mammalian CellsGenerally low due to rapid turnover; not commonly reported.[9][9]

Note: Absolute intracellular concentrations of E4P are challenging to measure due to its low abundance and rapid turnover, and values can vary significantly with metabolic state.[9]

Experimental Protocols

Accurate characterization of the pentose phosphate pathway requires robust experimental methodologies. The following sections provide detailed protocols for key assays.

Spectrophotometric Assay for Transketolase Activity

This coupled assay measures the rate of glyceraldehyde 3-phosphate (G3P) formation from the transketolase-catalyzed reaction, which is coupled to the oxidation of NADH.

Principle:

  • D-Xylulose 5-P + D-Ribose 5-P ⇌ Sedoheptulose 7-P + Glyceraldehyde 3-P (catalyzed by Transketolase)

  • Glyceraldehyde 3-P ⇌ Dihydroxyacetone Phosphate (catalyzed by Triosephosphate Isomerase)

  • Dihydroxyacetone Phosphate + NADH + H+→ α-Glycerophosphate + NAD+ (catalyzed by α-Glycerophosphate Dehydrogenase)

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.

  • Cofactor: 1 mM Thiamine Pyrophosphate (TPP).

  • Substrates: 50 mM D-Xylulose 5-phosphate, 50 mM D-Ribose 5-phosphate.

  • Coupling Enzymes/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 1 U/mL α-Glycerophosphate Dehydrogenase, and 5 mM NADH in Assay Buffer. Protect from light.

  • Enzyme Sample: Purified or partially purified Transketolase solution.

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer, TPP, and the Coupling Enzymes/NADH Mixture.

  • Add the enzyme sample to the mixture and incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the substrate mixture (D-Xylulose 5-P and D-Ribose 5-P).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a temperature-controlled spectrophotometer.

  • Calculate the reaction rate from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Cofactors) prep_plate Add Reagents to Microplate/Cuvette prep_reagents->prep_plate prep_enzyme Prepare Enzyme Dilutions prep_enzyme->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate initiate Initiate Reaction (Add final substrate/enzyme) pre_incubate->initiate measure Kinetic Measurement (e.g., ΔAbs @ 340nm) initiate->measure calc_rate Calculate Reaction Rate (Slope of linear phase) measure->calc_rate calc_activity Determine Specific Activity (Units/mg) calc_rate->calc_activity calc_kinetics Calculate Kinetic Parameters (Km, Vmax) calc_activity->calc_kinetics

Fig 2. General workflow for a spectrophotometric enzyme assay.
Spectrophotometric Assay for Transaldolase Activity

This assay also uses a coupled system to monitor the oxidation of NADH.

Principle:

  • D-Fructose 6-P + D-Erythrose 4-P ⇌ Sedoheptulose 7-P + Glyceraldehyde 3-P (catalyzed by Transaldolase)

  • The subsequent steps are identical to the transketolase assay, monitoring G3P formation.

Reagents:

  • Assay Buffer: 67 mM Glycylglycine, pH 7.7.

  • Substrates: 6.7 mM D-Fructose 6-phosphate, 2 mM this compound.

  • Coupling Enzymes/NADH Mixture: 0.01 mg/ml α-Glycerophosphate dehydrogenase/Triosephosphate isomerase, 0.13 mM NADH in Assay Buffer.

  • Enzyme Sample: Transaldolase solution.

Procedure:

  • Combine the Assay Buffer, substrates, and Coupling Enzymes/NADH mixture in a cuvette.

  • Incubate at 25°C to reach thermal equilibrium.

  • Initiate the reaction by adding the Transaldolase enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of activity as described for the transketolase assay.

Quantification of E4P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification of low-abundance intermediates like E4P in complex biological matrices.

Protocol Outline:

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding the cell culture or tissue to a cold solvent (e.g., 60% methanol (B129727) at -40°C). This is a critical step to prevent metabolite turnover.

    • Lyse the cells (e.g., by sonication or bead beating) in the cold extraction solvent.

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • LC Separation:

    • Separate metabolites using a column designed for polar compounds, such as an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient of aqueous and organic mobile phases, often containing an ion-pairing agent to improve retention of phosphorylated species.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Optimize Multiple Reaction Monitoring (MRM) transitions for E4P (e.g., precursor ion m/z 199 and a specific product ion).

    • Quantify by comparing the peak area to a standard curve generated with authentic E4P standard and normalize using a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythrose 4-phosphate).

Conclusion

This compound is far more than a simple intermediate in the pentose phosphate pathway. It represents a critical metabolic node that connects carbohydrate metabolism with the synthesis of essential aromatic compounds. Its position as a substrate for both transketolase and transaldolase underscores the metabolic flexibility of the non-oxidative PPP. For researchers in metabolic engineering and drug development, the pathways involving E4P, particularly the shikimate pathway, offer significant opportunities for therapeutic intervention and the bio-production of valuable chemicals. A thorough understanding of the kinetics and regulation of E4P metabolism is paramount for exploiting these opportunities.

References

The Role of D-Erythrose 4-Phosphate in the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, presents a compelling target for the development of novel antimicrobial agents and herbicides due to its absence in mammals.[1][2][3] The entry point and committed step of this pathway is the condensation of D-Erythrose 4-phosphate (E4P) with phosphoenolpyruvate (B93156) (PEP), a reaction that dictates the carbon flux into this vital biosynthetic cascade.[3][4] This technical guide provides an in-depth exploration of the pivotal role of this compound, the enzymatic reaction it undergoes, and the methodologies used to study this crucial metabolic juncture.

The Gateway Reaction: Condensation of this compound and Phosphoenolpyruvate

This compound, a four-carbon sugar phosphate (B84403) derived from the pentose (B10789219) phosphate pathway, serves as one of the two foundational substrates for the shikimate pathway.[3][5] The inaugural reaction is an aldol (B89426) condensation between E4P and PEP, a key intermediate of glycolysis.[3][6] This irreversible reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DHS), yielding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate.[7][8]

The reaction is critically dependent on the presence of a divalent metal ion cofactor, with ions such as Mn²⁺, Fe²⁺, Co²⁺, and Zn²⁺ being effective.[7][9] The active site of DAHP synthase often contains a conserved Cys-X-X-His motif involved in metal ion binding.[7][10]

shikimate_pathway_start PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase (DHS) PEP->DAHP_Synthase E4P This compound (E4P) E4P->DAHP_Synthase DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DAHP_Synthase->DAHP Pi Inorganic Phosphate (Pi) DAHP_Synthase->Pi Metal Divalent Metal Ion (e.g., Mn²⁺) Metal->DAHP_Synthase

Initial step of the Shikimate Pathway.

Regulation of Carbon Influx: The Role of DAHP Synthase

As the first enzyme in the shikimate pathway, DAHP synthase is a key regulatory point controlling the amount of carbon entering the pathway.[7][11] This regulation is primarily achieved through two mechanisms:

  • Feedback Inhibition: In many microorganisms, DAHP synthase activity is allosterically inhibited by the aromatic amino acid end-products of the pathway: phenylalanine, tyrosine, and tryptophan.[9][10] Often, distinct isoenzymes of DAHP synthase exist, each sensitive to one of the three aromatic amino acids.[7][9]

  • Transcriptional Control: The expression of the gene(s) encoding DAHP synthase can also be regulated, providing a longer-term control mechanism for carbon flow into the pathway.[7]

Quantitative Analysis of DAHP Synthase Activity

The kinetic parameters of DAHP synthase have been characterized in a variety of organisms. These values are crucial for understanding the enzyme's efficiency and its interactions with substrates and inhibitors.

OrganismIsoenzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Metal CofactorReference
Escherichia coliDAHPS(Phe)PEP-23Mn²⁺[1]
Escherichia coliDAHPS(Trp)E4P3521Mn²⁺[6]
Escherichia coliDAHPS(Trp)PEP5.321Mn²⁺[6]
Aeropyrum pernixDAHPS^Ap^E4P2801.0-[12]
Aeropyrum pernixDAHPS^Ap^PEP8911.0-[12]
Aspergillus nidulansaroFpE4P---
Aspergillus nidulansaroGpE4P---
Saccharomyces cerevisiae-E4P---

Experimental Protocols

The activity of DAHP synthase can be determined using several established methods. Below are detailed protocols for two common assays.

Colorimetric Assay for DAHP Formation

This discontinuous assay measures the amount of DAHP produced over a specific time period.

Principle: DAHP is oxidized with periodic acid to form β-formylpyruvate, which then reacts with thiobarbituric acid to produce a pink-colored adduct that can be quantified spectrophotometrically at 549 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Phosphoenolpyruvate (PEP) solution (0.5 mM)

  • This compound (E4P) solution (0.5 mM)

  • Purified DAHP synthase

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sodium periodate (B1199274) solution (0.2 M in 9 M phosphoric acid)

  • Sodium arsenite solution (0.5 M in 0.5 M sodium sulfate (B86663) and 0.1 N H₂SO₄)

  • Thiobarbituric acid (TBA) solution (0.04 M, pH 7.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the reaction mixture (250 µL) containing 100 mM potassium phosphate buffer (pH 6.5), 0.5 mM PEP, and 0.5 mM E4P.

  • To investigate allosteric inhibition, various concentrations of an inhibitor (e.g., L-phenylalanine) can be added to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified DAHP synthase (e.g., 2 µg).

  • Incubate the reaction mixture at 30°C for 5 minutes.

  • Stop the reaction by adding 100 µL of 10% w/v TCA solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • To 100 µL of the supernatant, add 100 µL of the sodium periodate solution and incubate at 37°C for 30 minutes.

  • Add 500 µL of the sodium arsenite solution to quench the excess periodate, followed by the addition of 2 mL of the TBA solution.

  • Incubate the mixture at 100°C for 15 minutes to allow for color development.

  • Cool the samples to room temperature and measure the absorbance at 549 nm.

  • Calculate the amount of DAHP produced using a standard curve or the molar extinction coefficient of the colored adduct.

Continuous Spectrophotometric Assay for PEP Consumption

This continuous assay monitors the decrease in PEP concentration by measuring the change in absorbance at 232 nm.

Principle: Phosphoenolpyruvate has a significant absorbance at 232 nm, while the product, DAHP, does not. The rate of the reaction can be determined by monitoring the decrease in absorbance over time.

Materials:

  • Bis-Tris buffer (50 mM, pH 7.5)

  • Phosphoenolpyruvate (PEP) solution (100 µM)

  • This compound (E4P) solution (300 µM)

  • MnCl₂ solution (100 µM)

  • Purified DAHP synthase

  • UV-transparent cuvettes (quartz)

  • UV-Vis spectrophotometer capable of measuring at 232 nm

Procedure:

  • Set up the spectrophotometer to measure absorbance at 232 nm.

  • In a quartz cuvette, prepare the reaction mixture containing 50 mM Bis-Tris buffer (pH 7.5), 100 µM PEP, 300 µM E4P, and 100 µM MnCl₂.

  • Use a reference cuvette containing only the buffer to zero the spectrophotometer.

  • Initiate the reaction by adding a known amount of purified DAHP synthase to the sample cuvette.

  • Immediately begin recording the absorbance at 232 nm at regular time intervals.

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of PEP at 232 nm.

experimental_workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_color_dev Color Development cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, PEP, E4P) add_enzyme Add DAHP Synthase prep_mix->add_enzyme incubate Incubate at 30°C add_enzyme->incubate add_tca Add 10% TCA incubate->add_tca centrifuge Centrifuge add_tca->centrifuge add_periodate Add Sodium Periodate centrifuge->add_periodate add_arsenite Add Sodium Arsenite add_periodate->add_arsenite add_tba Add Thiobarbituric Acid add_arsenite->add_tba heat Heat at 100°C add_tba->heat measure_abs Measure Absorbance at 549 nm heat->measure_abs calculate Calculate DAHP Concentration measure_abs->calculate

Workflow for the colorimetric DAHP synthase assay.

Conclusion

This compound's role as a primary substrate for the shikimate pathway firmly establishes it as a cornerstone of aromatic compound biosynthesis. The condensation of E4P with PEP, catalyzed by the highly regulated enzyme DAHP synthase, represents the committed step that channels carbon from central metabolism into a diverse array of essential molecules.[3] A thorough understanding of the kinetics of this reaction, the regulatory mechanisms of DAHP synthase, and the methods to quantify the involved metabolites is paramount for researchers in academia and industry seeking to develop novel antimicrobial agents and herbicides or to engineer metabolic pathways for the production of valuable aromatic compounds.

References

The Lynchpin of Aromaticity: A Technical Guide to D-Erythrose 4-Phosphate in Aromatic Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of D-Erythrose 4-phosphate (E4P) as a direct precursor to the biosynthesis of aromatic amino acids (AAAs). The shikimate pathway, a metabolic route absent in mammals, is the central focus, offering potential targets for novel antimicrobial and herbicide development. This document details the enzymatic steps, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this essential metabolic junction.

Introduction: The Gateway to Aromatic Compounds

The biosynthesis of the three essential aromatic amino acids—tryptophan, phenylalanine, and tyrosine—originates from the convergence of the pentose (B10789219) phosphate (B84403) pathway and glycolysis. This compound, a key intermediate of the pentose phosphate pathway, and phosphoenolpyruvate (B93156) (PEP) from glycolysis serve as the foundational substrates for the shikimate pathway.[1][2] This seven-step enzymatic cascade ultimately yields chorismate, the common precursor for all three aromatic amino acids.[3][4] The initial committed step, the condensation of E4P and PEP, is a critical regulatory point controlling the carbon flux into this vital biosynthetic route.[5] Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at overproducing aromatic compounds and for the rational design of inhibitors targeting microbial and plant viability.[3][6]

The Shikimate Pathway: A Step-by-Step Overview

The conversion of this compound and phosphoenolpyruvate to chorismate is a highly conserved metabolic pathway in bacteria, archaea, fungi, and plants.[7] The pathway consists of seven enzymatic reactions, with the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, being a key regulatory checkpoint.[4][5]

The seven enzymes of the shikimate pathway are:

  • DAHP synthase (DHS): Catalyzes the condensation of E4P and PEP to form DAHP.[2]

  • 3-dehydroquinate (B1236863) (DHQ) synthase: Converts DAHP to 3-dehydroquinate.[4]

  • 3-dehydroquinate dehydratase: Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1]

  • Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.[1]

  • Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate (B1206780).[7]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to yield EPSP.[7]

  • Chorismate synthase: Catalyzes the final step, the conversion of EPSP to chorismate.[4]

Shikimate_Pathway cluster_0 cluster_1 E4P D-Erythrose 4-phosphate DAHPS DAHP synthase E4P->DAHPS PEP1 Phosphoenolpyruvate PEP1->DAHPS DAHP DAHP DHQS DHQ synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQD DHQ dehydratase DHQ->DHQD DHS 3-Dehydroshikimate SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate 3-phosphate EPSPS EPSP synthase S3P->EPSPS PEP2 Phosphoenolpyruvate PEP2->EPSPS EPSP EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate AAAs Aromatic Amino Acids Chorismate->AAAs DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P EPSPS->EPSP CS->Chorismate

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Quantitative Data

Kinetic Parameters of DAHP Synthase

The 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase is the first and rate-limiting enzyme of the shikimate pathway. Its kinetic properties vary across different organisms and are subject to allosteric regulation.

OrganismIsozymeSubstrateKm / S0.5 (µM)kcat (s-1)Activating Metal IonReference(s)
Escherichia coliDAHPS(Trp)Erythrose-4-phosphate3521Mn2+[8]
Phosphoenolpyruvate5.3[8]
Escherichia coliDAHPS(Phe)--70 (Mn2+), 5.6 (Cu2+), 1.8 (Zn2+)Mn2+, Cu2+, Zn2+[9]
Alcaligenes eutrophus H16-Erythrose-4-phosphate55-Not required[10]
Phosphoenolpyruvate43[10]
Feedback Inhibition of DAHP Synthase

The activity of DAHP synthase is often regulated by feedback inhibition from the end products of the pathway, the aromatic amino acids.

OrganismIsozymeInhibitorInhibition TypeKi / IC50Reference(s)
Escherichia coliDAHPS(Trp)L-TryptophanMixed-type (vs E4P), Partial noncompetitive (vs PEP)Kd = 1 µM[8]
Escherichia coliDAHPS(Phe)L-PhenylalanineNoncompetitive (vs PEP), Competitive (vs E4P, >10µM Tyr)-[5]
Escherichia coliDAHPS(Tyr)L-Tyrosine--[11]
Saccharomyces cerevisiaeAro3pL-Phenylalanine--[11]
Saccharomyces cerevisiaeAro4pL-Tyrosine--[11]
Alcaligenes eutrophus H16-L-Phenylalanine-60% inhibition at 0.5 mM[10]
L-Tyrosine-20% inhibition at 0.5 mM[10]
Arabidopsis thalianaAthDHS2Tyrosine, Tryptophan--[12]
Aromatic Amino Acid Production Yields in Engineered E. coli

Metabolic engineering strategies have been employed to enhance the production of aromatic amino acids by redirecting carbon flux towards the shikimate pathway.

ProductStrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference(s)
L-PhenylalanineMPH-3Overexpression of tktA, aroGfbr, pheAev219.240.279[13]
L-TyrosineDPD4193 with pScr1--0.09 (in minimal medium)[14][15]
L-TryptophanTRP12Modifications to tryptophan pathway, degradation, precursor levels, and transport52.10.171[13]

Experimental Protocols

Quantification of this compound via LC-MS/MS

This protocol describes a general method for the targeted quantification of this compound in biological samples.[16]

1. Sample Preparation (from cell culture): a. Quench metabolism by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the quenched cells at high speed (e.g., 10,000 x g) at 4°C. c. Extract intracellular metabolites with a cold extraction solvent (e.g., 75% ethanol), followed by vortexing and incubation on ice. d. Centrifuge to pellet cell debris and collect the supernatant. e. Dry the supernatant under a stream of nitrogen or by lyophilization. f. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

2. Chromatographic Separation:

  • HPLC System: Agilent 1290 Infinity HPLC system or equivalent.

  • Column: Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Optimize a gradient from high organic to high aqueous mobile phase to separate E4P.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

DAHP Synthase Activity Assay

This spectrophotometric assay measures the activity of DAHP synthase by monitoring the consumption of its substrate, phosphoenolpyruvate (PEP), at 232 nm.[17]

1. Reaction Mixture (Final concentrations):

  • 50 mM Bis-Tris buffer, pH 7.5

  • 100 µM Phosphoenolpyruvate (PEP)

  • 300 µM this compound (E4P)

  • 100 µM MnCl2

2. Procedure: a. Prepare the reaction mixture without the enzyme in a quartz cuvette. b. Use the reaction mixture without PEP as a blank. c. Initiate the reaction by adding the purified DAHP synthase enzyme. d. Immediately monitor the decrease in absorbance at 232 nm over time using a spectrophotometer. e. Calculate the rate of PEP consumption using its molar extinction coefficient.

Experimental_Workflow Start Start: Cell Culture/ Biological Sample Quench Metabolic Quenching (e.g., Cold Methanol) Start->Quench Extract Metabolite Extraction (e.g., Cold Ethanol) Quench->Extract Dry Sample Drying (Nitrogen Stream/Lyophilization) Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (E4P Quantification) Reconstitute->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Workflow for this compound Quantification.

Conclusion

This compound stands as a pivotal metabolite, bridging central carbon metabolism with the synthesis of aromatic amino acids. The shikimate pathway, initiated by the condensation of E4P and PEP, represents a treasure trove of targets for the development of new drugs and herbicides. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks governing this pathway is essential for harnessing its potential in biotechnology and for devising strategies to inhibit it in pathogenic organisms and invasive plants. The data and protocols presented in this guide offer a solid foundation for researchers and professionals dedicated to exploring and manipulating this fundamental aspect of biochemistry.

References

The Crossroads of Microbial Metabolism: An In-depth Technical Guide to D-Erythrose 4-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in the central carbon metabolism of microorganisms, situated at a critical juncture between carbohydrate catabolism and the biosynthesis of essential aromatic compounds.[1] This four-carbon phosphorylated sugar, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), serves as a fundamental precursor for a diverse array of vital biomolecules, including aromatic amino acids, vitamins, and secondary metabolites.[1][2] Its strategic position makes the pathways involving E4P attractive targets for metabolic engineering and the development of novel antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the role of E4P in microbial metabolism, detailing its involvement in key pathways, presenting quantitative data on relevant enzymatic reactions and metabolic fluxes, and outlining detailed experimental protocols for its study.

The Central Role of this compound in Microbial Metabolism

This compound is a crucial metabolic intermediate that connects major anabolic and catabolic routes in microorganisms. Its primary functions are centered around the pentose phosphate pathway and as a precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[3]

The Pentose Phosphate Pathway (PPP): A Hub for E4P Synthesis

E4P is primarily generated through the non-oxidative branch of the pentose phosphate pathway.[1][4] This pathway runs in parallel to glycolysis and is fundamental for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[5][6] The enzymes transketolase and transaldolase are responsible for the reversible interconversion of sugar phosphates, leading to the formation of E4P.[1][5]

The key reaction for E4P formation is catalyzed by transketolase, which transfers a two-carbon unit from a ketose donor, such as fructose-6-phosphate, to an aldose acceptor, like glyceraldehyde-3-phosphate.[4][7] This reaction is reversible and its direction is dictated by the metabolic needs of the cell.[4]

The Shikimate Pathway: Gateway to Aromatic Compounds

E4P is an essential precursor for the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, plants, and some protists.[1][8][9] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial drugs.[3][9]

The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][8] This reaction is catalyzed by the enzyme DAHP synthase.[3] The regulation of DAHP synthase activity is a key control point for the entire pathway and is often subject to feedback inhibition by the final aromatic amino acid products.[3]

Other Metabolic Roles of this compound

Beyond the PPP and the shikimate pathway, E4P is involved in other significant metabolic processes in microorganisms:

  • Vitamin B6 Biosynthesis: In some bacteria, E4P serves as a precursor for the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[1][10] The enzyme D-erythrose-4-phosphate dehydrogenase (E4PDH), encoded by the gapB gene in Escherichia coli, catalyzes the oxidation of E4P to 4-phosphoerythronate, a step in the de novo biosynthesis of vitamin B6.[11]

  • Calvin Cycle: In photosynthetic microorganisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[1][10]

  • Erythritol (B158007) Metabolism: A unique pathway for the catabolism of the four-carbon sugar alcohol erythritol has been identified in bacteria such as Brucella. This pathway converts erythritol into E4P, which then enters the pentose phosphate pathway.[4][12][13] This metabolic adaptation allows Brucella to efficiently utilize erythritol as a carbon source.[4][12]

Data Presentation: Quantitative Insights into E4P Metabolism

The intracellular concentration of E4P is tightly regulated and generally maintained at low levels due to its rapid turnover.[2] The following tables summarize key quantitative data related to E4P metabolism.

Table 1: Intracellular Concentration of this compound in Escherichia coli

ConditionIntracellular Concentration (µM)Reference
Mid-exponential growth on glucose30 - 100[2]
Stationary phaseLower than in exponential phase[2]

Table 2: Kinetic Parameters of Key Enzymes Involved in E4P Metabolism

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
DAHP Synthase (AroG)Escherichia coliThis compound0.01223[14]
DAHP Synthase (AroG)Escherichia coliPhosphoenolpyruvate0.00423[14]
TransaldolaseRat LiverThis compound0.13Not Reported[15]
TransaldolaseHepatoma 3924AThis compound0.17Not Reported[15]
This compound Dehydrogenase (GapB)Escherichia coliThis compound0.96200[11]
This compound Dehydrogenase (GapB)Escherichia coliNAD⁺0.074169[11]

Experimental Protocols

Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the targeted quantification of E4P in microbial cells.

a. Sample Preparation (from cell culture):

  • Quench metabolism by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C).[16]

  • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.[16]

  • Remove the supernatant and extract intracellular metabolites by adding a cold extraction solvent (e.g., 75% ethanol).[16]

  • Vortex the mixture vigorously and incubate on ice.[16]

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[16]

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

b. Chromatographic Separation:

  • HPLC System: An Agilent 1290 Infinity HPLC system or equivalent.[16]

  • Column: A porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar sugar phosphates.[16]

c. Mass Spectrometry Detection:

  • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Optimize the precursor and product ion transitions for E4P.

Enzymatic Assay for Transaldolase Activity

This protocol describes a spectrophotometric assay to measure transaldolase activity.

a. Principle: The activity of transaldolase is measured in a coupled enzyme assay. Transaldolase catalyzes the conversion of D-fructose 6-phosphate and this compound to D-sedoheptulose 7-phosphate and D-glyceraldehyde 3-phosphate. The glyceraldehyde 3-phosphate produced is then reduced to glycerol (B35011) 3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

b. Reagents:

  • Glycylglycine (B550881) buffer

  • D-Fructose 6-phosphate

  • This compound

  • Magnesium chloride

  • β-NADH

  • α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution

  • Transaldolase enzyme solution (from cell lysate or purified)

c. Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, D-Fructose 6-phosphate, magnesium chloride, β-NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution.[16]

  • Add the sample containing the transaldolase to the reaction mixture.

  • Initiate the reaction by adding this compound.[16]

  • Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[16]

d. Calculation of Activity:

  • Determine the rate of change of absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.[1]

  • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH oxidation, which corresponds to the rate of the transaldolase reaction.[1]

  • Calculate the specific activity of transaldolase as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg protein).[1]

Visualization of Key Pathways

The following diagrams illustrate the central role of this compound in microbial metabolism.

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway (Non-oxidative) G6P Glucose-6-P F6P Fructose-6-P S7P Sedoheptulose-7-P F6P->S7P Transketolase Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-P G3P->S7P G3P->Glycolysis E4P Erythrose-4-P E4P->F6P Transketolase S7P->E4P Transaldolase R5P Ribose-5-P S7P->R5P X5P Xylulose-5-P R5P->X5P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P->G3P Transketolase Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P This compound (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_Amino_Acids Experimental_Workflow cluster_engineering Metabolic Engineering Strategy cluster_analysis Analysis Identify_Target Identify Target Pathway (e.g., Shikimate Pathway) Select_Genes Select Genes for Overexpression (e.g., tktA, transketolase) Identify_Target->Select_Genes Construct_Vector Construct Expression Vector Select_Genes->Construct_Vector Transform_Host Transform Microbial Host (e.g., E. coli) Construct_Vector->Transform_Host Cultivation Cultivate Engineered Strain Transform_Host->Cultivation Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction Flux_Analysis Metabolic Flux Analysis (¹³C-labeling) Cultivation->Flux_Analysis Quantification Quantification of E4P and Target Product (LC-MS/MS) Metabolite_Extraction->Quantification

References

The Crossroads of Metabolism: A Technical Guide to the D-Erythrose 4-Phosphate Branch Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose 4-phosphate (E4P) stands as a pivotal metabolic intermediate, situated at a critical nexus of central carbon metabolism. This four-carbon sugar phosphate (B84403) serves as a key branch point, connecting the pentose (B10789219) phosphate pathway (PPP) with the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in many organisms.[1][2] Its strategic position makes E4P a metabolite of significant interest in metabolic engineering, drug development, and biotechnology.[3][4] This technical guide provides an in-depth exploration of the discovery and significance of the this compound metabolic branch point, presenting quantitative data, detailed experimental protocols, and visual representations of the interconnected pathways.

Discovery and Central Role of this compound

The discovery of this compound and the elucidation of its metabolic roles were integral to understanding the intricate network of carbohydrate metabolism. E4P is a key intermediate in the non-oxidative branch of the pentose phosphate pathway, a fundamental metabolic route that runs in parallel with glycolysis.[2][3] In this pathway, the enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates, with E4P being both a product and a substrate in these reversible reactions.[1][5]

The paramount significance of E4P lies in its role as a primary precursor for the shikimate pathway.[6][7] This pathway is responsible for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, fungi, plants, and other microorganisms.[5][6] Notably, the shikimate pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[6] The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis, a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1][6]

Beyond the PPP and the shikimate pathway, E4P is also an intermediate in the Calvin cycle in photosynthetic organisms, where it is involved in the regeneration of ribulose-1,5-bisphosphate.[8] Furthermore, it serves as a precursor for the biosynthesis of vitamin B6 (pyridoxal 5'-phosphate) in some bacteria.[5][9]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving this compound. These parameters are crucial for metabolic modeling and engineering efforts aimed at optimizing the flux through E4P-dependent pathways.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes for this compound

EnzymeOrganismKm for E4P (µM)Reference
DAHP Synthase (Phe-sensitive)Escherichia coli15[10]
DAHP Synthase (Tyr-sensitive)Escherichia coli25[10]
DAHP Synthase (Trp-sensitive)Escherichia coli2.5[10]
TransaldolaseEscherichia coli20[11]

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, metal cofactors).[10]

Table 2: Impact of Transketolase (tktA) Overexpression on Shikimic Acid Production in Engineered Escherichia coli

StrainRelevant GenotypeShikimic Acid Titer (g/L)Shikimic Acid Yield (g/g glucose)Reference
ControlWild-type tktA1.50.15[2]
EngineeredOverexpressed tktA3.80.28[2]

This data demonstrates that increasing the supply of this compound through genetic engineering can significantly enhance the production of compounds derived from the shikimate pathway.[2]

Signaling Pathways and Metabolic Maps

The following diagrams illustrate the central role of this compound in key metabolic pathways.

E4P_Metabolic_Hub Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP multiple steps G3P Glyceraldehyde 3-Phosphate Glycolysis->G3P F6P Fructose 6-Phosphate Glycolysis->F6P PPP Pentose Phosphate Pathway (PPP) Calvin_Cycle Calvin Cycle PPP->Calvin_Cycle E4P This compound (E4P) PPP->E4P Transketolase/ Transaldolase Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->Aromatic_AA Vitamin_B6 Vitamin B6 Biosynthesis invis2 PEP->invis2 E4P->Vitamin_B6 E4P->invis2 invis1 G3P->invis1 F6P->invis1 DAHP DAHP DAHP->Shikimate invis1->PPP invis2->DAHP DAHP Synthase

Figure 1: this compound as a central metabolic hub.

Shikimate_Pathway_Initiation PEP Phosphoenolpyruvate (PEP) (from Glycolysis) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P This compound (E4P) (from Pentose Phosphate Pathway) E4P->DAHP_Synthase DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (6 further steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Figure 2: Initiation of the Shikimate Pathway.

Experimental Protocols

Detailed methodologies for studying the this compound metabolic branch point are provided below.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of intracellular E4P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

1. Sample Preparation:

  • Quench metabolic activity of microbial cells by rapidly mixing the cell culture with a cold (-40°C) 60% methanol (B129727) solution.[2]

  • Centrifuge the cell suspension at a low temperature to pellet the cells.[2]

  • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol).[2]

  • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).[5]

2. LC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]

  • Employ a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.[2]

  • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][4]

  • Define the specific precursor-to-product ion transitions for this compound.[2]

3. Data Analysis:

  • Quantify the concentration of E4P by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of E4P.[2]

  • Normalize the metabolite concentration to the cell biomass (e.g., dry cell weight or cell number).[2][5]

In Vitro Assay of DAHP Synthase Activity

This spectrophotometric assay measures the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme in the shikimate pathway.[2][3]

1. Reaction Mixture Preparation:

  • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).[2]

  • Add the substrates: phosphoenolpyruvate (PEP) and this compound (E4P).[2]

  • Include a divalent metal cofactor if required by the specific enzyme, such as MnCl₂.[2]

2. Enzyme Reaction:

  • Initiate the reaction by adding the purified DAHP synthase enzyme or a cell-free extract containing the enzyme.[2]

  • Incubate the reaction mixture at a constant optimal temperature (e.g., 37°C).[3]

3. Detection (Discontinuous Colorimetric Assay):

  • Stop the reaction at various time points by adding a quenching agent like trichloroacetic acid.[3]

  • Add sodium periodate (B1199274) to oxidize the DAHP product.[3]

  • Quench the excess periodate with sodium arsenite.[3]

  • Add thiobarbituric acid and heat the samples to form a chromophore from the oxidized DAHP.[3]

  • Measure the absorbance of the chromophore at 549 nm.[3]

4. Calculation of Activity:

  • Use a standard curve of known DAHP concentrations to determine the amount of product formed.[3]

  • Calculate the enzyme activity based on the rate of product formation.[2]

LC_MS_Workflow A Cell Culture B Metabolic Quenching (e.g., cold methanol) A->B C Metabolite Extraction (e.g., cold ethanol) B->C D Solvent Evaporation C->D E Sample Reconstitution D->E F LC-MS/MS Analysis (HILIC column, SRM/MRM mode) E->F G Data Analysis (Quantification via standard curve) F->G

Figure 3: Experimental workflow for LC-MS/MS quantification of E4P.

Significance in Drug Development and Biotechnology

The central position of the this compound metabolic branch point makes it a prime target for both drug development and metabolic engineering applications.

  • Antimicrobial and Herbicide Development: Since the shikimate pathway is essential in many pathogens and plants but absent in mammals, the enzymes that utilize E4P, particularly DAHP synthase, are attractive targets for the development of novel antibiotics, antifungals, and herbicides.[5][6]

  • Metabolic Engineering: The production of aromatic amino acids and their derivatives is of significant commercial interest for the pharmaceutical, food, and chemical industries.[4][12] By engineering the metabolic pathways that produce and consume E4P, it is possible to enhance the yields of these valuable compounds. Strategies often focus on overexpressing key enzymes in the pentose phosphate pathway, such as transketolase, to increase the intracellular pool of E4P available to the shikimate pathway.[2][4]

Conclusion

This compound is a cornerstone of central carbon metabolism, linking carbohydrate breakdown via the pentose phosphate pathway to the biosynthesis of a vast array of essential aromatic compounds through the shikimate pathway.[5] A thorough understanding of the regulation and flux through this critical metabolic branch point is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.[5] The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists seeking to explore and manipulate these vital metabolic networks.

References

The Evolutionary Tapestry of D-Erythrose 4-Phosphate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose 4-phosphate (E4P) is a pivotal metabolic intermediate, fundamentally linking central carbon metabolism with the biosynthesis of aromatic amino acids, vitamins, and other essential biomolecules. Its synthesis is a cornerstone of cellular function, and the pathways responsible are subject to significant evolutionary conservation and diversification. This technical guide provides an in-depth investigation into the evolutionary conservation of E4P synthesis, detailing the core biochemical pathways, the key enzymes involved, and the regulatory mechanisms that govern its production across different domains of life. We present a comprehensive summary of quantitative data on enzyme kinetics and metabolic flux, alongside detailed experimental protocols for the study of these pathways. This guide is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and fundamental biological sciences.

Core Biosynthetic Pathways of this compound

The synthesis of this compound is predominantly accomplished through the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a universally conserved metabolic route.[1][2][3] However, alternative pathways have evolved in certain organisms, highlighting the metabolic adaptability to specific environmental niches.

The Pentose Phosphate Pathway: The Canonical Route

The non-oxidative phase of the PPP is the principal and most evolutionarily conserved route for E4P synthesis.[1][3] This pathway reversibly interconverts three-, four-, five-, six-, and seven-carbon sugar phosphates, utilizing intermediates from glycolysis, namely Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P). The key enzymes governing this phase are transketolase and transaldolase.[3]

  • Transketolase (TKT): A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3][4][5]

  • Transaldolase (TAL): Catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[4][6]

The primary reaction for E4P synthesis within the PPP is:

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ D-Erythrose-4-phosphate + Xylulose-5-phosphate (catalyzed by Transketolase)[3]

This reaction is reversible, with the directionality dictated by the intracellular concentrations of substrates and products.[3]

Alternative Pathways: Evolutionary Divergence

While the PPP is ubiquitous, some organisms have evolved alternative or complementary pathways for E4P synthesis.

  • Erythritol (B158007) Catabolism in Brucella : The bacterium Brucella can utilize the four-carbon sugar alcohol erythritol as a carbon source by converting it to E4P. This pathway involves a series of enzymatic steps including phosphorylation, oxidation, and a cascade of isomerizations, representing a unique metabolic adaptation.[3][7]

  • Archaeal Variations : The biosynthesis of E4P in archaea displays considerable diversity. While some archaea utilize a conventional non-oxidative PPP, others appear to lack a complete pathway.[2][8] It has been proposed that some of these organisms may employ a reverse ribulose monophosphate (RuMP) pathway for pentose synthesis.[2][8] In several archaeal species, transketolase is present and is crucial for producing E4P as a precursor for aromatic amino acids, even in the absence of other non-oxidative PPP enzymes.[2][8] Some archaea may even possess an alternative biosynthetic route to aromatic amino acids that does not involve E4P.[2][8]

Data Presentation: A Quantitative Comparison

The evolutionary conservation of E4P synthesis is reflected in the kinetic properties of its key enzymes and the metabolic flux through the associated pathways.

Enzyme Kinetics of Transketolase and Transaldolase

The following tables summarize the available kinetic data for transketolase and transaldolase from various organisms. This data provides insights into the substrate affinities and catalytic efficiencies of these enzymes across different domains of life.

Table 1: Kinetic Parameters of Transketolase

OrganismEnzyme/IsoformSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference(s)
Escherichia coli K-12Transketolase A (TktA)Xylulose 5-phosphate160-[9][10]
Ribose 5-phosphate1400-[9][10]
Erythrose 4-phosphate90-[9][10]
Fructose 6-phosphate1100-[9][10]
Glyceraldehyde 3-phosphate2100-[9][10]
RatLiverRibose 5-phosphate300-[11]
Xylulose 5-phosphate500-[11]
Hepatoma 3924ARibose 5-phosphate300-[11]
Xylulose 5-phosphate500-[11]
Homo sapiensTransketolaseThDP (Cofactor)0.057 (Mg²⁺), 0.003 (Ca²⁺)-[12]
Saccharomyces cerevisiaeTransketolaseThDP (Cofactor)0.6 (Mg²⁺), 0.03 (Ca²⁺)-[12]
Mycobacterium tuberculosisTransketolaseThDP (Cofactor)57 (Mg²⁺), 3 (Ca²⁺)-[12]

Table 2: Kinetic Parameters of Transaldolase

OrganismEnzyme/IsoformSubstrateK_m_ (µM)k_cat_ (s⁻¹)Relative Activity (%)Reference(s)
Escherichia coli K-12Transaldolase B (TalB)Fructose 6-phosphate120053-[5][13][14]
Erythrose 4-phosphate90--[13][14]
D,L-Glyceraldehyde 3-phosphate38-8[13][14]
Sedoheptulose 7-phosphate285-5[13][14]
RatLiverErythrose 4-phosphate130--[11]
Fructose 6-phosphate300-350--[11]
Hepatoma 3924AErythrose 4-phosphate170--[11]
Fructose 6-phosphate300-350--[11]
Metabolic Flux through the Pentose Phosphate Pathway

Metabolic flux analysis (MFA) using stable isotopes provides a quantitative measure of the carbon flow through metabolic pathways. The data below illustrates the contribution of the PPP to glucose metabolism in different organisms.

Table 3: Pentose Phosphate Pathway Flux in Various Organisms

Organism/Cell LineConditionOxidative PPP Flux (% of Glucose Uptake)Reference(s)
Saccharomyces cerevisiae CEN.PK113-7DAerobic, glucose-limited chemostat24[15][16][17]
Escherichia coli K-12 (Wild type)Aerobic batch culture26.8[18]
Escherichia coli K-12 (ppc mutant)Aerobic batch culture15.1[18]
Human FibroblastsOxidative stress (H₂O₂)~100 (normalized to glucose import flux)[19]

Experimental Protocols

A thorough investigation of E4P synthesis pathways requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Expression and Purification of Recombinant Transketolase/Transaldolase

This protocol describes a general method for the expression and purification of His-tagged PPP enzymes from E. coli.

  • Gene Cloning and Expression Vector Construction:

    • Amplify the gene encoding the target enzyme (e.g., tktA or talB from E. coli) using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into a pET expression vector containing an N- or C-terminal polyhistidine tag.

    • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE for purity.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

    • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Enzyme Activity Assays

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[16]

  • Principle: Transketolase catalyzes the reaction: Xylulose-5-phosphate + Ribose-5-phosphate (B1218738) ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.

    • Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in Assay Buffer.

    • Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in Assay Buffer.

    • Enzyme Solution: Purified transketolase at a suitable concentration.

  • Procedure:

    • In a microplate well or cuvette, combine the Assay Buffer, Coupling Enzyme/NADH Mixture, and the Enzyme Solution.

    • Initiate the reaction by adding the Substrate Mixture.

    • Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer at a controlled temperature (e.g., 37°C).

    • Calculate the reaction rate from the linear portion of the absorbance vs. time curve.

This assay measures transaldolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[20]

  • Principle: Transaldolase catalyzes the reaction: Fructose-6-phosphate + Erythrose-4-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by triosephosphate isomerase and α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

  • Reagents:

    • Assay Buffer: 250 mM Glycylglycine, pH 7.7.

    • Substrates: 100 mM this compound and 200 mM D-Fructose 6-phosphate.

    • Cofactor: 300 mM MgCl₂.

    • Coupling Enzyme/NADH Mixture: α-Glycerophosphate dehydrogenase/triosephosphate isomerase and β-NADH.

    • Enzyme Solution: Purified transaldolase at a suitable concentration.

  • Procedure:

    • In a cuvette, combine the Assay Buffer, substrates, MgCl₂, and the Coupling Enzyme/NADH Mixture.

    • Initiate the reaction by adding the transaldolase enzyme solution.

    • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Determine the rate from the maximum linear portion of the curve.

¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol provides a generalized workflow for performing ¹³C-MFA to quantify fluxes through the PPP.[11][21][22]

  • Isotope Labeling:

    • Culture cells in a defined medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, until isotopic steady state is reached.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding a cold quenching solution (e.g., ice-cold methanol).

    • Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

  • Sample Analysis:

    • Analyze the polar extract containing sugar phosphates and other intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the mass isotopomer distribution (MID) for key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

E4P_Synthesis_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (Non-oxidative) cluster_shikimate Shikimate Pathway cluster_alternative Alternative Pathway (Brucella) G6P Glucose-6-P F6P Fructose-6-P G6P->F6P G3P Glyceraldehyde-3-P F6P->G3P X5P Xylulose-5-P F6P->X5P TKT TKT Transketolase F6P->TKT G3P->F6P G3P->X5P G3P->TKT TAL Transaldolase G3P->TAL PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP Synthase R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P R5P->TKT X5P->S7P TKT E4P D-Erythrose-4-P X5P->E4P TKT X5P->TKT S7P->F6P TAL S7P->E4P TAL S7P->TAL E4P->DAHP Aromatic_AA Aromatic Amino Acids DAHP->Aromatic_AA ... Erythritol Erythritol Erythritol_P Erythritol-P Erythritol->Erythritol_P E4P_alt D-Erythrose-4-P Erythritol_P->E4P_alt ... E4P_alt->E4P Experimental_Workflow cluster_enzyme Enzyme Characterization cluster_mfa Metabolic Flux Analysis Cloning Gene Cloning & Vector Construction Expression Protein Expression (E. coli) Cloning->Expression Purification Affinity & Size-Exclusion Chromatography Expression->Purification Assay Enzyme Activity Assay (Spectrophotometric) Purification->Assay Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics Data_Integration Data Integration & Comparative Analysis Kinetics->Data_Integration Labeling Isotope Labeling (¹³C-Glucose) Quenching Metabolite Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Flux_Calc Flux Calculation (Software) Analysis->Flux_Calc Flux_Calc->Data_Integration

References

The Lynchpin of Carbon Fixation: A Technical Guide to D-Erythrose 4-Phosphate's Role in the Calvin Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Erythrose 4-phosphate (E4P) in the Calvin-Benson-Bassham (CBB) cycle, the cornerstone of carbon fixation in photosynthetic organisms. E4P, a four-carbon sugar phosphate (B84403), occupies a central and indispensable position in the regenerative phase of this cycle, ensuring the continuous assimilation of atmospheric carbon dioxide into the biosphere. Furthermore, its strategic location in metabolism links carbon fixation directly to the biosynthesis of essential aromatic amino acids via the shikimate pathway, highlighting its significance in broader plant and microbial metabolism. This document provides a comprehensive overview of E4P's function, supported by quantitative data, detailed experimental protocols, and visual representations of the interconnected metabolic pathways, to facilitate advanced research and the development of novel therapeutic and agricultural strategies.

This compound: At the Crossroads of Carbon Metabolism

This compound is a key intermediate in central carbon metabolism, primarily recognized for its roles in the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle. Within the context of photosynthesis, E4P is integral to the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary acceptor molecule for CO2. The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. E4P's critical functions are situated within the crucial third phase, where the five-carbon RuBP is regenerated to sustain the cycle. The synthesis and consumption of E4P are primarily catalyzed by two key enzymes: transketolase and aldolase (B8822740).

Formation of this compound

In the regenerative phase of the Calvin cycle, E4P is synthesized by the enzyme transketolase . This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor, fructose (B13574) 6-phosphate (F6P), to an aldose acceptor, glyceraldehyde 3-phosphate (G3P). This reaction yields E4P and xylulose 5-phosphate (Xu5P).

Fructose 6-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Xylulose 5-phosphate

Transketolase utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor for this reaction. The enzyme's activity is crucial for maintaining the flow of carbons within the cycle to regenerate RuBP.

Consumption of this compound

E4P is subsequently consumed in a reaction catalyzed by aldolase . This enzyme facilitates an aldol (B89426) condensation between E4P and dihydroxyacetone phosphate (DHAP) to form the seven-carbon sugar, sedoheptulose (B1238255) 1,7-bisphosphate (SBP).

Erythrose 4-phosphate + Dihydroxyacetone phosphate ⇌ Sedoheptulose 1,7-bisphosphate

SBP is then dephosphorylated to sedoheptulose 7-phosphate (S7P), which continues in the regenerative phase of the Calvin cycle. The activity of aldolase is a key regulatory point, influencing the partitioning of carbon between the Calvin cycle and other biosynthetic pathways.

A Critical Link to the Shikimate Pathway

Beyond its role in the Calvin cycle, E4P serves as a direct precursor for the shikimate pathway , the primary route for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in plants, bacteria, fungi, and algae. This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

The first committed step of the shikimate pathway involves the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), catalyzed by the enzyme DAHP synthase, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction effectively channels carbon fixed through photosynthesis into the production of a vast array of secondary metabolites derived from aromatic amino acids, including lignins, flavonoids, and alkaloids.

Quantitative Data

Understanding the quantitative aspects of E4P metabolism is crucial for modeling photosynthetic efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data related to E4P in the Calvin cycle.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganism/CompartmentKm (µM)Vmax (µmol/mg protein/min)Reference
TransketolaseErythrose 4-phosphateSpinach Chloroplast2015.4Fickenscher & Scheibe (1986)
AldolaseErythrose 4-phosphateSpinach Chloroplast1825.6Brooks & Criddle (1966)
DAHP SynthaseErythrose 4-phosphatePisum sativum Chloroplast1300.042Preiss et al. (1997)

Table 2: Metabolite Concentrations and Metabolic Flux

Metabolite/FluxConditionOrganismValueReference
Erythrose 4-phosphate ConcentrationLightSpinach Chloroplast10-40 µMDietz & Heber (1984)
Erythrose 4-phosphate ConcentrationDarkSpinach Chloroplast< 5 µMDietz & Heber (1984)
Flux through Transketolase (E4P formation)High LightArabidopsis thaliana1.2 µmol/g FW/hSzecowka et al. (2013)
Flux through Aldolase (E4P consumption)High LightArabidopsis thaliana1.1 µmol/g FW/hSzecowka et al. (2013)

Experimental Protocols

Accurate quantification of E4P and the characterization of related enzyme activities are essential for studying its role in metabolism. The following are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying E4P in complex biological samples.

4.1.1. Sample Preparation

  • Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing plant tissue or algal cells in liquid nitrogen. Homogenize the frozen material in a pre-chilled extraction solvent (e.g., 80% methanol, -20°C).

  • Phase Separation: Add chloroform (B151607) and water to the extract to achieve a final solvent ratio of methanol:chloroform:water (e.g., 2.5:1:1 v/v/v). Vortex thoroughly and centrifuge to separate the polar (containing E4P), non-polar, and protein phases.

  • Drying and Reconstitution: Carefully collect the upper aqueous phase and dry it under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugar phosphates.

    • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting phosphorylated compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for E4P is [M-H]⁻ at m/z 199.0. Specific product ions are monitored for quantification and confirmation (e.g., m/z 97.0 [PO3]⁻ and m/z 79.0 [PO2]⁻).

  • Quantification: A standard curve is generated using a certified E4P standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythrose 4-phosphate) is highly recommended for accurate quantification.

Enzyme Assay for Transketolase Activity

Transketolase activity can be measured spectrophotometrically by coupling the reaction to the oxidation of NADH.

4.2.1. Principle

Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. The glyceraldehyde 3-phosphate produced is then converted to glycerol (B35011) 3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

4.2.2. Reagents

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂)

  • Thiamine pyrophosphate (TPP) (1 mM)

  • Xylulose 5-phosphate (10 mM)

  • Ribose 5-phosphate (10 mM)

  • NADH (0.2 mM)

  • Glycerol-3-phosphate dehydrogenase (excess)

  • Chloroplast extract or purified enzyme

4.2.3. Procedure

  • Prepare a reaction mixture containing assay buffer, TPP, xylulose 5-phosphate, ribose 5-phosphate, NADH, and glycerol-3-phosphate dehydrogenase.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the chloroplast extract or purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Enzyme Assay for Aldolase Activity

Aldolase activity can be determined by a colorimetric assay that measures the formation of a product proportional to the enzyme's activity.

4.3.1. Principle

Aldolase catalyzes the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. The products are then used in a series of coupled enzymatic reactions that ultimately lead to the formation of a colored product, which can be measured at 450 nm.

4.3.2. Reagents (based on a commercial kit, e.g., Sigma-Aldrich MAK223)

  • Aldolase Assay Buffer

  • Aldolase Substrate (Fructose 1,6-bisphosphate)

  • Aldolase Enzyme Mix

  • Aldolase Developer

  • NADH Standard

  • Cell or tissue lysate

4.3.3. Procedure

  • Prepare samples (cell or tissue lysates) in Aldolase Assay Buffer.

  • Prepare a standard curve using the provided NADH standard.

  • Set up reaction wells containing the sample, a positive control, and a blank.

  • Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Substrate, Aldolase Enzyme Mix, and Aldolase Developer.

  • Add the Reaction Mix to the wells and incubate at 37°C.

  • Measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes.

  • Calculate the aldolase activity from the rate of change in absorbance, referenced against the NADH standard curve.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of this compound in the Calvin cycle and its connection to the shikimate pathway, as well as a typical experimental workflow for its quantification.

Calvin_Cycle_E4P cluster_Calvin_Cycle Calvin Cycle (Regenerative Phase) cluster_Shikimate Shikimate Pathway F6P Fructose 6-P E4P D-Erythrose 4-P F6P->E4P Transketolase G3P Glyceraldehyde 3-P G3P->E4P SBP Sedoheptulose 1,7-BP E4P->SBP Aldolase E4P_shunt D-Erythrose 4-P E4P->E4P_shunt Xu5P Xylulose 5-P RuBP_reg -> RuBP Regeneration Xu5P->RuBP_reg DHAP DHAP DHAP->SBP S7P Sedoheptulose 7-P SBP->S7P S7P->RuBP_reg PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP Aro_AA Aromatic Amino Acids DAHP->Aro_AA E4P_shunt->DAHP DAHP Synthase

Caption: The central role of this compound in the Calvin cycle and shikimate pathway.

Experimental_Workflow start Biological Sample (Plant Tissue/Algal Cells) quench Quenching in Liquid N2 start->quench extract Metabolite Extraction (e.g., 80% Methanol) quench->extract separate Phase Separation (Methanol/Chloroform/Water) extract->separate collect Collect Aqueous Phase separate->collect dry Drying under N2 collect->dry reconstitute Reconstitution dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Analysis & Quantification analyze->quantify

Caption: Experimental workflow for the quantification of this compound via LC-MS/MS.

Conclusion

This compound is a linchpin metabolite in the regenerative phase of the Calvin cycle, ensuring the continuous fixation of atmospheric carbon dioxide. Its role extends beyond this primary function, serving as the crucial precursor for the biosynthesis of aromatic amino acids and a vast array of secondary metabolites. A thorough understanding of the regulation and kinetics of E4P metabolism is paramount for developing strategies to enhance photosynthetic efficiency, improve crop yields, and discover novel therapeutic agents that target these essential plant and microbial pathways. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the Calvin cycle and the multifaceted roles of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Erythrose 4-phosphate (E4P) is a critical metabolic intermediate that serves as a primary precursor for a vast array of high-value secondary metabolites. Situated at the crossroads of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, the availability of E4P is a key determinant and often a rate-limiting factor in the biosynthesis of aromatic amino acids, flavonoids, alkaloids, and certain antibiotics. This technical guide provides a comprehensive overview of the pivotal role of E4P in secondary metabolism, with a focus on metabolic engineering strategies to enhance its production. We present quantitative data from engineered microbial and plant systems, detailed experimental protocols for the manipulation and analysis of E4P-dependent pathways, and visual diagrams of the core metabolic and experimental workflows.

Introduction: this compound as a Key Metabolic Precursor

This compound is a four-carbon sugar phosphate that occupies a central position in carbon metabolism.[1] It is primarily generated in the non-oxidative phase of the pentose phosphate pathway (PPP) through the action of the enzyme transketolase.[2] The paramount importance of E4P in secondary metabolism stems from its role as a direct precursor, along with phosphoenolpyruvate (B93156) (PEP), for the shikimate pathway.[3][4] This pathway is the exclusive route for the de novo biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan in bacteria, archaea, fungi, and plants.[3] These aromatic amino acids, in turn, are the building blocks for a multitude of secondary metabolites with significant pharmaceutical and industrial applications, including flavonoids, alkaloids, and phenylpropanoids like lignin.[3][5]

Given its crucial role, the intracellular concentration of E4P is often a bottleneck in the production of these valuable compounds.[6] Consequently, metabolic engineering strategies aimed at increasing the flux towards E4P have become a major focus for enhancing the yield of aromatic secondary metabolites in various production platforms.[5][7]

Core Metabolic Pathways

The production of this compound and its subsequent conversion into secondary metabolites are governed by a network of interconnected metabolic pathways. Understanding these pathways is fundamental to any metabolic engineering effort.

The Pentose Phosphate Pathway: The Source of this compound

The pentose phosphate pathway (PPP) is the primary source of E4P in most organisms.[2] The non-oxidative branch of the PPP, through a series of reversible reactions catalyzed by transketolase and transaldolase, interconverts pentose phosphates and glycolytic intermediates to produce E4P.[2]

pentose_phosphate_pathway F6P Fructose 6-phosphate Transketolase1 Transketolase (tktA) F6P->Transketolase1 G3P Glyceraldehyde 3-phosphate G3P->Transketolase1 E4P This compound Shikimate_Pathway Shikimate Pathway E4P->Shikimate_Pathway Transaldolase Transaldolase (talB) E4P->Transaldolase X5P Xylulose 5-phosphate Transketolase2 Transketolase (tktA) X5P->Transketolase2 S7P Sedoheptulose 7-phosphate S7P->Transaldolase R5P Ribose 5-phosphate R5P->Transketolase2 Glycolysis Glycolysis Glycolysis->F6P Glycolysis->G3P Transketolase1->E4P Transketolase1->X5P Transaldolase->F6P Transaldolase->G3P Transketolase2->G3P Transketolase2->S7P

Caption: The non-oxidative Pentose Phosphate Pathway leading to E4P synthesis.

The Shikimate Pathway: Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts E4P and PEP into chorismate, the common precursor for aromatic amino acids.[4] The first committed step is the condensation of E4P and PEP, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[8]

shikimate_pathway E4P This compound DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate PEP->DAHPS DAHP DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Secondary_Metabolites Secondary Metabolites (Flavonoids, Alkaloids, etc.) Aromatic_AA->Secondary_Metabolites DAHPS->DAHP

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Quantitative Data on Enhanced Secondary Metabolite Production

Metabolic engineering strategies that increase the intracellular pool of E4P have demonstrated significant success in boosting the production of a variety of secondary metabolites. The following tables summarize key quantitative data from such studies.

Table 1: Enhanced Production of Aromatic Amino Acids and Derivatives in Engineered Escherichia coli

Strain/ModificationPrecursor Enhancement StrategyProductTiter (g/L)Yield (g/g glucose)Reference
TRTH0709 (pSTV28)Base strainL-Tryptophan35.9-[9]
TRTH0709 (pSTV-tktA)Overexpression of tktA (transketolase)L-Tryptophan37.9-[9]
TRTH0709 (pSTV-ppsA-tktA)Overexpression of ppsA and tktAL-Tryptophan40.2-[9]
Engineered E. coliOverexpression of tktA and feedback-resistant aroGDAHP~4.5 (20 mM)-[10]
Engineered E. coliNon-PTS glucose transport, amplified DAHP synthase and tktAAromatic compoundsIncreased carbon commitment-[11]

Table 2: Impact of Pentose Phosphate Pathway Flux on Antibiotic Production

OrganismGenetic/Cultivation ModificationSecondary MetaboliteObservationReference
Amycolatopsis orientalisIncreased glucose concentration (up to 15 g/L)VancomycinIncreased production correlated with increased PPP enzyme activities[12]
Streptomyces coelicolor A3(2)Shift in carbon metabolism to PPP during late growth phaseMethylenomycinProduction coincided with increased PPP flux[13]
Methicillin-resistant Staphylococcus aureus (MRSA)Mutation in pgl (6-phosphogluconolactonase)-Increased resistance to β-lactam antibiotics, indicating altered cell wall precursor flux from PPP[14]

Table 3: Enhanced Production of Other Secondary Metabolites

OrganismGenetic ModificationProductTiter/Fold IncreaseReference
Ralstonia eutrophaOverexpression of E. coli tktAPoly-β-hydroxybutyrate (PHB)Significantly increased PHB biosynthesis and cell growth[3]
Synechocystis sp. PCC 6803Overexpression of PPP genesLimonene6.7 mg/L (2.3-fold improvement)[1]
Escherichia coliKnockout of pgi (phosphoglucose isomerase) and ppc (phosphoenolpyruvate carboxylase)(+)-Catechin (a flavonoid)754 mg/L[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in secondary metabolite production.

Overexpression of Transketolase (tktA) in Escherichia coli

This protocol describes the overexpression of the tktA gene in E. coli to increase the intracellular pool of E4P.

Objective: To construct an E. coli strain with enhanced transketolase activity.

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Plasmid vector (e.g., pET-28a(+) or pTrc99A)

  • tktA gene from E. coli K-12 genomic DNA

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Gene Amplification: Amplify the tktA coding sequence from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites for cloning into the chosen expression vector.

  • Plasmid Construction: Digest both the PCR product and the expression vector with the selected restriction enzymes. Ligate the digested tktA fragment into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent cloning strain (e.g., E. coli DH5α). Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.

  • Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of the tktA gene by restriction digestion and DNA sequencing.

  • Protein Expression: Transform the verified plasmid into an expression strain (e.g., E. coli BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 100 mL of fresh LB medium with the overnight culture to an OD600 of ~0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture for 4-6 hours at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.

  • Verification of Overexpression: Harvest the cells by centrifugation. Analyze the total cell protein by SDS-PAGE to visualize the overexpressed TktA protein band (expected molecular weight ~72 kDa).

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of intracellular E4P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the intracellular concentration of E4P in microbial or plant cells.

Materials:

  • Cell culture or plant tissue

  • Quenching solution: 60% methanol, pre-cooled to -40°C

  • Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-cooled to -20°C

  • LC-MS/MS system with a suitable column (e.g., HILIC or porous graphitized carbon)

  • E4P analytical standard

Procedure:

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of cell culture or a weighed amount of plant tissue.

    • Immediately quench metabolic activity by mixing with 5 volumes of pre-cooled quenching solution.

  • Metabolite Extraction:

    • Centrifuge the quenched sample at high speed (e.g., 10,000 x g) at 4°C.

    • Discard the supernatant and resuspend the cell pellet or homogenized tissue in the cold extraction solution.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC) column.

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient from high to low organic content.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative ion electrospray ionization (ESI-).

      • Multiple Reaction Monitoring (MRM):

        • Precursor Ion (Q1): m/z 199.0

        • Product Ion (Q3): m/z 97.0 (corresponding to [PO3]⁻)

  • Data Analysis:

    • Generate a standard curve using known concentrations of the E4P analytical standard.

    • Quantify the concentration of E4P in the samples by comparing the peak areas to the standard curve.

    • Normalize the E4P concentration to cell number or biomass.

DAHP Synthase Activity Assay

This protocol describes a colorimetric assay to measure the activity of DAHP synthase.

Objective: To determine the enzymatic activity of DAHP synthase in a cell-free extract or purified enzyme preparation.

Materials:

  • Purified DAHP synthase or cell-free extract

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Phosphoenolpyruvate (PEP) solution (e.g., 10 mM)

  • This compound (E4P) solution (e.g., 10 mM)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sodium periodate (B1199274) solution (in HCl)

  • Sodium arsenite solution (in Na2SO4 and H2SO4)

  • Thiobarbituric acid solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, PEP, and E4P.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation. Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding the TCA solution. Centrifuge to pellet any precipitated protein.

  • Color Development:

    • To the supernatant, add the sodium periodate solution and incubate at room temperature.

    • Add the sodium arsenite solution to quench the excess periodate.

    • Add the thiobarbituric acid solution and heat the mixture (e.g., at 100°C for 10 minutes) to develop a pink-colored product.

  • Quantification:

    • Cool the samples to room temperature.

    • Measure the absorbance at 549 nm.

    • Calculate the amount of DAHP produced using a standard curve generated with known concentrations of a suitable standard (e.g., shikimic acid).

Visualizing Workflows and Relationships

Experimental Workflow for Metabolic Engineering

The following diagram illustrates a typical workflow for engineering a microorganism to enhance the production of a secondary metabolite derived from E4P.

metabolic_engineering_workflow cluster_design Design & Construct cluster_test Test & Analyze cluster_evaluate Evaluate Target_Selection Target Selection (e.g., tktA overexpression, pgi knockout) Strain_Construction Strain Construction (Cloning, Transformation) Target_Selection->Strain_Construction Cultivation Cultivation & Fermentation Strain_Construction->Cultivation Metabolite_Quantification Metabolite Quantification (E4P, Secondary Metabolite) Cultivation->Metabolite_Quantification Enzyme_Assay Enzyme Activity Assays Cultivation->Enzyme_Assay Flux_Analysis Metabolic Flux Analysis Cultivation->Flux_Analysis Data_Analysis Data Analysis & Comparison Metabolite_Quantification->Data_Analysis Enzyme_Assay->Data_Analysis Flux_Analysis->Data_Analysis Data_Analysis->Target_Selection Iterative Improvement Optimized_Strain Optimized Production Strain Data_Analysis->Optimized_Strain

Caption: A generalized workflow for metabolic engineering to enhance secondary metabolite production.

Logical Relationship Diagram

This diagram illustrates the logical flow from central carbon metabolism to the diverse array of secondary metabolites, highlighting the central role of this compound.

logical_relationship Central_Metabolism Central Carbon Metabolism (Glycolysis, PPP) E4P This compound (E4P) Central_Metabolism->E4P is the source of Shikimate_Pathway Shikimate Pathway E4P->Shikimate_Pathway is a key precursor for Aromatic_AA Aromatic Amino Acids Shikimate_Pathway->Aromatic_AA produces Secondary_Metabolites Diverse Secondary Metabolites Aromatic_AA->Secondary_Metabolites are precursors for Flavonoids Flavonoids Secondary_Metabolites->Flavonoids Alkaloids Alkaloids Secondary_Metabolites->Alkaloids Phenylpropanoids Phenylpropanoids (Lignin, etc.) Secondary_Metabolites->Phenylpropanoids Antibiotics Certain Antibiotics Secondary_Metabolites->Antibiotics

Caption: The central role of E4P in linking primary and secondary metabolism.

Conclusion

This compound is undeniably a linchpin in the biosynthesis of a vast and valuable array of secondary metabolites. Its strategic position at the interface of the pentose phosphate pathway and the shikimate pathway makes it a prime target for metabolic engineering. As demonstrated by the quantitative data presented, strategic manipulation of pathways that govern the synthesis and consumption of E4P can lead to substantial increases in the production of aromatic amino acids, antibiotics, and other high-value compounds. The experimental protocols provided in this guide offer a practical framework for researchers to investigate and engineer these complex metabolic networks. Continued research into the intricate regulation of E4P metabolism will undoubtedly unlock further potential for the sustainable and high-yield production of a wide range of secondary metabolites crucial for the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide to the Stereochemistry and Enzymatic Recognition of D-Erythrose 4-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway. This four-carbon aldose phosphate is fundamental to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), vitamins such as B6, and various secondary metabolites.[1][2][3] Its stereochemistry plays a crucial role in its recognition and processing by a suite of enzymes, making it a key molecule of interest in metabolic engineering and as a potential target for novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of this compound, the mechanisms of its enzymatic recognition, quantitative data on enzyme kinetics, and detailed experimental protocols for its study.

Stereochemistry of this compound

This compound is a phosphorylated derivative of the simple sugar erythrose.[3] The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group. Specifically, in the Fischer projection, the hydroxyl group on the carbon atom adjacent to the primary alcohol (C3) is on the right side. The molecule possesses two chiral centers, at C2 and C3. In this compound, both of these chiral centers have the R configuration.[3] This specific stereoisomeric form is crucial for its recognition by the enzymes that utilize it as a substrate.

Enzymatic Recognition and Major Metabolic Pathways

The precise three-dimensional arrangement of the hydroxyl and phosphate groups of this compound is critical for its binding to the active sites of various enzymes. The primary pathways involving E4P are the non-oxidative phase of the pentose phosphate pathway and the shikimate pathway.

The Pentose Phosphate Pathway (PPP)

In the non-oxidative branch of the PPP, this compound is a key intermediate in the interconversion of sugar phosphates.[1][4] Two key enzymes, transketolase and transaldolase, catalyze reactions involving E4P:

  • Transketolase (EC 2.2.1.1): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the transfer of a two-carbon ketol unit. In one reaction, it transfers a two-carbon unit from xylulose 5-phosphate to this compound, yielding fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.[1][5]

  • Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety. It transfers this unit from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate to produce this compound and fructose 6-phosphate.[1][4]

The Shikimate Pathway

This compound is a crucial precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and some protists.[1][6]

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase (EC 2.5.1.54): This enzyme catalyzes the first committed step of the shikimate pathway, which is an aldol (B89426) condensation of this compound and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[6][7] The stereospecificity of this reaction is absolute, with only the D-isomer of Erythrose 4-phosphate being recognized.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of this compound in key metabolic pathways.

pentose_phosphate_pathway X5P Xylulose 5-Phosphate F6P Fructose 6-Phosphate X5P->F6P Transketolase G3P Glyceraldehyde 3-Phosphate X5P->G3P Transketolase S7P Sedoheptulose 7-Phosphate E4P This compound E4P->F6P G3P->E4P G3P->F6P S7P->E4P Transaldolase S7P->F6P Transaldolase R5P Ribose 5-Phosphate R5P->G3P

This compound in the Non-Oxidative Pentose Phosphate Pathway.

shikimate_pathway_entry E4P This compound DAHP 3-Deoxy-D-arabino-heptulosonate 7-Phosphate E4P->DAHP DAHP Synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP Synthase Aromatic Aromatic Amino Acids (Trp, Phe, Tyr) DAHP->Aromatic Shikimate Pathway (6 steps)

Entry of this compound into the Shikimate Pathway.

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters of key enzymes that utilize this compound as a substrate.

Table 1: Kinetic Parameters of Transaldolase

OrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)kcat (s-1)pHTemperature (°C)Reference
Thermotoga maritimaThis compound15.6 ± 2.81.0 ± 0.2247.525[1]
Methanocaldococcus jannaschiiThis compound27.8 ± 4.312.0 ± 0.5-7.550[1]
Escherichia coliThis compound140 ± 40--7.2-[1]

Table 2: Kinetic Parameters of DAHP Synthase

OrganismSubstrateKm (µM)kcat (s-1)pHTemperature (°C)Reference
Aeropyrum pernixThis compound2801.05.760[8]
Aeropyrum pernixPhosphoenolpyruvate8911.05.760[8]

Table 3: Kinetic Parameters of D-Erythrose-4-Phosphate Dehydrogenase (E4PDH)

OrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)kcat (s-1)kcat/Km (s-1µM-1)pHTemperature (°C)Reference
Escherichia coliThis compound96091.22000.218.637[9]
Escherichia coliThis compound510---8.925[9]
Escherichia coliD-Glyceraldehyde 3-Phosphate1100---8.637[9]

Note: Kinetic parameters for transketolase with this compound as the primary substrate are not explicitly detailed in the cited literature.

Experimental Protocols

Detailed methodologies for the key enzymes involved in E4P metabolism and for the quantification of intracellular E4P are provided below.

Protocol 1: In Vitro Assay of DAHP Synthase Activity

Objective: To measure the enzymatic activity of DAHP synthase by monitoring the consumption of phosphoenolpyruvate (PEP).

Principle: The consumption of PEP is monitored by the decrease in absorbance at 232 nm.

Materials:

  • Purified DAHP synthase or cell-free extract

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.0

  • Substrate solutions: Phosphoenolpyruvate (PEP) and this compound (E4P)

  • Spectrophotometer with UV capabilities

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and a known concentration of PEP.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of E4P and the enzyme sample to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 232 nm for 5-10 minutes.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of PEP at 232 nm.[2]

Protocol 2: Coupled Spectrophotometric Assay for Transaldolase Activity

Objective: To measure the activity of transaldolase by coupling the production of glyceraldehyde 3-phosphate (GAP) to the oxidation of NADH.

Principle:

  • Fructose 6-Phosphate + this compound --(Transaldolase)--> Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate

  • Glyceraldehyde 3-Phosphate <--(Triosephosphate Isomerase)--> Dihydroxyacetone Phosphate

  • Dihydroxyacetone Phosphate + NADH + H+ --(α-Glycerophosphate Dehydrogenase)--> α-Glycerophosphate + NAD+

Materials:

  • Transaldolase enzyme solution

  • Assay Buffer: 250 mM Glycylglycine, pH 7.7

  • 100 mM this compound solution

  • 200 mM D-Fructose 6-Phosphate solution

  • 2.6 mM NADH solution

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme mixture

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, D-Fructose 6-Phosphate, NADH, and the α-GDH/TPI enzyme mixture.

  • Equilibration: Incubate the mixture at 25°C for a few minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the transaldolase enzyme solution.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of GAP per minute under the specified conditions.[1][4]

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

Objective: To quantify the intracellular concentration of this compound in biological samples.

Materials:

  • Cell culture

  • Quenching solution: 60% methanol, pre-cooled to -40°C

  • Extraction solution: 75% ethanol, pre-cooled

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound standard

Procedure:

  • Sampling and Quenching: Rapidly mix a defined volume of cell culture with the cold quenching solution to halt metabolic activity.

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in the cold extraction solvent. Vortex and incubate on ice to lyse the cells and extract metabolites. Centrifuge to remove cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a suitable column (e.g., HILIC) for separation. Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for specific detection of E4P.

  • Data Analysis: Quantify the concentration of E4P by comparing the peak area in the sample to a standard curve generated from known concentrations of E4P. Normalize the concentration to cell biomass.[2][10]

Experimental and Analytical Workflows

The following diagram outlines a general workflow for the characterization of an enzyme that utilizes this compound.

experimental_workflow start Enzyme of Interest cloning Gene Cloning and Expression start->cloning purification Protein Purification cloning->purification activity_assay Enzyme Activity Assay (e.g., Spectrophotometric) purification->activity_assay structural_analysis Structural Biology (X-ray Crystallography, NMR) purification->structural_analysis kinetic_analysis Kinetic Parameter Determination (Km, kcat, Vmax) activity_assay->kinetic_analysis inhibition_studies Inhibitor Screening and Characterization kinetic_analysis->inhibition_studies substrate_binding Substrate Binding Studies structural_analysis->substrate_binding end Understanding of Enzymatic Recognition substrate_binding->end inhibition_studies->end

General workflow for characterizing an E4P-utilizing enzyme.

Conclusion

This compound is a metabolite of significant interest due to its central role in metabolism and its stereospecific interactions with key enzymes. A thorough understanding of its stereochemistry and enzymatic recognition is crucial for researchers in metabolic engineering and drug development. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a valuable resource for advancing research in these fields. Future investigations into the structural basis of E4P recognition by other enzymes and the development of novel inhibitors targeting these interactions hold great promise for the development of new therapeutics and biotechnological applications.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of D-Erythrose 4-Phosphate Using Transketolase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, playing a key role in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle.[1][2][3] Its significance is particularly pronounced as a primary precursor, along with phosphoenolpyruvate (B93156) (PEP), for the shikimate pathway.[1][4] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[1] Crucially, the shikimate pathway is absent in mammals, making its enzymes highly attractive targets for the development of novel herbicides and antimicrobial agents.[1] The availability of high-purity E4P is therefore essential for screening potential inhibitors and for conducting kinetic and mechanistic studies of these vital biochemical reactions.[1]

Enzymatic synthesis of E4P using transketolase offers a highly specific and efficient alternative to complex multi-step chemical methods. Transketolase (EC 2.2.1.1), a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme, catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor substrate to an aldose acceptor.[5][6][7] This method allows for the stereospecific synthesis of this compound under mild reaction conditions, yielding a high-purity product suitable for a wide range of research applications, including drug discovery and metabolic engineering.[1]

G Transketolase Catalyzed Reaction F6P D-Fructose 6-Phosphate (Ketose Donor) TK Transketolase (TK) + TPP, Mg²⁺ F6P->TK G3P D-Glyceraldehyde 3-Phosphate (Aldose Acceptor) G3P->TK E4P This compound X5P D-Xylulose 5-Phosphate TK->E4P TK->X5P

Caption: Enzymatic synthesis of E4P via transketolase.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and quantification of this compound using transketolase.

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the preparative scale synthesis of E4P from D-Fructose 6-phosphate (F6P) and D-Glyceraldehyde 3-phosphate (G3P).

1. Materials and Reagents

  • Transketolase (commercially available or purified)

  • D-Fructose 6-phosphate (F6P)

  • D-Glyceraldehyde 3-phosphate (G3P)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Anion exchange resin (e.g., Dowex® 1x8, formate (B1220265) form)

  • Perchloric acid

  • Potassium hydroxide

  • HPLC system for reaction monitoring

2. Reaction Setup The following tables summarize the recommended reagent concentrations and reaction parameters for the synthesis.

Table 1: Reagent Concentrations for E4P Synthesis

Component Stock Concentration Final Concentration
Tris-HCl (pH 7.5) 1 M 50 mM
D-Fructose 6-phosphate (F6P) 500 mM 50 mM
D-Glyceraldehyde 3-phosphate (G3P) 500 mM 50 mM
MgCl₂ 1 M 5 mM
Thiamine Pyrophosphate (TPP) 100 mM 1 mM

| Transketolase | 100 U/mL | 2-5 U/mL |

Table 2: Typical Reaction Parameters

Parameter Value
Temperature 37°C
pH 7.5
Agitation Gentle mixing

| Reaction Time | 2-4 hours |

3. Synthesis Procedure

  • In a temperature-controlled reaction vessel, prepare the reaction mixture by combining the Tris-HCl buffer, MgCl₂, and TPP to the final concentrations listed in Table 1.

  • Add the substrates, D-Fructose 6-phosphate and D-Glyceraldehyde 3-phosphate, to the mixture.

  • Initiate the reaction by adding the specified amount of transketolase enzyme.[1]

  • Incubate the mixture at 37°C with gentle agitation for 2-4 hours.[1]

4. Reaction Monitoring

  • Monitor the formation of E4P and consumption of substrates by taking aliquots at various time points (e.g., every 30 minutes).

  • Analyze the aliquots using techniques such as High-Performance Liquid Chromatography (HPLC) with an appropriate column for sugar phosphate separation or specific enzymatic assays.[1]

5. Reaction Termination and Deproteinization

  • Terminate the reaction by adding cold perchloric acid to a final concentration of 3% (v/v) to denature the enzyme.

  • Incubate on ice for 10 minutes.

  • Remove the precipitated protein by centrifugation (10,000 x g for 10 minutes at 4°C).[1]

  • Carefully transfer the supernatant to a new tube and neutralize by dropwise addition of cold potassium hydroxide.

  • Remove the potassium perchlorate (B79767) precipitate by centrifugation.

Protocol 2: Purification of this compound

This protocol describes the purification of E4P from the reaction mixture using anion-exchange chromatography.

1. Column Preparation

  • Pack a column with Dowex® 1x8 resin (formate form).[2]

  • Equilibrate the column with deionized water until the pH of the eluate is neutral.[8]

2. Sample Loading and Elution

  • Load the neutralized, protein-free supernatant from the synthesis reaction onto the equilibrated column.[2]

  • Wash the column with several column volumes of deionized water to remove unbound contaminants.

  • Elute the bound sugar phosphates using a linear gradient of formic acid or ammonium (B1175870) formate.[1][8] A typical gradient might be from 0.1 M to 2 M formic acid.

Table 3: Anion-Exchange Chromatography Parameters

Parameter Specification
Resin Dowex® 1x8, 200-400 mesh, formate form
Equilibration Buffer Deionized Water
Elution Buffer Linear gradient of 0.1 M to 2 M Formic Acid

| Detection | Refractive Index (RI) or specific phosphate assays |

3. Fraction Analysis and Pooling

  • Collect fractions and monitor for the presence of sugar phosphates using a suitable method, such as a colorimetric phosphate assay or a specific enzymatic assay for E4P.[1]

  • E4P typically exists as a mixture of monomeric and dimeric forms, which may elute as separate peaks.[8]

  • Pool the fractions containing pure E4P based on the analysis. The product can be isolated as a stable salt (e.g., barium salt) by precipitation.[1]

Note on E4P Stability: E4P is unstable in solution and can form a dimer which may be less active in enzymatic assays.[8] It is recommended to prepare fresh solutions for use or store aliquots at -80°C. For long-term storage, E4P should be kept as a dry powder at -20°C.[8]

G Workflow for E4P Synthesis and Purification prep 1. Reaction Setup (Buffer, Substrates, Cofactors) reaction 2. Enzymatic Reaction (Add Transketolase, Incubate 37°C) prep->reaction monitor 3. Reaction Monitoring (HPLC / Enzymatic Assay) reaction->monitor terminate 4. Termination & Deproteinization (Acid Precipitation) reaction->terminate monitor->reaction Continue Reaction purify 5. Anion-Exchange Chromatography terminate->purify analyze 6. Fraction Analysis (Phosphate Assay) purify->analyze pool 7. Pool Fractions & Isolate Product analyze->pool characterize 8. Characterization (NMR, MS, Purity Check) pool->characterize

Caption: Workflow for enzymatic synthesis and purification of E4P.

Applications in Drug Development

The synthesized high-purity E4P is a critical reagent for research targeting the shikimate pathway. It serves as a key substrate for 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the enzyme that catalyzes the first committed step of this pathway.[3] Researchers can use E4P in high-throughput screening assays to identify and characterize inhibitors of DAHP synthase, which represent promising candidates for novel antimicrobial drugs and herbicides.[1]

Table 4: Kinetic Parameters of Transketolase Kinetic constants can vary significantly based on the source of the enzyme and reaction conditions.

Enzyme Source Substrate Apparent Kₘ (mM)
Mycobacterium tuberculosis D-Xylulose 5-phosphate 0.04 ± 0.003
Mycobacterium tuberculosis D-Fructose 6-phosphate 0.21 ± 0.02
Mycobacterium tuberculosis D-Ribose 5-phosphate 0.22 ± 0.02

(Data adapted from studies on M. tuberculosis transketolase)[9]

G Role of E4P in the Shikimate Pathway E4P This compound (From Synthesis) DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate (PEP) PEP->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHPS->DAHP Shikimate Shikimate Pathway (6 additional steps) DAHP->Shikimate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->AAs Inhibitors Potential Inhibitors (Drug Candidates) Inhibitors->DAHPS Blockade

References

Application Note & Protocol: Chemical Synthesis of D-Erythrose 4-phosphate from D-glucose 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose 4-phosphate (E4P) is a crucial four-carbon sugar phosphate (B84403) that serves as a key intermediate in central metabolism. It is prominently featured in the pentose (B10789219) phosphate pathway and the Calvin cycle.[1] Furthermore, E4P is a vital precursor in the shikimate pathway, where it condenses with phosphoenolpyruvate (B93156) in the first committed step for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan in bacteria, fungi, and plants.[1][2][3] As this pathway is absent in mammals, its enzymes are attractive targets for developing novel herbicides and antimicrobial agents. The availability of high-purity E4P is therefore essential for inhibitor screening assays, enzyme kinetics, and metabolic engineering research.

This document provides a detailed protocol for the chemical synthesis of this compound via the oxidative cleavage of D-glucose 6-phosphate (G6P).

Principle of Synthesis

The most common laboratory method for synthesizing E4P is the Criegee oxidation of D-glucose 6-phosphate using lead tetraacetate (Pb(OAc)₄).[3][4] This reaction specifically cleaves the vicinal diol between the C1 and C2 carbons of G6P. This oxidative cleavage results in the release of the C1 carbon as formate (B1220265), and the conversion of the remaining four-carbon skeleton into this compound.[3] The primary potential contaminant from this reaction is unreacted G6P, which can be effectively removed through chromatographic purification.[3]

G6P D-Glucose 6-phosphate E4P This compound G6P->E4P Formate Formate E4P->Formate

Caption: Oxidative cleavage of D-glucose 6-phosphate to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chemical synthesis of E4P from G6P.

ParameterValueNotes
Reactants
D-Glucose 6-phosphate1.0 mmoleStarting material. Can be used as a monosodium or monopotassium salt.[2]
Lead tetraacetate (Pb(OAc)₄)1.7 mmolesOxidizing agent. Molar excess ensures complete reaction.[2]
Sulfuric acid (H₂SO₄)1.8 mmolesUsed with the oxidizing agent.[2]
Reaction Conditions
TemperatureMaintained at or below 4°CCritical to control the reaction and prevent side products.[2]
Reaction Time30 - 60 minutesTypical duration for the oxidation step.[2]
Purification
Resin TypeDowex 1-formate anion exchange resinFor separating phosphorylated sugars.[2][3]
Elution GradientAmmonium (B1175870) formate in formic acidUsed to selectively elute different sugar phosphates.[2]

Detailed Experimental Protocol

This protocol details the synthesis, purification, and isolation of this compound.

arrow arrow start Start: Prepare Reactant Solutions oxidation Oxidation Reaction Slowly mix solutions at ≤ 4°C Stir for 30-60 min start->oxidation quench Quench Reaction Add ethylene (B1197577) glycol until color fades oxidation->quench precipitate Remove Lead Salts Centrifuge or filter the mixture quench->precipitate purify Ion-Exchange Chromatography Load supernatant onto Dowex 1-formate column precipitate->purify Crude Product elute Gradient Elution Elute with ammonium formate gradient purify->elute collect Fraction Collection & Monitoring Assay fractions for sugar phosphates elute->collect isolate Isolate Product Pool E4P fractions and precipitate as barium salt collect->isolate E4P Fractions end End: Purified E4P Salt Store at ≤ -15°C isolate->end

Caption: Experimental workflow for the synthesis and purification of E4P.

  • D-Glucose 6-phosphate (monosodium or monopotassium salt)[2]

  • Lead tetraacetate (Pb(OAc)₄)[2]

  • Sulfuric acid (H₂SO₄)[2]

  • Glacial acetic acid

  • Ethylene glycol (or other suitable reducing agent)[2]

  • Dowex 1-formate resin (or similar anion exchange resin)[2][3]

  • Formic acid[2]

  • Ammonium formate[2]

  • Barium acetate[2][3]

  • Ice bath

  • Centrifuge and tubes

  • Chromatography column

  • Fraction collector

  • Apparatus for phosphate assay

1. Preparation of Solutions:

  • Solution A: Dissolve 1.0 mmole of D-glucose 6-phosphate in a suitable volume of water.[2]

  • Solution B: In a separate flask, carefully prepare a solution of 1.7 mmoles of lead tetraacetate and 1.8 mmoles of sulfuric acid in an appropriate solvent like glacial acetic acid.[2]

  • Cool both Solution A and Solution B in an ice bath.

2. Oxidation Reaction:

  • While stirring Solution A vigorously in the ice bath, slowly add Solution B dropwise.[2]

  • It is critical to maintain the reaction temperature at or below 4°C throughout the addition.[2]

  • After the addition is complete, allow the reaction to proceed with constant stirring for 30-60 minutes in the ice bath.[2]

3. Quenching and Initial Purification:

  • Quench the reaction by adding a reducing agent, such as ethylene glycol, dropwise until the characteristic brown color of lead dioxide disappears.[2]

  • Remove the resulting white precipitate of lead salts by centrifugation or filtration.[2]

  • Collect the supernatant, which contains the crude E4P product.

4. Chromatographic Purification:

  • Prepare a chromatography column packed with Dowex 1-formate resin and equilibrate it with deionized water.[2][3]

  • Carefully load the crude supernatant onto the column.

  • Wash the column with deionized water to remove any non-phosphorylated compounds and unbound contaminants.[2]

5. Elution and Fraction Collection:

  • Elute the bound sugar phosphates from the column using a gradient of ammonium formate in formic acid.[2] This gradient will separate E4P from any unreacted G6P.

  • Collect fractions and monitor them for the presence of sugar phosphates using a suitable method, such as a colorimetric phosphate assay.[2]

6. Isolation and Storage:

  • Pool the fractions identified as containing pure E4P.

  • To isolate the product as a stable salt, add a solution of barium acetate (B1210297) to the pooled fractions to precipitate barium erythrose 4-phosphate.[2][3]

  • Collect the precipitate by centrifugation, wash with a cold solvent like ethanol, and dry.

  • Store the final product at -15°C or below for long-term stability.[3]

Conclusion

This protocol provides a reliable method for the chemical synthesis of this compound from the readily available starting material D-glucose 6-phosphate. The procedure, based on a controlled Criegee oxidation followed by ion-exchange chromatography, allows for the production of high-purity E4P suitable for various research applications in biochemistry, drug discovery, and metabolic engineering. Proper control of temperature and stoichiometric ratios is critical for maximizing yield and purity.

References

Application Note: High-Purity D-Erythrose 4-Phosphate Purification via Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Erythrose 4-phosphate (E4P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway.[1] In the shikimate pathway, E4P is a key precursor for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan in bacteria, fungi, and plants.[1] The availability of highly pure E4P is essential for various research applications, including metabolic engineering and drug discovery. This document provides a detailed protocol for the purification of this compound from a crude synthesis mixture using anion-exchange chromatography.

The principle of this purification method relies on the reversible electrostatic interaction between the negatively charged phosphate group of E4P and a positively charged stationary phase (anion-exchange resin).[2][3] The crude sample is loaded onto the column at a low ionic strength, allowing E4P to bind to the resin. Unbound impurities are washed away, and the bound E4P is subsequently eluted by increasing the ionic strength of the mobile phase, which introduces competing ions that displace the E4P from the resin.[4]

Quantitative Data Summary

The efficiency and outcome of the purification can be influenced by several factors. The following tables summarize the key materials and parameters for this protocol.

Table 1: Anion-Exchange Resin Specifications

ParameterSpecificationReference
Resin TypeStrong Base Anion-Exchanger[5]
Resin MatrixPolystyrene-divinylbenzene[5]
Functional GroupQuaternary Ammonium (B1175870)[5]
Recommended ResinDowex® 1x8, 100-200 mesh[5][6]
FormFormate (B1220265) (converted from Chloride)[6][7]
Wet Volume Capacity>1.2 meq/mL (Chloride form)[5]

Table 2: Chromatography Buffers and Solutions

SolutionCompositionPurpose
Resin Conversion Solution1 M Sodium Formate (HCOONa)To convert the resin from Chloride to Formate form.
Starting / Wash Buffer0.1 M Formic Acid (HCOOH)For column equilibration and washing away unbound impurities.[6]
Elution Buffer A0.1 M Formic Acid (HCOOH)Low-salt buffer for gradient elution.[6]
Elution Buffer B1.0 M Ammonium Formate (NH₄HCO₂) in 0.1 M Formic AcidHigh-salt buffer for gradient elution of bound E4P.[6][7]

Table 3: Typical Purification Parameters and Expected Results

ParameterValueReference
Sample pHAdjusted to match starting buffer (~pH 2.8)[6]
Elution ProfileLinear Gradient: 0-100% Elution Buffer B[6][7]
Flow Rate1-2 mL/min (for a standard lab-scale column)-
Expected Recovery70-85%[6]
Expected Final Purity>95% (monomeric form)[6]

Note: Recovery and purity can vary based on the initial purity of the crude sample and the precise chromatographic conditions.[6]

Experimental Workflow Visualization

The overall process for the purification of this compound is outlined in the workflow diagram below.

G Figure 1: Overall Experimental Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography Resin_Prep Resin Conversion (Cl- to Formate) Col_Packing Column Packing Resin_Prep->Col_Packing Equilibration Column Equilibration (0.1 M Formic Acid) Col_Packing->Equilibration Sample_Load Sample Loading Equilibration->Sample_Load Wash Wash Unbound Impurities Sample_Load->Wash Elution Gradient Elution (0-1M Ammonium Formate) Wash->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Fraction Analysis (e.g., Phosphate Assay) Fraction_Collection->Analysis Pooling Pool E4P Fractions Analysis->Pooling Isolation Product Isolation (e.g., as Barium Salt) Pooling->Isolation

Caption: Workflow for E4P purification by ion-exchange chromatography.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of E4P from a crude mixture.

Materials:

  • Anion-exchange resin (e.g., Dowex® 1x8, 100-200 mesh, chloride form)[5][6]

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Fraction collector

  • pH meter

  • Crude E4P sample

  • Formic acid (HCOOH)[6]

  • Ammonium formate (NH₄HCO₂)[6]

  • Sodium Formate (HCOONa)

  • Deionized water

  • Method for E4P detection (e.g., colorimetric phosphate assay or enzymatic assay)[1][6]

Procedure:

1. Resin Preparation (Conversion to Formate Form)

  • Prepare a slurry of the Dowex® 1x8 resin in deionized water.

  • Pack the resin into the chromatography column.

  • Wash the column extensively with several column volumes (CV) of deionized water.

  • To convert the resin from the chloride to the formate form, wash the column with at least 5 CV of 1 M sodium formate.

  • Wash the column with deionized water until the pH of the eluate is neutral and stable.

2. Column Equilibration

  • Equilibrate the column by washing with the Starting Buffer (0.1 M Formic Acid) for at least 5 CV, or until the pH and conductivity of the eluate are stable and match the buffer.[6][7]

3. Sample Preparation and Loading

  • Adjust the pH of the crude E4P sample to match the Starting Buffer.[6]

  • Centrifuge or filter the sample to remove any particulate matter.

  • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

4. Washing

  • After loading, wash the column with 2-3 CV of Starting Buffer to remove any unbound or weakly bound contaminants.[7] Monitor the column effluent (e.g., by UV absorbance at 280 nm) until it returns to baseline.

5. Elution

  • Elute the bound E4P using a linear gradient of increasing salt concentration.[6][7]

  • Set up a linear gradient from 0% to 100% Elution Buffer B (1.0 M Ammonium Formate in 0.1 M Formic Acid) over 10-20 CV.

  • A common method is to use a gradient of ammonium formate in formic acid to elute the bound sugar phosphates.[7]

6. Fraction Collection and Analysis

  • Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the elution process.[7]

  • Analyze the collected fractions for the presence of E4P using a suitable method, such as a colorimetric assay for organic phosphate or a specific enzymatic assay.[1][7]

  • E4P may elute as two separate peaks corresponding to its monomeric and dimeric forms.[6] Both are valid forms of E4P.

7. Pooling and Isolation

  • Pool the fractions containing the purified E4P.

  • The product can be isolated from the volatile ammonium formate buffer by lyophilization or recovered as a stable salt (e.g., barium salt) by precipitation.[1][7]

Principle of Separation Visualization

The following diagram illustrates the mechanism of anion-exchange chromatography for E4P purification.

G Figure 2: Principle of Anion-Exchange Chromatography for E4P cluster_binding 1. Binding Phase (Low Salt) cluster_elution 2. Elution Phase (High Salt) Resin1 Resin (+ charge) E4P E4P (- charge) E4P->Resin1 Binds Impurity Neutral Impurity Impurity->Resin1 Flows through Resin2 Resin (+ charge) E4P_eluted E4P (Eluted) Resin2->E4P_eluted Displaced Formate Formate Ion (- charge) Formate->Resin2 Competes & Binds

Caption: E4P binds to the resin and is displaced by competing ions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)Reference
Low Yield Incomplete Elution: E4P binds too strongly to the resin.Increase the final concentration of the salt in the elution buffer or use a shallower gradient.[7]
E4P Degradation: E4P can be unstable at certain pH values or temperatures.Keep samples cold and maintain a neutral or slightly acidic pH throughout the process. Process samples promptly.[7]
Column Overloading: The binding capacity of the resin was exceeded.Reduce the amount of crude sample loaded or use a larger column.[7]
Multiple Peaks in Elution Profile Monomer/Dimer Forms: E4P exists in equilibrium between monomeric and dimeric forms, which have different chromatographic properties.This is an expected phenomenon. Analyze fractions across both peaks to identify the E4P-containing fractions. The ratio can be influenced by concentration, pH, and temperature.[6][7]
Low Purity of Final Product Ineffective Separation: Contaminating phosphorylated compounds co-eluted with E4P.Optimize the elution gradient (e.g., make it shallower) to improve the resolution between E4P and contaminants.[7]

References

Quantification of Intracellular D-Erythrose 4-Phosphate Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose 4-phosphate (E4P) is a critical intermediate metabolite in central carbon metabolism.[1][2] It serves as a key precursor in the pentose (B10789219) phosphate (B84403) pathway (PPP) and is essential for the biosynthesis of aromatic amino acids—tryptophan, phenylalanine, and tyrosine—via the shikimate pathway.[1][3][4] Given its central role in these fundamental biochemical routes, the accurate quantification of intracellular E4P is vital for research in metabolic engineering, drug development, and for understanding various disease states.[1] This document provides a detailed protocol for the quantification of intracellular this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a powerful and widely used technique for the analysis of phosphorylated sugars like E4P due to its high sensitivity and selectivity.[1]

Metabolic Significance of this compound

This compound is a key metabolic intermediate with diverse roles in cellular biochemistry.[5] In the non-oxidative branch of the pentose phosphate pathway, E4P is synthesized from fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate by the enzyme transketolase.[4][5] It can then be converted, along with xylulose 5-phosphate, into fructose 6-phosphate and glyceraldehyde 3-phosphate, also by transketolase, thus linking the pentose phosphate pathway with glycolysis.[5] Furthermore, E4P and phosphoenolpyruvate (B93156) are substrates for the first step of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[2][3]

Fructose 6-Phosphate Fructose 6-Phosphate Transketolase_1 Transketolase Fructose 6-Phosphate->Transketolase_1 Glyceraldehyde 3-Phosphate_1 Glyceraldehyde 3-Phosphate Glyceraldehyde 3-Phosphate_1->Transketolase_1 E4P This compound Transaldolase Transaldolase E4P->Transaldolase DAHP_Synthase DAHP Synthase E4P->DAHP_Synthase Xylulose 5-Phosphate Xylulose 5-Phosphate Sedoheptulose 7-Phosphate Sedoheptulose 7-Phosphate Sedoheptulose 7-Phosphate->Transaldolase Glyceraldehyde 3-Phosphate_2 Glyceraldehyde 3-Phosphate Transketolase_1->E4P Transketolase_1->Xylulose 5-Phosphate Transaldolase->Fructose 6-Phosphate Transaldolase->Glyceraldehyde 3-Phosphate_2 Shikimate_Pathway Shikimate Pathway (Aromatic Amino Acid Biosynthesis) PEP Phosphoenolpyruvate PEP->DAHP_Synthase DAHP_Synthase->Shikimate_Pathway

Fig. 1: Role of E4P in the Pentose Phosphate and Shikimate Pathways.

Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound in biological samples such as cell cultures.[1]

Part 1: Sample Preparation and Metabolite Extraction

Accurate determination of intracellular metabolite levels requires validated procedures for sampling and sample treatment.[6]

  • Quenching of Metabolism :

    • Rapidly quench metabolic activity by mixing a known volume of cell suspension with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).[1][2][7]

    • The ratio of cell culture to quenching solution should be optimized, but a 1:4 ratio is a common starting point.

  • Cell Harvesting :

    • Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) at 4°C to pellet the cells.[1]

    • Quickly discard the supernatant.

  • Intracellular Metabolite Extraction :

    • Add a cold extraction solvent to the cell pellet. A commonly used solvent is a mixture of acetonitrile/methanol/water.[2] Boiling ethanol (B145695) and chloroform-methanol mixtures have also been shown to be effective for extracting a broad range of metabolites, including phosphorylated intermediates.[6]

    • Vortex the mixture vigorously and incubate on ice to facilitate cell lysis and protein precipitation.[1][2] Sonication or bead beating can also be used to ensure complete cell lysis.[2][4]

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.[2]

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.[1]

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[1]

Part 2: Optional Derivatization for Enhanced Sensitivity

Due to the polar nature of sugar phosphates, derivatization can improve chromatographic separation and detection sensitivity.[8][9][10] A two-step derivatization is often employed.[9][10]

  • Oximation : To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects the aldehyde group.[1]

  • Propionylation : Add a propionic acid anhydride-based reagent to derivatize the hydroxyl and phosphate groups, which can improve retention on reversed-phase columns.[9]

Part 3: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quenching Quenching Extraction Extraction Quenching->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution HPLC HPLC Separation Reconstitution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Fig. 2: Experimental workflow for LC-MS/MS quantification of E4P.

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity HPLC system or equivalent[1]
Column HILIC or Anion-Exchange column is suitable.[2] A mixed-mode column can also be effective.[9]
Mobile Phase A Water with 0.1% formic acid or an appropriate buffer
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized to resolve E4P from other isomers and metabolites
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[11]
Scan Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (Q1) m/z 199.00
Product Ions (Q3) m/z 96.97, m/z 78.96[11]
Collision Energy To be optimized for the specific instrument
Dwell Time 50 - 100 ms

Data Analysis and Quantification

  • Standard Curve : Prepare a standard curve using a known concentration range of a this compound standard.[2]

  • Quantification : Quantify the concentration of E4P in the samples by comparing the peak areas to the standard curve.[2]

  • Normalization : Normalize the E4P concentration to the cell number or biomass to determine the intracellular concentration.[2]

Quantitative Data Summary

Table 1: Exemplary Performance Characteristics for Sugar Phosphate Analysis by LC-MS/MS

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeSample MatrixReference
Fructose-6-phosphate0.44 µM1.47 µM50-400 µMIn vitro enzyme assay[1]
Trehalose-6-phosphate1 µM5 µM1-50 µMYeast and bacteria[1]
Dialkyl phosphateslow-to-mid pg/mLNot SpecifiedNot SpecifiedHuman urine[1]

Conclusion

This application note provides a comprehensive protocol for the quantification of intracellular this compound using LC-MS/MS. The method involves rapid quenching of metabolism, efficient extraction of intracellular metabolites, and sensitive detection by tandem mass spectrometry. While derivatization is optional, it can enhance method performance. The provided workflow and parameters offer a solid foundation for researchers to accurately measure this key metabolite, enabling deeper insights into cellular metabolism and its role in various biological processes.

References

Application Notes and Protocols for Metabolic Engineering of E. coli to Increase D-Erythrose 4-Phosphate Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

D-Erythrose 4-phosphate (E4P) is a critical intermediate metabolite in the central carbon metabolism of Escherichia coli. It serves as a key precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[1] The availability of E4P is often a rate-limiting step for the high-yield production of these aromatic compounds and their derivatives, which have significant applications in the pharmaceutical, chemical, and food industries. Metabolic engineering of E. coli to enhance the intracellular pool of E4P is therefore a crucial strategy to improve the efficiency of microbial cell factories for the production of these valuable biomolecules.

Metabolic Engineering Strategies for Increased this compound Yield

The primary route for E4P synthesis in E. coli is the pentose (B10789219) phosphate (B84403) pathway (PPP). Metabolic engineering efforts have focused on redirecting carbon flux from glycolysis into the PPP and preventing the drainage of key precursors. Key strategies include:

  • Overexpression of Key Enzymes in the Pentose Phosphate Pathway: The enzymes transketolase (encoded by tktA) and transaldolase (encoded by talB) are central to the non-oxidative PPP and directly involved in the synthesis of E4P.[2] Overexpression of one or both of these enzymes has been shown to significantly increase the flux towards the shikimate pathway, indicating an increased availability of E4P.[2]

  • Deletion or Repression of Competing Glycolytic Pathway Genes: The enzymes phosphofructokinase I and II (encoded by pfkA and pfkB, respectively) catalyze a key committed step in glycolysis. Repressing the expression of these genes can redirect fructose-6-phosphate, a precursor for E4P synthesis, into the PPP. CRISPR interference (CRISPRi) is a powerful tool for the targeted repression of these genes.

  • Modification of Glucose Uptake System: In E. coli, the primary glucose transport mechanism is the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS), which consumes one molecule of phosphoenolpyruvate (PEP) for each molecule of glucose imported.[3] Since PEP is a co-substrate with E4P in the first step of the shikimate pathway, inactivating the PTS and replacing it with a non-PEP-dependent transport system can increase PEP availability.

Quantitative Data on the Impact of Metabolic Engineering on Aromatic Compound Production

Direct quantification of intracellular this compound is technically challenging due to its low abundance and instability.[4] Therefore, the yield of downstream products of the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and shikimate, are often used as reliable proxies for assessing the increased availability of E4P. The following table summarizes the impact of various genetic modifications on the production of these compounds.

Strain BackgroundGenetic ModificationKey Enzyme(s) TargetedProduct MeasuredFold Increase in Product Yield (approx.)Reference
E. coli aroB mutantPlasmid-based overexpressiontktA, aroF (feedback resistant)DAHP40[2]
E. coli W3110Gene knockout and overexpressionΔaroK, ΔaroL, overexpression of tktA and shikimate pathway genesShikimateNot directly compared to a single modification[1]
E. coliOverexpressionglpX (fructose-1,6-bisphosphatase), tktAL-phenylalanine1.8 (STY)[5]

Note: The fold increase is an estimation based on the data presented in the referenced literature and may not represent a direct head-to-head comparison under identical conditions.

Visualizations

Experimental_Workflow cluster_strain_eng Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis overexpression Overexpression of tktA and talB preculture Pre-culture Preparation overexpression->preculture repression CRISPRi repression of pfkA repression->preculture integration Chromosomal Integration (Optional) integration->preculture fed_batch Fed-batch Fermentation preculture->fed_batch extraction Metabolite Extraction fed_batch->extraction quantification LC-MS/MS Quantification extraction->quantification

References

Application Notes and Protocols for ¹³C-Labeled D-Erythrose 4-Phosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for elucidating the intricate network of metabolic pathways within cellular systems. The use of ¹³C-labeled substrates allows for the precise quantification of metabolic rates (fluxes), providing a dynamic snapshot of cellular physiology that is unattainable through other methods like transcriptomics or proteomics. D-Erythrose 4-phosphate (E4P) is a critical intermediate in central carbon metabolism, positioned at the intersection of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[1][2] Consequently, ¹³C-labeled E4P serves as a powerful tool to probe the flux through these vital pathways, offering significant insights in various research and development contexts.

In cancer research, the PPP is often upregulated to meet the high demand for NADPH and nucleotide precursors required for rapid cell proliferation and to counteract oxidative stress.[3] Tracing the fate of ¹³C from E4P can illuminate the metabolic reprogramming that fuels tumorigenesis.[1] In drug development, this technique can be employed to assess the on-target and off-target effects of therapeutic compounds on cellular metabolism. Furthermore, in metabolic engineering, understanding and quantifying the flux towards E4P is crucial for optimizing the production of aromatic amino acid-derived bioproducts.

These application notes provide a comprehensive guide to utilizing ¹³C-labeled this compound for metabolic flux analysis, complete with detailed experimental protocols, quantitative data interpretation, and visualizations of relevant metabolic and signaling pathways.

Quantitative Data Summary

The following tables provide representative data from ¹³C-metabolic flux analysis experiments targeting the pentose phosphate pathway. While direct experimental data using ¹³C-Erythrose 4-phosphate is not extensively published, the hypothetical data presented here reflects realistic flux distributions in a proliferative cancer cell line, with fluxes normalized to the glucose uptake rate.[4][5]

Table 1: Mass Isotopomer Distribution of Key Metabolites [4]

This table illustrates the expected mass isotopomer distributions (MIDs) for key metabolites when a ¹³C-labeled tracer is introduced into the system. The M+n value represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

MetaboliteAbbreviationUnlabeled [M-H]- (m/z)Fully Labeled [M-H]- (m/z)M+0M+1M+2M+3M+4
Erythrose 4-PhosphateE4P199.0013203.01470.100.150.250.300.20
Sedoheptulose 7-PhosphateS7P289.0330296.05660.150.200.300.200.15
Ribose 5-PhosphateR5P229.0119234.02870.200.250.350.150.05
Fructose 6-PhosphateF6P259.0224265.04260.300.350.250.080.02
Glyceraldehyde 3-PhosphateG3P168.9853171.99540.400.450.120.03-

Table 2: Relative Metabolic Fluxes in a Proliferative Cancer Cell Line [4]

This table presents a quantitative flux map, with the glucose uptake rate set as the reference flux.

Metabolic FluxDescriptionRelative Flux (Normalized to Glucose Uptake)
Glucose UptakeRate of glucose import from the medium.100 (Reference)
Glycolysis (G6P -> PYR)Flux from Glucose-6-Phosphate to Pyruvate.85 ± 5
Oxidative PPP (G6P -> Ru5P)Flux into the oxidative branch of the PPP.15 ± 2
Transketolase (TKT)Net flux of the transketolase reactions.Net: 5 ± 1 (towards glycolysis)
Transaldolase (TAL)Net flux of the transaldolase reactions.Net: 3 ± 0.5 (towards glycolysis)
Shikimate Pathway (E4P -> Aromatic AA)Anabolic flux from E4P to aromatic amino acids.0.5 ± 0.1

Signaling Pathways and Metabolic Regulation

The flux through the pentose phosphate pathway is tightly regulated by cellular signaling networks in response to metabolic needs and environmental cues. Key signaling pathways, such as the mTOR and AMPK pathways, play a crucial role in this regulation.

Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 SREBP1 SREBP1 mTORC1->SREBP1 activates G6PD_expression G6PD Expression SREBP1->G6PD_expression upregulates PPP_Flux Pentose Phosphate Pathway Flux G6PD_expression->PPP_Flux increases NADPH_production NADPH Production PPP_Flux->NADPH_production Nucleotide_synthesis Nucleotide Synthesis PPP_Flux->Nucleotide_synthesis E4P_production Erythrose 4-Phosphate Production PPP_Flux->E4P_production

Caption: mTOR signaling pathway promoting PPP flux.

The mTOR pathway, often activated by growth factors, promotes anabolic processes.[6][7] mTORC1 can upregulate the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, thereby increasing flux through the pathway to support cell growth and proliferation.[6][8]

Low_Energy_State Low Energy State (High AMP/ATP ratio) AMPK AMPK Low_Energy_State->AMPK activates Glycolysis Glycolysis AMPK->Glycolysis stimulates Biosynthesis Anabolic Processes AMPK->Biosynthesis inhibits PPP_Flux Pentose Phosphate Pathway Flux Glycolysis->PPP_Flux provides substrate NADPH_production NADPH Production PPP_Flux->NADPH_production

Caption: AMPK signaling and its influence on PPP flux.

Conversely, the AMP-activated protein kinase (AMPK) pathway is activated under low energy conditions and generally shifts metabolism towards catabolic, ATP-producing pathways while inhibiting anabolic processes.[9][10] While AMPK's direct regulation of the PPP is complex, its stimulation of glycolysis ensures the availability of glucose-6-phosphate, the substrate for the PPP.[9]

Experimental Workflow

A typical metabolic flux analysis experiment using ¹³C-labeled E4P involves several key stages, from cell culture to computational analysis.

A 1. Cell Culture (Adherent or Suspension) B 2. Isotopic Labeling with ¹³C-Erythrose 4-phosphate precursor A->B C 3. Metabolic Quenching (e.g., cold methanol) B->C D 4. Metabolite Extraction C->D E 5. Sample Derivatization (for GC-MS) D->E F 6. GC-MS or LC-MS/MS Analysis E->F G 7. Data Analysis (Mass Isotopomer Distribution) F->G H 8. Computational Flux Modeling G->H I 9. Flux Map Generation H->I

Caption: General experimental workflow for ¹³C-MFA.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C-MFA experiment using a ¹³C-labeled E4P precursor in mammalian cells.

Protocol 1: Isotopic Labeling of Adherent Mammalian Cells

Objective: To label intracellular metabolites with ¹³C-Erythrose 4-phosphate for metabolic flux analysis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Labeling medium: Glucose-free and serum-free medium supplemented with ¹³C-labeled D-Erythrose (e.g., D-Erythrose-3-¹³C) at a final concentration of 1-5 mM.[1] The optimal concentration should be determined empirically.

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Growth: Culture cells in their complete growth medium for 24-48 hours.

  • Medium Exchange: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed sterile PBS.

  • Isotopic Labeling: Add 2 mL of the pre-warmed labeling medium containing the ¹³C-Erythrose tracer to each well.

  • Incubation: Incubate the cells for a predetermined time to achieve isotopic steady state. This time should be optimized for the specific cell line and experimental conditions (typically ranging from a few hours to 24 hours).[11]

Protocol 2: Isotopic Labeling of Suspension Mammalian Cells

Objective: To label intracellular metabolites with ¹³C-Erythrose 4-phosphate in suspension cells.

Materials:

  • Suspension mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Labeling medium (as described in Protocol 1)

  • Spinner flasks or shaker flasks

  • Centrifuge

Procedure:

  • Cell Culture: Culture suspension cells in spinner or shaker flasks to the desired cell density (typically mid-log phase).

  • Cell Harvesting: Transfer the cell suspension to sterile centrifuge tubes and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with pre-warmed sterile PBS, centrifuging between washes.

  • Resuspension in Labeling Medium: Resuspend the cell pellet in the pre-warmed labeling medium at the desired cell density.

  • Incubation: Transfer the cell suspension to a new culture flask and incubate under appropriate conditions (e.g., 37°C, 5% CO₂, with agitation) for the predetermined labeling period.

Protocol 3: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Quenching/Extraction solution: 80:20 methanol:water, pre-chilled to -80°C.

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching (Adherent Cells): a. Rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% NaCl solution. c. Aspirate the wash solution and add 1 mL of the pre-chilled quenching/extraction solution to each well. d. Place the plate on dry ice for 10 minutes.

  • Quenching (Suspension Cells): a. Quickly transfer the cell suspension to a centrifuge tube. b. Centrifuge at high speed (e.g., 1000 x g for 1 minute) at 4°C. c. Aspirate the supernatant and add 1 mL of the pre-chilled quenching/extraction solution to the cell pellet. d. Vortex briefly and place on dry ice for 10 minutes.

  • Extraction: a. For adherent cells, scrape the cells in the quenching/extraction solution and transfer the lysate to a microcentrifuge tube. b. For suspension cells, proceed with the cell lysate. c. Incubate the samples at -20°C for at least 15 minutes. d. Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

Protocol 4: Sample Derivatization and GC-MS Analysis

Objective: To prepare metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS

  • GC-MS system

Procedure:

  • Derivatization: a. Add 50 µL of pyridine to the dried metabolite extract to dissolve the sample. b. Add 80 µL of MSTFA + 1% TMCS. c. Vortex the mixture and incubate at 70°C for 60 minutes.

  • GC-MS Analysis: a. After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert. b. Inject an aliquot of the sample into the GC-MS system. c. Use an appropriate temperature program to separate the derivatized metabolites. d. The mass spectrometer should be operated in either scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.

Protocol 5: LC-MS/MS Analysis

Objective: To analyze underivatized polar metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extract

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • LC-MS/MS system with a suitable column for polar metabolite separation (e.g., HILIC)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50 µL of 80:20 acetonitrile:water).

  • LC Separation: Inject the sample onto the LC system and separate the metabolites using a gradient elution.

  • MS/MS Detection: Operate the mass spectrometer in a negative ion mode, as phosphorylated intermediates are readily detected in this mode.[4] Use a high-resolution mass spectrometer to accurately determine the mass of the isotopologues.

  • Data Acquisition: Acquire data in full scan mode to capture all metabolite features or in a targeted manner (e.g., parallel reaction monitoring) for specific metabolites of interest.

Data Analysis and Interpretation

The raw data from the MS analysis is processed to determine the mass isotopomer distribution (MID) for each metabolite. This involves correcting for the natural abundance of ¹³C and other isotopes. The corrected MIDs are then used as input for computational flux modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[4] The software fits the experimental MID data to a stoichiometric model of the metabolic network to calculate the flux values that best explain the observed labeling patterns. The output is a quantitative flux map that provides a detailed view of the metabolic activity within the cell.

References

Application Notes and Protocols: Development of a Whole-Cell Biosensor for D-Erythrose 4-Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose 4-phosphate (E4P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway and a key precursor to the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][2] As this pathway is absent in mammals, it represents a prime target for the development of novel antimicrobial agents and herbicides.[3] The ability to monitor intracellular concentrations of E4P in real-time would significantly accelerate research in metabolic engineering, drug discovery, and synthetic biology. This document provides a detailed guide for the development and characterization of a whole-cell biosensor for the detection of E4P.

Given the absence of a known naturally occurring E4P-responsive transcription factor, this protocol outlines a strategy based on the directed evolution of a suitable scaffold transcription factor to create a novel E4P biosensor. This approach has been successfully employed to alter the ligand specificity of various transcription factors.[4][5][6]

Principle of the Biosensor

The proposed whole-cell biosensor is based on a genetically engineered bacterium (e.g., Escherichia coli) that produces a reporter protein, such as Green Fluorescent Protein (GFP), in response to the intracellular concentration of E4P. The core components of the biosensor are:

  • A Sensor Module: A transcription factor engineered to specifically bind E4P.

  • A Promoter Module: A cognate promoter that is regulated by the E4P-responsive transcription factor.

  • A Reporter Module: A gene encoding a readily quantifiable protein (e.g., GFP) under the control of the engineered promoter.

In the proposed design, the engineered transcription factor will act as a repressor, binding to the promoter and blocking the transcription of the reporter gene in the absence of E4P. Upon binding to E4P, the transcription factor undergoes a conformational change, dissociates from the promoter, and allows for the expression of the reporter protein. The resulting fluorescence intensity will be proportional to the intracellular concentration of E4P.

Signaling Pathway

E4P_Biosensor_Signaling_Pathway cluster_cell Engineered E. coli Cell E4P_in Intracellular This compound (E4P) TF_E4P Engineered Transcription Factor (eTF) E4P_in->TF_E4P Binds to eTF Promoter Promoter TF_E4P->Promoter Represses Reporter Reporter Gene (e.g., gfp) Promoter->Reporter Controls Transcription GFP Green Fluorescent Protein (GFP) Reporter->GFP Translation Fluorescence Fluorescence (Detectable Signal) GFP->Fluorescence E4P_ex External E4P or Precursors E4P_ex->E4P_in Uptake or Biosynthesis

Proposed signaling pathway for the E4P whole-cell biosensor.

Experimental Protocols

Selection and Preparation of the Scaffold Transcription Factor and Promoter

The choice of a suitable scaffold transcription factor is critical. A transcription factor that binds a structurally similar ligand to E4P or one known to have a plastic ligand-binding pocket would be an ideal candidate. For this protocol, we will hypothetically use a transcription factor from the LacI/GalR family, which has been successfully engineered for novel ligand specificities.[5][7][8]

Protocol 1.1: Plasmid Construction for the Biosensor Backbone

  • Clone the gene encoding the chosen scaffold transcription factor (e.g., a LacI variant) into a suitable expression vector (e.g., pSC101 derivative) under the control of a constitutive promoter of desired strength.

  • Clone the cognate promoter of the scaffold transcription factor upstream of a reporter gene (e.g., gfp) on a separate compatible plasmid (e.g., a ColE1 derivative) or on the same plasmid.

  • Introduce mutations into the promoter sequence to fine-tune the operator site for optimal repression and dynamic range.

Directed Evolution of the Transcription Factor for E4P Specificity

This protocol will utilize error-prone PCR to generate a library of mutant transcription factors, followed by a high-throughput screening process to identify variants that respond to E4P.

Protocol 2.1: Generation of a Mutant Transcription Factor Library

  • Amplify the gene encoding the scaffold transcription factor using error-prone PCR to introduce random mutations.

  • Digest the PCR product and the expression vector with appropriate restriction enzymes.

  • Ligate the mutated transcription factor genes into the expression vector to create a library of plasmids.

  • Transform the plasmid library into a suitable E. coli strain (e.g., DH10B) that also contains the reporter plasmid.

Protocol 2.2: High-Throughput Screening using Fluorescence-Activated Cell Sorting (FACS)

  • Grow the library of E. coli cells in a minimal medium to mid-log phase.

  • Divide the culture into two subcultures: one induced with a high concentration of E4P and a negative control without E4P. To facilitate intracellular accumulation, a strain deficient in E4P metabolism or the use of a suitable transporter could be considered.

  • Incubate the cultures to allow for reporter gene expression.

  • Using a FACS instrument, sort cells from the E4P-induced culture that exhibit high fluorescence.

  • Concurrently, sort cells from the uninduced culture that show low fluorescence to select against constitutively active mutants.

  • Collect the sorted cells, regrow them, and repeat the sorting process for 2-3 rounds to enrich for E4P-responsive variants.

  • Plate the enriched population on agar (B569324) plates, pick individual colonies, and characterize their response to E4P.

Characterization of the E4P Biosensor

Protocol 3.1: Dose-Response and Specificity Analysis

  • Grow the selected biosensor strains in minimal medium to mid-log phase.

  • Aliquot the cultures into a 96-well plate and add varying concentrations of E4P.

  • To assess specificity, also test other structurally related metabolites such as phosphoenolpyruvate (B93156) (PEP), sedoheptulose (B1238255) 7-phosphate, and other sugar phosphates.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the fluorescence (e.g., excitation at 485 nm, emission at 510 nm for GFP) and optical density (OD600) of each well using a plate reader.

  • Normalize the fluorescence by the OD600 to account for differences in cell density.

  • Plot the normalized fluorescence against the concentration of the inducer to generate dose-response curves.

Experimental Workflow Diagram

E4P_Biosensor_Development_Workflow cluster_construction Biosensor Construction cluster_evolution Directed Evolution cluster_characterization Characterization P1 Select Scaffold TF and Promoter P2 Construct Reporter Plasmid P1->P2 P3 Construct TF Expression Plasmid P1->P3 P4 Generate Mutant TF Library via error-prone PCR P3->P4 P5 Transform Library into Reporter Strain P4->P5 P6 High-Throughput Screening (FACS) with E4P P5->P6 P7 Isolate and Sequence Positive Clones P6->P7 P8 Dose-Response Analysis P7->P8 P9 Specificity and Dynamic Range Testing P8->P9

Workflow for the development of an E4P whole-cell biosensor.

Data Presentation

The performance of the developed E4P biosensor should be quantified and presented in a clear and structured manner. The following tables provide a template for summarizing the key performance metrics of the best-performing biosensor variants.

Table 1: Dose-Response Characteristics of E4P Biosensor Variants

Biosensor VariantBasal Fluorescence (a.u.)Max Fluorescence (a.u.)Dynamic Range (Max/Basal)EC50 (µM)Hill Coefficient
E4P-v1.1150 ± 203000 ± 1502050 ± 51.5 ± 0.2
E4P-v1.2120 ± 154800 ± 2004075 ± 81.8 ± 0.3
E4P-v2.1200 ± 252500 ± 18012.530 ± 41.2 ± 0.1

Table 2: Specificity of the Optimized E4P Biosensor (e.g., E4P-v1.2)

CompoundConcentration (µM)Normalized Fluorescence (a.u.)Fold Induction
None-120 ± 151.0
This compound5004800 ± 20040.0
Phosphoenolpyruvate500150 ± 201.25
Sedoheptulose 7-phosphate500130 ± 181.08
Glucose 6-phosphate500125 ± 151.04
Fructose 6-phosphate500140 ± 221.17

Applications in Drug Development and Research

A validated E4P whole-cell biosensor can be a powerful tool for:

  • High-Throughput Screening: Screening for inhibitors of enzymes in the shikimate pathway by detecting the accumulation of E4P.

  • Metabolic Engineering: Optimizing microbial strains for the production of aromatic compounds by monitoring the flux through the shikimate pathway.

  • Fundamental Research: Studying the regulation of the pentose phosphate and shikimate pathways in response to various genetic and environmental perturbations.

Conclusion

The development of a whole-cell biosensor for this compound, while challenging due to the lack of a natural sensor, is a feasible endeavor through the application of directed evolution techniques. The protocols and guidelines presented in this document provide a comprehensive framework for the design, construction, and characterization of such a biosensor. A successful E4P biosensor would be a valuable asset for both academic research and industrial applications in drug discovery and metabolic engineering.

References

Application of D-Erythrose 4-Phosphate in In Vitro Enzyme Kinetic Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Erythrose 4-phosphate (E4P) is a critical four-carbon sugar phosphate (B84403) that serves as a key intermediate in central metabolism.[1] It occupies a pivotal position in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP) and is a crucial precursor for the biosynthesis of aromatic amino acids and vitamin B6.[1][2] This central role makes the enzymes that utilize E4P valuable targets for research in metabolic engineering, drug development, and diagnostics.[1][3] These application notes provide detailed protocols and kinetic data for in vitro assays of key enzymes that metabolize this compound, designed for researchers, scientists, and drug development professionals.

Key Enzymes Utilizing this compound

Several key enzymes use this compound as a substrate, each playing a vital role in distinct metabolic pathways:

  • 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase: The first enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[3][4]

  • Transketolase: A key enzyme in the non-oxidative phase of the pentose phosphate pathway, catalyzing the reversible transfer of a two-carbon unit.[5][6]

  • Transaldolase: Another crucial enzyme in the non-oxidative pentose phosphate pathway that catalyzes the transfer of a three-carbon dihydroxyacetone moiety.[3][5]

  • D-Erythrose-4-phosphate Dehydrogenase (E4PDH): An enzyme involved in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[7][8]

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for various enzymes with this compound as a substrate. These values are essential for designing and interpreting enzyme kinetic assays.

Table 1: Kinetic Parameters of DAHP Synthase for this compound

Enzyme SourceKm (μM)kcat (s-1)S0.5 (μM)ConditionsReference(s)
Escherichia coli (Trp-sensitive)-2135Mn2+-activated[9]
Aeropyrum pernix2801.0-pH 7.0, 60°C[10]

Table 2: Kinetic Parameters of this compound Dehydrogenase (E4PDH) for this compound

Enzyme SourceKm (μM)Vmax (μmol/min/mg)kcat (s-1)kcat/Km (s-1μM-1)ConditionsReference(s)
Escherichia coli96091.22000.21pH 8.6, 37°C
Escherichia coli510---pH 8.9, 25°C

Note: Detailed kinetic parameters for transketolase and transaldolase with this compound as the primary substrate are limited in the cited literature. Assays are often designed in the reverse direction or with E4P as a product.[5]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental design is crucial for understanding the role of this compound.

pentose_phosphate_pathway cluster_ppp Pentose Phosphate Pathway (Non-oxidative) F6P Fructose 6-P X5P Xylulose 5-P GAP Glyceraldehyde 3-P GAP->F6P Transaldolase R5P Ribose 5-P X5P->F6P Transketolase X5P->GAP Transketolase S7P Sedoheptulose 7-P R5P->S7P Transketolase E4P D-Erythrose 4-P S7P->E4P Transaldolase E4P->GAP Transketolase shikimate_pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P D-Erythrose 4-P E4P->DAHP DAHP Synthase Chorismate Chorismate DAHP->Chorismate 6 steps Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA e4pdh_assay_workflow cluster_workflow Spectrophotometric Assay Workflow for E4PDH prep Prepare Reaction Mixture (Buffer, NAD+, E4PDH) incubate Incubate at 37°C prep->incubate initiate Initiate with D-Erythrose 4-P incubate->initiate monitor Monitor Absorbance at 340 nm (NADH formation) initiate->monitor calculate Calculate Rate (ΔA340/min) monitor->calculate

References

Chemoenzymatic Synthesis of D-Erythrose 4-Phosphate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of D-Erythrose 4-phosphate (E4P) and its derivatives. E4P is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway, serving as a key precursor for the biosynthesis of aromatic amino acids and other essential metabolites.[1] Its availability in a pure form is crucial for research in drug discovery and metabolic engineering.[1]

Introduction

This compound is a four-carbon monosaccharide phosphate that plays a central role in cellular metabolism. In the shikimate pathway, E4P condenses with phosphoenolpyruvate (B93156) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] This is the first committed step in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria.[1] As this pathway is absent in mammals, its enzymes are attractive targets for the development of herbicides and antimicrobial agents.[1]

Chemoenzymatic methods provide a powerful alternative to purely chemical synthesis for producing E4P and its derivatives, leveraging the high selectivity and efficiency of enzymes.[2] This document outlines two primary methods for the laboratory synthesis of E4P: a chemical approach via the oxidation of D-glucose 6-phosphate and an enzymatic method utilizing transketolase.[1]

Data Presentation

The following table summarizes the quantitative data associated with the described synthesis methods for this compound.

ParameterChemical Synthesis (Lead Tetraacetate Oxidation)Enzymatic Synthesis (Transketolase)Reference
Starting Material D-Glucose 6-phosphateD-Fructose 6-phosphate, D-Glyceraldehyde 3-phosphate[1]
Key Reagent/Enzyme Lead tetraacetate (Pb(OAc)₄)Transketolase[1]
Yield Not explicitly stated, but preparatively usefulNot explicitly stated, but described as highly efficient and stereoselective[2][3]
Purity High purity achievable after purificationHigh purity achievable after purification[1]

The following table summarizes key quantitative data for enzymes involved in the initial steps of the shikimate pathway.

SubstrateKₘ (mM)Source OrganismReference
Phosphoenolpyruvate (PEP)0.4Nocardia mediterranei[4]
This compound (E4P)0.25Nocardia mediterranei[4]

Signaling Pathways and Experimental Workflows

The Shikimate Pathway

The shikimate pathway is a key metabolic route for the biosynthesis of aromatic compounds.[2]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P D-Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Isolation G6P D-Glucose 6-Phosphate Oxidation Oxidation with Lead Tetraacetate G6P->Oxidation Crude_E4P Crude E4P Mixture Oxidation->Crude_E4P Ion_Exchange Ion-Exchange Chromatography (Dowex 1-formate) Crude_E4P->Ion_Exchange Purified_E4P Purified E4P Ion_Exchange->Purified_E4P Characterization NMR, MS, etc. Purified_E4P->Characterization Isolation Isolation as Barium Salt Purified_E4P->Isolation Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_characterization Characterization F6P D-Fructose 6-Phosphate Reaction_Vessel Reaction Vessel (Buffer, MgCl₂, TPP) F6P->Reaction_Vessel G3P D-Glyceraldehyde 3-Phosphate G3P->Reaction_Vessel Transketolase Transketolase Reaction_Vessel->Transketolase Crude_Product Crude Product (E4P) Transketolase->Crude_Product Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Purified_E4P Purified E4P Ion_Exchange->Purified_E4P Characterization HPLC, NMR, etc. Purified_E4P->Characterization

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors of D-Erythrose 4-Phosphate Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose 4-phosphate (E4P) is a critical intermediate in central metabolism, serving as a key precursor in the shikimate and pentose (B10789219) phosphate (B84403) pathways. Enzymes that utilize E4P are essential for the biosynthesis of aromatic amino acids, vitamins, and nucleotides in bacteria, fungi, and plants.[1][2] The absence of the shikimate pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[3] High-throughput screening (HTS) plays a pivotal role in the discovery of inhibitors for these enzymes. This document provides detailed application notes and protocols for various HTS methods tailored to identify inhibitors of two major E4P-utilizing enzymes: 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and Transketolase .

Key E4P-Utilizing Enzyme Targets

  • 3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS): Catalyzes the first committed step in the shikimate pathway, the condensation of phosphoenolpyruvate (B93156) (PEP) and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[2] Its position as the gatekeeper of this essential pathway makes it a prime target for inhibitor screening.

  • Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway, TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, with one of its key reactions involving E4P.[4] It is crucial for the production of nucleotide precursors and NADPH.

High-Throughput Screening Strategies

A variety of HTS assays can be employed or adapted to screen for inhibitors of DAHPS and Transketolase. These methods range from direct measurement of enzyme activity to cell-based assays monitoring pathway integrity.

Diagram: HTS Workflow for E4P Enzyme Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Validation Compound_Library Compound Library (e.g., 10,000s of compounds) HTS_Assay High-Throughput Screening (e.g., 384-well plates) Compound_Library->HTS_Assay Enzyme_Prep Enzyme Preparation (DAHPS or TKT) Enzyme_Prep->HTS_Assay Reagent_Prep Reagent Preparation (Substrates, Buffers, Detection Reagents) Reagent_Prep->HTS_Assay Data_Acquisition Data Acquisition (Plate Reader) HTS_Assay->Data_Acquisition Primary_Hit_ID Primary Hit Identification (% Inhibition) Data_Acquisition->Primary_Hit_ID Dose_Response Dose-Response & IC50 Determination Primary_Hit_ID->Dose_Response Hit_Confirmation Hit Confirmation & Validation (Orthogonal Assays) Dose_Response->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: General workflow for HTS of E4P enzyme inhibitors.

Method 1: Malachite Green Phosphate Detection Assay (for DAHPS)

This assay is a universal method for detecting any enzymatic reaction that produces inorganic phosphate (Pi). In the context of the shikimate pathway, while the DAHPS reaction itself does not release Pi, it can be coupled to subsequent pathway enzymes, or a phosphatase can be used to measure the phosphate from the product, DAHP. A more direct application for phosphate release assays would be for other enzymes in pathways that do involve such a step. However, for the purpose of demonstrating a versatile HTS method, the malachite green assay protocol is provided. This assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.[5][6][7]

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Substrates: Prepare stock solutions of Phosphoenolpyruvate (PEP) and this compound (E4P) in assay buffer.

    • DAHPS Enzyme: Dilute purified DAHPS to the desired working concentration in assay buffer.

    • Malachite Green Reagent: Prepare by mixing a solution of malachite green hydrochloride in H₂SO₄ with a solution of ammonium (B1175870) molybdate. Commercial kits are readily available and recommended for consistency.[6][8]

  • Assay Procedure (384-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 1 µL of test compound (dissolved in DMSO) or DMSO alone (for controls) to appropriate wells.

    • Add 10 µL of DAHPS enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 15 µL of a substrate mix containing PEP and E4P.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the color by adding 10 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at 620-640 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor to assess assay quality.[9][10] An ideal Z'-factor is between 0.5 and 1.0.[10]

Data Presentation
ParameterValueReference
Plate Format384-well[5]
Assay Volume50 µL[11]
Wavelength620-640 nm[5][6]
Expected Z'-factor> 0.5[9][10]
Positive ControlKnown DAHPS inhibitor (e.g., Glyphosate for EPSP synthase)[12]
Negative ControlDMSO-

Method 2: Cell-Based Growth Inhibition Assay (for Shikimate Pathway)

This method provides a physiologically relevant context for inhibitor screening by monitoring the growth of bacteria, such as E. coli, in a minimal medium where the shikimate pathway is essential for the synthesis of aromatic amino acids and therefore, for survival.[3]

Diagram: Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase (DAHPS) PEP->DAHPS E4P This compound (E4P) E4P->DAHPS DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHPS->DAHP DHQS DHQ Synthase DAHP->DHQS DHQ 3-Dehydroquinate (DHQ) DHQS->DHQ DHQD DHQ Dehydratase DHQ->DHQD DHS 3-Dehydroshikimate (DHS) DHQD->DHS SDH Shikimate Dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate Kinase Shikimate->SK S3P Shikimate-3-phosphate (S3P) SK->S3P EPSPS EPSP Synthase S3P->EPSPS EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) EPSPS->EPSP CS Chorismate Synthase EPSP->CS Chorismate Chorismate CS->Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Assay_Selection Target Target Enzyme DAHPS DAHPS Target->DAHPS Shikimate Pathway TKT Transketolase Target->TKT Pentose Phosphate Pathway Biochemical Biochemical Assay DAHPS->Biochemical Cell_Based Cell-Based Assay DAHPS->Cell_Based TKT->Biochemical Assay_Type Assay Type Phosphate_Release Phosphate Release (Malachite Green) Biochemical->Phosphate_Release Coupled Reaction pH_Change pH Change (Colorimetric) Biochemical->pH_Change For TKT Product_Formation Direct Product Formation (Hydroxamate) Biochemical->Product_Formation For TKT Growth_Inhibition Growth Inhibition (OD Measurement) Cell_Based->Growth_Inhibition Shikimate Pathway Essential Detection Detection Method

References

Troubleshooting & Optimization

Troubleshooting the purification of D-Erythrose 4-phosphate from crude extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the purification of D-Erythrose 4-phosphate (E4P) from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My E4P yield is significantly lower than expected after ion-exchange chromatography. What are the potential causes and solutions?

A1: Low yield is a common problem that can stem from several factors during ion-exchange chromatography[1][2]:

  • Incomplete Elution: E4P may be binding too strongly to the resin.

    • Solution: Increase the concentration of the eluting salt (e.g., ammonium (B1175870) formate) in a stepwise or gradient manner. Optimizing the pH of the elution buffer can also help reduce the charge interaction between E4P and the resin.[1][2]

  • Degradation of E4P: E4P is unstable in acidic or highly alkaline conditions and at elevated temperatures.[1][3]

    • Solution: Maintain a neutral pH and low temperatures throughout the purification process. It is recommended to process samples promptly after synthesis.[1][3]

  • Column Overloading: Exceeding the binding capacity of the ion-exchange resin will cause the product to flow through during the loading and washing steps.[1]

    • Solution: Reduce the amount of crude mixture loaded onto the column or use a column with a larger volume.[1]

  • Irreversible Binding: The column may be fouled with precipitated material.[2]

    • Solution: Clean the column according to the manufacturer's instructions.[2]

Q2: I am observing multiple peaks during the chromatographic purification of E4P. How do I identify the correct peak for E4P?

A2: The presence of multiple peaks is expected when purifying from a crude mixture. The two most common reasons for multiple E4P-related peaks are:

  • Monomer-Dimer Equilibrium: this compound can exist as a monomer and a dimer in aqueous solutions.[2][3][4] These two forms have different chromatographic properties and will often appear as distinct peaks.[1][2] Both forms are valid E4P, and their ratio can depend on concentration, pH, and temperature.[2] It's important to note that the dimeric form may be less active or inactive as a substrate for some enzymes.[2]

  • Impurities: The crude mixture may contain unreacted starting materials (e.g., D-glucose 6-phosphate), side-products (e.g., D-glyceraldehyde 3-phosphate), or degradation products.[2]

    • Solution: Analyze the collected fractions for the presence of E4P using a specific detection method, such as an enzymatic assay or HPLC analysis, to identify the correct peak(s).[1][2] Optimizing the elution gradient can improve the separation of these different species.[2]

Q3: The purity of my final E4P product is low after barium salt precipitation. How can I improve it?

A3: Low purity after precipitation is often due to the co-precipitation of contaminants[1]:

  • Contamination with Other Phosphorylated Sugars: If the chromatographic separation was not effective, other sugar phosphates will co-precipitate with E4P.[1]

    • Solution: Optimize the ion-exchange chromatography step to ensure a clean separation of E4P before proceeding to precipitation.[1]

  • Incomplete Removal of Elution Salts: Residual salts from the chromatography step can be trapped in the precipitate.[1]

    • Solution: Ensure the precipitate is washed thoroughly. After collecting the precipitate by centrifugation, resuspend the pellet in cold deionized water and centrifuge again. Repeat this washing step 2-3 times. A final wash with cold ethanol (B145695) can also help in the drying process.[1]

Q4: How should I store E4P to prevent degradation?

A4: E4P is susceptible to degradation, especially in solution.[1][3]

  • Short-term storage: Keep E4P solutions at low temperatures (0-4 °C) and at a neutral pH.[1][2]

  • Long-term storage: It is highly recommended to store E4P as a stable salt (e.g., barium salt) in a desiccated environment at -20°C or below.[1][2][4] Alternatively, aqueous solutions can be stored in single-use aliquots at -80°C to minimize freeze-thaw cycles.[3][4]

Q5: I'm seeing poor peak shape or resolution during HPLC analysis of E4P. What could be the cause?

A5: Poor peak shape for highly polar compounds like sugar phosphates is a common issue in HPLC[2][5]:

  • Inappropriate Mobile Phase: The separation of sugar phosphates can be challenging.

    • Solution: Consider using a hydrophilic interaction liquid chromatography (HILIC) column or an ion-exchange column. Optimize the mobile phase composition, including the organic solvent and buffer concentration.[2]

  • Interaction with Metal Surfaces: Phosphate groups have a high tendency to interact with the metal surfaces of the HPLC column and hardware, leading to peak tailing.[5]

    • Solution: While not always feasible, using a bio-inert HPLC system can mitigate these interactions.

  • Matrix Effects: The sample matrix may interfere with the chromatography.

    • Solution: Implement a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis.[2]

Data Presentation

Table 1: Summary of Quantitative Data for this compound Purification
Purification Step/MethodParameterTypical ValueNotesReference
Anion-Exchange Chromatography Recovery70-85%Highly dependent on the optimization of the elution gradient and the nature of the crude extract.[2]
Final Purity (monomer)>95%Purity is typically assessed by HPLC or enzymatic assays.[2]
Barium Salt Precipitation Recovery (from hydrazone)~50%This method is often used for stable, long-term storage.[2]
Solubility in Water Concentration50 mg/mLThe solution may appear clear to slightly hazy and colorless to faintly yellow.[6]

Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions and the composition of the starting material.[2]

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography for E4P Purification

This protocol provides a general guideline for the purification of E4P from a crude mixture using an anion-exchange resin like Dowex 1-X8 (formate form).[1][2]

Materials:

  • Dowex 1-X8 resin (formate form) or similar anion-exchange resin

  • Crude E4P mixture

  • Formic acid solutions (e.g., 0.1 M to 1.0 M)

  • Ammonium formate (B1220265) solutions (e.g., 0.1 M to 1.0 M in formic acid)

  • Chromatography column

  • Fraction collector

  • Method for E4P detection (e.g., enzymatic assay, HPLC)

Procedure:

  • Column Preparation:

    • Prepare a slurry of the anion-exchange resin in deionized water and pour it into the chromatography column.

    • Wash the column with several column volumes of deionized water to pack the resin bed.

    • Equilibrate the column by washing it with 2-3 column volumes of the starting buffer (e.g., 0.1 M formic acid) until the pH and conductivity of the eluate are stable.[2]

  • Sample Loading:

    • Adjust the pH of the crude E4P mixture to be compatible with the starting buffer and filter it to remove any particulate matter.[1]

    • Carefully load the sample onto the top of the resin bed.[1]

  • Washing:

    • Wash the column with 2-3 column volumes of the starting buffer to remove any unbound and weakly bound impurities.[1]

  • Elution:

    • Elute the bound sugar phosphates using a stepwise or linear gradient of increasing salt concentration. A common method is to use a gradient of ammonium formate in formic acid (e.g., a linear gradient from 0.1 M to 1.0 M ammonium formate in 0.2 M formic acid).[1]

    • Collect fractions of a suitable volume (e.g., 5-10 mL).[1]

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of E4P using a suitable method.[1]

    • Pool the fractions containing the purified E4P.

Protocol 2: Barium Salt Precipitation for E4P Recovery

This protocol describes the recovery of purified E4P from the pooled chromatography fractions as its stable barium salt.[1]

Materials:

  • Pooled fractions containing purified E4P

  • Barium acetate (B1210297) solution

  • Cold deionized water

  • Cold ethanol

  • Centrifuge

  • Desiccator

Procedure:

  • Precipitation:

    • To the pooled fractions containing E4P, slowly add a solution of barium acetate while stirring.

    • Allow the precipitation to proceed, often overnight at a low temperature (e.g., 4°C), to ensure complete precipitation of the barium salt of E4P.

  • Recovery and Washing:

    • Collect the precipitate by centrifugation (e.g., 3000 x g for 15-20 minutes).[1]

    • Carefully decant the supernatant.

    • Wash the pellet by resuspending it in cold deionized water, followed by centrifugation. Repeat this washing step 2-3 times to remove co-precipitated salts.[1]

    • Perform a final wash with cold ethanol to aid in drying.[1]

  • Drying:

    • After the final wash, decant the ethanol and dry the pellet under vacuum in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide).[1] The final product is the stable barium salt of this compound.

Protocol 3: Enzymatic Assay for E4P Quantification

This protocol provides a general framework for quantifying E4P using the enzyme transaldolase.[7]

Principle: Transaldolase catalyzes the reaction between E4P and fructose-6-phosphate (B1210287) to produce sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. In a coupled assay, the glyceraldehyde-3-phosphate is then converted, and the reaction can be monitored by the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Sample containing E4P

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

  • Fructose-6-phosphate

  • NADH

  • Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (auxiliary enzymes)

  • Transaldolase

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing the reaction buffer, fructose-6-phosphate, NADH, and the auxiliary enzymes.

  • Sample Addition:

    • Add the sample containing this compound to the reaction mixture.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the transaldolase enzyme solution.

    • Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[7]

  • Quantification:

    • The rate of NADH oxidation is proportional to the concentration of this compound in the sample.[7]

    • Create a standard curve using known concentrations of this compound to quantify the amount in the sample.[7]

Mandatory Visualization

Troubleshooting_Low_Yield Start Low E4P Yield After Ion-Exchange Chromatography CheckElution Check Elution Conditions Start->CheckElution CheckStability Assess E4P Stability Start->CheckStability CheckLoading Verify Column Loading Start->CheckLoading IncreaseSalt Increase Eluting Salt Concentration / Optimize pH CheckElution->IncreaseSalt Binding too strong? ControlConditions Maintain Neutral pH and Low Temperature CheckStability->ControlConditions Degradation likely? ReduceLoad Reduce Sample Load or Use Larger Column CheckLoading->ReduceLoad Column overloaded? End Improved Yield IncreaseSalt->End ControlConditions->End ReduceLoad->End

Caption: Troubleshooting workflow for low E4P yield.

E4P_Purification_Workflow CrudeExtract Crude Extract Containing E4P IonExchange Anion-Exchange Chromatography (e.g., Dowex 1-formate) CrudeExtract->IonExchange 1. Load Sample Elution Gradient Elution (Ammonium Formate) IonExchange->Elution 2. Separate Molecules FractionAnalysis Fraction Analysis (Enzymatic Assay / HPLC) Elution->FractionAnalysis 3. Collect Fractions Pooling Pool E4P-Containing Fractions FractionAnalysis->Pooling 4. Identify Product Precipitation Barium Salt Precipitation Pooling->Precipitation 5. Recover Product WashingDrying Washing and Drying Precipitation->WashingDrying FinalProduct Purified E4P Barium Salt WashingDrying->FinalProduct 6. Isolate Stable Salt Shikimate_Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P This compound (from Pentose Phosphate Pathway) E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP ShikimatePathway Shikimate Pathway (Multiple Steps) DAHP->ShikimatePathway Chorismate Chorismate ShikimatePathway->Chorismate AromaticAA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AromaticAA

References

Preventing the dimerization of D-Erythrose 4-phosphate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the dimerization of D-Erythrose 4-phosphate (E4P) in aqueous solutions. Dimerization can significantly impact experimental outcomes by reducing the concentration of the active monomeric form, leading to inaccurate results in enzymatic assays and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (E4P) and why is its stability in solution a concern?

This compound (E4P) is a critical intermediate in central carbon metabolism, playing a key role in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway.[1][2] In aqueous solutions, E4P has a propensity to spontaneously form dimers.[3] This is a significant concern because the dimeric form is often not recognized by enzymes that utilize the monomeric form as a substrate, potentially leading to an underestimation of enzyme activity or incorrect kinetic parameters.[3][4]

Q2: How does dimerization of E4P affect my experiments?

The dimerization of E4P can lead to several experimental issues:

  • Inconsistent or lower-than-expected enzyme activity: Many enzymes specifically require the monomeric form of E4P. Dimerization effectively lowers the concentration of the active substrate.[3][4]

  • Inaccurate quantification: Chromatographic methods may show two distinct peaks for the monomer and dimer, complicating quantification if not properly resolved and identified.[4]

  • Variability between experimental replicates: The extent of dimerization can vary depending on solution age, temperature, and pH, leading to poor reproducibility.

Q3: What are the optimal storage conditions for E4P to minimize dimerization?

To minimize degradation and dimerization, this compound should be stored as a dry powder at -20°C.[4] For solutions, the following is recommended:

  • Short-term storage: Keep the solution on ice (2-8°C) for immediate use.[4]

  • Long-term storage: For storage longer than a few hours, it is advisable to prepare single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C to avoid repeated freeze-thaw cycles.[3][4]

Q4: What is the ideal pH for E4P solutions to prevent dimerization?

While specific quantitative data on the effect of pH on the dimerization equilibrium is limited, it is generally recommended to maintain a neutral to slightly acidic pH.[4] Both acidic and alkaline conditions can promote other degradation pathways, such as hydrolysis of the phosphate group. For enzymatic assays, the buffer pH should be optimized to be within the optimal range for both the enzyme's activity and the stability of E4P, typically between pH 7.0 and 8.0.[3]

Troubleshooting Guide: E4P Dimerization in Experiments

This guide addresses common problems encountered during experiments involving E4P.

Problem Possible Cause Troubleshooting Steps
Low or no signal in enzymatic assay Dimerization of E4P: A significant portion of E4P is in the inactive dimeric form.[3][4]1. Prepare fresh E4P solution: Use E4P solution prepared immediately before the assay. 2. Verify monomer concentration: If dimerization is suspected, analyze the E4P solution using ion-exchange chromatography to quantify the monomeric and dimeric forms.[4] 3. Purify the monomer: If the dimer is prevalent, purify the monomeric E4P using ion-exchange chromatography (see Protocol 1).
E4P Degradation: The E4P stock solution has degraded due to improper storage.1. Use fresh aliquots: Always use a fresh, single-use aliquot of E4P stock solution stored at -80°C.[3][4] 2. Avoid repeated freeze-thaw cycles: This can accelerate degradation.
Inconsistent results between replicates Variable E4P monomer concentration: The degree of dimerization is not consistent across different samples or at different times.1. Standardize solution preparation: Ensure all E4P solutions are prepared and handled identically for all replicates. 2. Maintain low temperature: Keep E4P solutions on ice at all times during experimental setup. 3. Control incubation times: Minimize the time between preparing the reaction mixture and starting the assay.
Multiple peaks in HPLC/IC analysis Presence of both monomer and dimer: The analytical method is separating the two forms of E4P.[4]1. Optimize separation: Adjust the chromatographic conditions (e.g., gradient, flow rate) to achieve baseline separation of the two peaks for accurate quantification. 2. Confirm peak identities: Use a purified monomer standard, if available, to identify the monomer peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Recommendation
Solid (Powder)-20°CLong-termRecommended for optimal stability.[4]
Aqueous Solution2-8°C (on ice)Short-term (hours)For immediate use in experiments.[4]
Aqueous Solution-80°CLong-term (months)Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][4]

Experimental Protocols

Protocol 1: Purification of Monomeric E4P using Anion-Exchange Chromatography

This protocol describes the separation of monomeric E4P from its dimeric form and other contaminants using an anion-exchange column, such as Dowex 1x8 (formate form).[2][5]

Materials:

  • Anion-exchange resin (e.g., Dowex 1x8, formate (B1220265) form)

  • Chromatography column

  • Crude or dimer-containing E4P solution

  • Starting Buffer: 0.1 M Formic Acid

  • Elution Buffer: Linear gradient of 0 to 1 M Ammonium (B1175870) Formate in 0.1 M Formic Acid

  • Fraction collector

  • Method for E4P detection (e.g., enzymatic assay, colorimetric phosphate assay)

Procedure:

  • Column Preparation:

    • Prepare a slurry of the anion-exchange resin in deionized water and pack it into the chromatography column.

    • Wash the column extensively with deionized water.

    • Equilibrate the column with the starting buffer (0.1 M formic acid) until the pH and conductivity of the eluate are stable.[2]

  • Sample Loading:

    • Adjust the pH of the E4P sample to be compatible with the starting buffer.

    • Load the sample onto the column.[2]

  • Washing:

    • Wash the column with the starting buffer to remove any unbound contaminants.[2]

  • Elution:

    • Elute the bound species using a linear gradient of the elution buffer (0 to 1 M ammonium formate in 0.1 M formic acid).[2] The monomeric and dimeric forms of E4P will elute at different salt concentrations.

    • Collect fractions throughout the gradient elution.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of E4P using a suitable detection method.

    • Pool the fractions containing the purified monomeric E4P.

Protocol 2: Preparation and Handling of E4P Solutions for Enzymatic Assays

This protocol provides best practices for preparing and handling E4P solutions to minimize dimerization and ensure reproducibility in enzymatic assays.

Materials:

  • Solid this compound

  • High-purity, sterile water or appropriate assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • On the day of the experiment, allow the solid E4P to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of E4P and dissolve it in the appropriate volume of cold, sterile water or assay buffer to achieve the desired stock concentration.

    • Gently vortex to dissolve. Avoid vigorous shaking.

  • Storage of Stock Solution:

    • If the entire stock solution is not for immediate use, immediately aliquot it into single-use volumes in sterile microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[4]

  • Use in Experiments:

    • When needed, thaw a single aliquot of the E4P stock solution on ice.

    • Keep the thawed solution on ice throughout the experimental setup.

    • Prepare working dilutions of E4P in cold assay buffer immediately before starting the enzymatic reaction.

    • Discard any unused portion of the thawed aliquot; do not refreeze.[3]

Mandatory Visualizations

Signaling Pathways and Workflows

Pentose_Phosphate_Pathway G6P Glucose-6-P F6P Fructose-6-P S7P Sedoheptulose-7-P F6P->S7P Transketolase GAP Glyceraldehyde-3-P GAP->S7P E4P Erythrose-4-P S7P->E4P Transaldolase R5P Ribose-5-P S7P->R5P E4P->F6P Transketolase X5P Xylulose-5-P X5P->F6P X5P->GAP Transketolase

Caption: Role of E4P in the Pentose Phosphate Pathway.

Shikimate_Pathway E4P Erythrose-4-P DAHP DAHP E4P->DAHP DAHP synthase PEP Phosphoenolpyruvate PEP->DAHP EPSP EPSP PEP->EPSP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatics Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatics

Caption: Entry of E4P into the Shikimate Pathway.

Troubleshooting_Workflow Start Low/Inconsistent Enzyme Activity Check_E4P Is E4P solution freshly prepared? Start->Check_E4P Prepare_Fresh Prepare fresh E4P solution Check_E4P->Prepare_Fresh No Check_Storage Was E4P stock stored at -80°C in single-use aliquots? Check_E4P->Check_Storage Yes Prepare_Fresh->Check_Storage New_Stock Prepare new E4P stock and aliquots Check_Storage->New_Stock No Check_pH Is buffer pH optimal for enzyme and E4P stability? Check_Storage->Check_pH Yes New_Stock->Check_pH Adjust_pH Optimize buffer pH Check_pH->Adjust_pH No Consider_Purification Consider monomer purification via ion-exchange chromatography Check_pH->Consider_Purification Yes Adjust_pH->Consider_Purification

Caption: Troubleshooting workflow for E4P-related assay issues.

References

Optimizing the enzymatic reaction conditions for D-Erythrose 4-phosphate production.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing D-Erythrose 4-Phosphate Production

Welcome to the technical support center for the enzymatic production of this compound (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to overcome common challenges encountered during the synthesis and application of E4P.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your enzymatic reactions for this compound production.

Issue 1: Low or No Enzyme Activity

Question: My enzymatic reaction shows very low or no production of this compound. What are the possible causes and how can I troubleshoot this?

Answer: Low or no enzyme activity is a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify the root cause.[1]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, or ionic strength of your reaction buffer may not be optimal for your specific enzyme.[1]

    • Solution: Verify the optimal conditions for your enzyme. Refer to the data tables below for known optimal pH and temperature ranges for common enzymes. It is advisable to perform a pH and temperature optimization matrix to determine the ideal conditions for your experimental setup.[1]

  • Incorrect Cofactor Concentration: Many enzymes involved in E4P synthesis, such as transketolase, require specific cofactors (e.g., Thiamine Pyrophosphate - TPP) and divalent metal ions (e.g., Mg²⁺).[1]

    • Solution: Ensure you are using the correct cofactors at their optimal concentrations. Prepare fresh cofactor solutions, as they can degrade over time. Consider titrating the cofactor concentration to find the optimal level for your specific enzyme.[1]

  • Enzyme Instability or Degradation: The enzyme may have lost activity due to improper storage, handling, or instability in the reaction buffer.[1]

    • Solution: Store enzymes at their recommended temperatures (typically -20°C or -80°C) and in appropriate buffers, often containing stabilizing agents like glycerol.[1] Avoid repeated freeze-thaw cycles. Confirm the enzyme concentration using a protein assay (e.g., Bradford or BCA) and verify its activity with a known control reaction.[1]

  • Substrate Degradation: this compound and other sugar phosphates can be unstable under certain conditions.[1]

    • Solution: Prepare substrate solutions fresh before each experiment and store stock solutions at -80°C. Avoid prolonged incubation at neutral or alkaline pH at room temperature.[1]

  • Presence of Inhibitors: Your reaction mixture may contain inhibitors from your substrate preparations, buffers, or crude cell lysates.[1]

    • Solution: Use high-purity substrates and reagents. If you are using cell lysates, consider partially purifying your enzyme. To test for inhibitors, you can perform a mixing study by adding a small amount of your reaction mixture to a control reaction with known activity.[1]

G cluster_0 Troubleshooting Low/No Enzyme Activity start Low or No E4P Production Detected check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_cofactors Confirm Cofactor Presence & Concentration (TPP, Mg2+) start->check_cofactors check_enzyme Assess Enzyme Integrity & Concentration start->check_enzyme check_substrate Evaluate Substrate Quality & Stability start->check_substrate check_inhibitors Investigate for Potential Inhibitors start->check_inhibitors optimize Optimize Conditions check_conditions->optimize new_reagents Prepare Fresh Reagents check_cofactors->new_reagents check_enzyme->new_reagents check_substrate->new_reagents purify_enzyme Purify Enzyme/Use High-Purity Reagents check_inhibitors->purify_enzyme success Improved E4P Yield optimize->success new_reagents->success purify_enzyme->success G cluster_0 DAHP Synthase Assay Workflow prep Prepare Reaction Mix (Buffer, PEP, E4P, MnCl2) pre_incubate Pre-incubate at 37°C (5 mins) prep->pre_incubate start_rxn Add DAHP Synthase (Start Reaction) pre_incubate->start_rxn incubate Incubate at 37°C (10-30 mins) start_rxn->incubate stop_rxn Stop with 10% TCA incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge color_dev Add TBA Reagent to Supernatant & Heat centrifuge->color_dev measure Measure Absorbance at 549 nm color_dev->measure quantify Quantify DAHP measure->quantify G cluster_1 Transketolase Coupled Assay Principle X5P_R5P X5P + R5P S7P_G3P S7P + G3P X5P_R5P->S7P_G3P Transketolase DHAP DHAP S7P_G3P->DHAP Triosephosphate Isomerase Glycerol3P Glycerol-3-P DHAP->Glycerol3P Glycerol-3-P Dehydrogenase DHAP->Glycerol3P NAD NADH NADH NADH NAD NAD+ NADH->NAD

References

Identification and removal of contaminants in D-Erythrose 4-phosphate preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification and removal of contaminants in D-Erythrose 4-phosphate (E4P) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants found in this compound (E4P) preparations?

A1: Common contaminants in E4P preparations can originate from the synthesis process or degradation. These include:

  • Unreacted starting materials: Such as D-glucose 6-phosphate, if the synthesis involves its oxidation.[1][2]

  • Side-products: D-glyceraldehyde 3-phosphate can be formed as a byproduct during synthesis.[1][3]

  • Degradation products: E4P is unstable in solution and can degrade over time.[1][4]

  • Inorganic phosphates: Hydrolysis of the phosphate (B84403) group can lead to the presence of free inorganic phosphate.[1][5]

  • Dimers of E4P: In aqueous solutions, E4P can form dimers, which may have different biological and chromatographic properties compared to the monomer.[1][5][6]

Q2: How can I detect the presence of these contaminants in my E4P sample?

A2: Several analytical techniques can be employed to assess the purity of E4P preparations:

  • Thin-Layer Chromatography (TLC): A straightforward method to separate E4P from impurities like inorganic phosphates and other sugar phosphates.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis and can be optimized to separate the monomer and dimer forms of E4P.[1]

  • Enzymatic Assays: Specific coupled-enzyme assays can quantify the amount of active, monomeric E4P.[1]

  • Phenol-Sulfuric Acid Assay: This colorimetric method can determine the total sugar content.[2]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To minimize degradation and dimerization, this compound should be stored as a dry powder at -20°C.[1] If a solution is required, it is best to prepare it fresh before use. For short-term storage, solutions should be kept at a low temperature (2-8°C) and at a slightly acidic to neutral pH. Long-term storage of E4P in solution is not recommended due to its instability.[1][4][7]

Q4: My E4P preparation shows two peaks in ion-exchange chromatography. What does this indicate?

A4: The presence of two peaks is often due to the equilibrium between the monomeric and dimeric forms of E4P in aqueous solutions.[1][6] The dimer is a distinct chemical entity with different chromatographic properties. The ratio of these two forms can be influenced by concentration, pH, and temperature.[1]

Q5: How does the dimerization of E4P impact my experiments?

A5: The dimerization of E4P can have several significant effects:

  • Reduced Enzymatic Activity: The dimeric form is often less active or inactive as a substrate for enzymes like transaldolase, which can lead to an underestimation of the E4P concentration in enzymatic assays.[1][7]

  • Inaccurate Quantification: If your analytical method does not separate the monomer and dimer, the total quantification may be inaccurate.[1]

  • Chromatographic Complexity: The presence of two forms complicates the interpretation of chromatograms.[1]

Troubleshooting Guides

Problem 1: Low yield of E4P after ion-exchange chromatography.
Potential Cause Recommended Solution
Incomplete Elution E4P may be binding too strongly to the resin. Increase the salt concentration of the elution buffer (e.g., ammonium (B1175870) formate) in a stepwise or gradient manner. Ensure the pH of the elution buffer is optimized to reduce the charge interaction between E4P and the resin.[6]
Degradation of E4P E4P is unstable under acidic or highly alkaline conditions and at elevated temperatures. Maintain a neutral pH and low temperatures throughout the purification process.[6]
Column Overloading The binding capacity of the ion-exchange resin may have been exceeded. Reduce the amount of crude mixture loaded onto the column or use a larger column.[6]
Dimerization E4P can form dimers with different binding characteristics. Analyze fractions across a wider elution range as the monomer and dimer may appear as distinct peaks.[6]
Problem 2: Low purity of the final E4P product after barium salt precipitation.
Potential Cause Recommended Solution
Co-precipitation of Other Phosphorylated Sugars The initial chromatographic separation was not effective. Optimize the ion-exchange chromatography step to ensure a clean separation of E4P from other charged molecules before precipitation.[6]
Incomplete Removal of Elution Salts Residual salts from the chromatography step can be trapped in the precipitate. Ensure the precipitated barium salt of E4P is thoroughly washed with cold deionized water.[6]
Problem 3: Inconsistent results in the enzymatic quantification of E4P.
Potential Cause Recommended Solution
Presence of E4P Dimer The dimeric form of E4P may not be recognized by the enzyme, leading to an underestimation of the total E4P concentration. Consider a pre-treatment step like gentle heating to attempt to dissociate the dimer, though this carries a risk of degradation. Alternatively, use an analytical method like HPLC that can separate and quantify both forms.[1]
Enzyme Inhibition Contaminants in the E4P preparation may be inhibiting the enzyme. Purify the E4P sample before performing the assay.[1]
Incorrect Buffer Conditions The pH, ionic strength, or necessary co-factors in the assay buffer may not be optimal for the enzyme's activity. Ensure the buffer conditions are optimized for the specific enzyme being used.[1]
Enzyme Instability Prepare the enzyme solution fresh and keep it on ice to maintain its activity.[1]

Experimental Protocols

Protocol 1: Purification of E4P by Anion-Exchange Chromatography

This protocol describes the purification of E4P from a crude mixture using an anion-exchange column.

Materials:

  • Anion-exchange column (e.g., Dowex 1x8, formate (B1220265) form)

  • Crude E4P sample

  • Formic acid solutions (e.g., 0.1 M to 2 M)

  • Ammonium formate solutions (for gradient elution)

  • Fraction collector

  • Method for E4P detection (e.g., enzymatic assay or colorimetric method)

Procedure:

  • Column Preparation: Pack the anion-exchange resin into a column and wash it thoroughly with deionized water. Equilibrate the column with the starting buffer (e.g., 0.1 M formic acid) until the pH and conductivity of the eluate are stable.[1]

  • Sample Loading: Adjust the pH of the crude E4P mixture to be compatible with the starting buffer and filter it to remove any particulate matter. Carefully load the sample onto the top of the resin bed.[6]

  • Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound and weakly bound impurities.[6]

  • Elution: Elute the bound sugar phosphates using a stepwise or linear gradient of increasing salt concentration. A common method is to use a gradient of ammonium formate in formic acid (e.g., a linear gradient from 0.1 M to 1.0 M ammonium formate in 0.2 M formic acid).[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of E4P using a suitable detection method. Pool the fractions containing pure E4P.

Protocol 2: Recovery of E4P by Barium Salt Precipitation

This protocol outlines the recovery of purified E4P from pooled chromatography fractions as its barium salt.

Materials:

  • Pooled fractions containing purified E4P

  • Barium acetate (B1210297) or barium chloride solution (e.g., 1 M)

  • Ethanol (B145695) (cold)

  • Centrifuge and centrifuge tubes

  • Deionized water (cold)

  • Desiccator

Procedure:

  • Precipitation: To the pooled fractions containing E4P, slowly add the barium salt solution while stirring until no further precipitation is observed.

  • Recovery and Washing: Collect the precipitate by centrifugation (e.g., 3000 x g for 15-20 minutes). Carefully decant the supernatant. Wash the pellet by resuspending it in cold deionized water, followed by centrifugation. Repeat this washing step 2-3 times to remove co-precipitated salts. Perform a final wash with cold ethanol to aid in drying.[6]

  • Drying: After the final wash, decant the ethanol and dry the pellet under vacuum in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide or potassium hydroxide). The final product is the stable barium salt of this compound.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Recovery Crude_E4P Crude E4P Sample pH_Adjustment pH Adjustment & Filtration Crude_E4P->pH_Adjustment Ion_Exchange Anion-Exchange Chromatography pH_Adjustment->Ion_Exchange Washing Column Washing Ion_Exchange->Washing Elution Gradient Elution Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Check Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Precipitation Barium Salt Precipitation Pooling->Precipitation Drying Drying Precipitation->Drying Pure_E4P Pure E4P Barium Salt Drying->Pure_E4P

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Purity Issue with E4P Contaminant_ID Identify Contaminant Type Start->Contaminant_ID Inorganic_Salts Inorganic Salts Contaminant_ID->Inorganic_Salts High Conductivity? Other_Sugars Other Sugar Phosphates Contaminant_ID->Other_Sugars Multiple spots on TLC? E4P_Dimer E4P Dimer Contaminant_ID->E4P_Dimer Two peaks in HPLC? Wash_Precipitate Thoroughly wash precipitate Inorganic_Salts->Wash_Precipitate Optimize_Chroma Optimize ion-exchange chromatography Other_Sugars->Optimize_Chroma Optimize_Analysis Optimize analytical method (e.g., HPLC) to separate forms E4P_Dimer->Optimize_Analysis Fresh_Sample Prepare fresh sample E4P_Dimer->Fresh_Sample

Caption: Troubleshooting logic for E4P purity issues.

References

Improving the stability and storage of D-Erythrose 4-phosphate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Erythrose 4-phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and storage of E4P solutions and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] Aqueous solutions are significantly less stable. For short-term storage, solutions can be kept at -20°C for up to one month.[3][4] For longer-term storage of up to six months, it is recommended to store aliquots at -80°C.[3][4] It is crucial to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation.[1][3]

Q2: What are the primary stability concerns for E4P in aqueous solutions?

A2: The main stability concerns are spontaneous dimerization and chemical degradation.[3][5] E4P can form a dimer in solution, which may not be recognized by enzymes, leading to lower-than-expected biological activity.[2][3] Additionally, as a reducing sugar with a free carbonyl group, E4P is susceptible to degradation through hydrolysis of the phosphate (B84403) group, oxidation, and fragmentation, especially under non-neutral pH and elevated temperatures.[5][6][7]

Q3: How does pH affect the stability of E4P solutions?

A3: The stability of E4P is pH-dependent.[3] Optimal stability is observed in slightly acidic to neutral conditions (pH 4-7).[1] Alkaline conditions (pH > 7) can significantly accelerate degradation and isomerization.[1][5] Both strongly acidic and alkaline conditions can promote the hydrolysis of the phosphate ester.[5] Therefore, it is recommended to use a suitable buffer system to maintain a stable pH during experiments and storage.[1]

Q4: My E4P solution has turned yellow or brown. What does this mean?

A4: A yellow or brown discoloration is a common indicator of E4P degradation.[1] This can be caused by exposure to high temperatures, alkaline pH, or the presence of amines, which can lead to caramelization or Maillard reactions.[1] If your solution is discolored, it is recommended to discard it and prepare a fresh batch.[1]

Q5: Can I sterilize my E4P solution by autoclaving?

A5: No, autoclaving is not recommended. The high temperatures involved in autoclaving will cause significant degradation of the E4P molecule.[1] Sterilization should be performed by filtering the solution through a 0.22 µm membrane filter before storage.[1][3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Activity in Enzymatic Assays

Potential CauseExplanationRecommended Action
Dimerization of E4P E4P can form a dimer in aqueous solution that is often enzymatically inactive.[2][3] This reduces the effective concentration of the active monomeric substrate.Prepare fresh E4P solutions immediately before use.[8] If dimerization is suspected, consider analytical techniques like ion-exchange chromatography to quantify the monomer and dimer.[3]
Degradation of E4P Stock Improper storage, including repeated freeze-thaw cycles or storage at incorrect temperatures, leads to E4P degradation.[1][3]Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][3] Always store aliquots at -80°C for long-term use.[3][4][8] Verify your storage conditions.
Incorrect Buffer pH The stability of phosphate esters like E4P is pH-dependent.[3] Extremes in pH can cause hydrolysis or other degradation reactions.[5]Ensure the pH of your reaction buffer is within the optimal range for both your enzyme and E4P stability (typically pH 4-7).[1]
Enzyme Instability The enzyme itself may have lost activity due to improper storage or handling.[8]Store enzymes at their recommended temperatures, often in buffers containing stabilizing agents like glycerol (B35011).[8] Avoid repeated freeze-thaw cycles of the enzyme stock.[8]

Issue 2: Unexpected Peaks in HPLC or Ion-Exchange Chromatography

Potential CauseExplanationRecommended Action
Monomer-Dimer Equilibrium The presence of both monomeric and dimeric forms of E4P is a common reason for observing two peaks in ion-exchange chromatography.[2]This is often expected. The relative abundance can be influenced by concentration, pH, and temperature.[2] Collect and analyze both fractions if necessary.
Degradation Products E4P can degrade into various byproducts, such as isomers (D-threose, D-erythrulose) or fragmentation products, which will appear as extra peaks.[1][9]Compare your chromatogram to a freshly prepared, high-purity standard. Use low temperatures and neutral pH during purification and analysis to minimize degradation.[6]
Contaminants from Synthesis Crude synthesis mixtures can contain unreacted starting materials or side-products like D-glyceraldehyde 3-phosphate.[2]If purity is critical, purify the E4P sample using a validated ion-exchange chromatography protocol.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 3 yearsProtect from light and moisture.[1]
Aqueous Solution -20°CUp to 1 monthAliquot into single-use volumes. Avoid freeze-thaw cycles.[3][4]
Aqueous Solution -80°CUp to 6 monthsRecommended for long-term storage. Aliquot into single-use volumes.[3][4]

Table 2: Impact of pH on this compound Stability in Aqueous Solutions

pH RangeStability LevelPrimary Degradation Pathways
< 4 LowAcid-catalyzed hydrolysis of the phosphate group and cyclic forms.[1][5]
4 - 7 OptimalMinimal degradation. This is the recommended range for experiments and storage.[1]
> 7 LowAlkaline conditions significantly accelerate degradation, isomerization, and fragmentation.[1][5]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of E4P in a phosphate buffer to maintain a stable pH.

Materials:

  • This compound sodium salt

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • High-purity water

  • Calibrated pH meter

  • 0.22 µm sterile syringe filter and syringe

  • Microcentrifuge tubes for aliquoting

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.0):

    • Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in high-purity water.

    • To prepare 100 mL of buffer, mix approximately 39 mL of the 0.1 M NaH₂PO₄ solution with 61 mL of the 0.1 M Na₂HPO₄ solution.

    • Verify the pH with a calibrated pH meter and adjust to pH 7.0 by adding small volumes of the appropriate stock solution.

  • Prepare 10 mM E4P Stock Solution:

    • Weigh the required amount of this compound sodium salt (MW: 222.07 g/mol for the sodium salt) to make a 10 mM solution in the desired volume of phosphate buffer. For 10 mL, this would be 22.21 mg.

    • Dissolve the E4P in the pH 7.0 phosphate buffer.

  • Sterilization and Storage:

    • Sterilize the E4P solution by passing it through a 0.22 µm syringe filter into a sterile container.[3][4]

    • Aliquot the sterile solution into single-use microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term storage.[5]

Protocol 2: Enzymatic Quantification of Monomeric this compound

This assay, adapted from a method for transaldolase, determines the concentration of the active, monomeric form of E4P.[3] The principle involves the transaldolase-catalyzed reaction of E4P with fructose (B13574) 6-phosphate. The resulting glyceraldehyde 3-phosphate is converted to glycerol 3-phosphate, which is coupled to the oxidation of NADH to NAD⁺, monitored spectrophotometrically at 340 nm.[3]

Materials:

  • Tris-HCl buffer (1 M, pH 7.8)

  • Magnesium chloride (MgCl₂) solution (1 M)

  • NADH solution (10 mg/mL in buffer)

  • Fructose 6-phosphate solution (100 mM)

  • Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mix

  • Transaldolase

  • E4P sample solution

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 100 µL Tris-HCl buffer

    • 10 µL MgCl₂ solution

    • 20 µL NADH solution

    • 50 µL Fructose 6-phosphate solution

    • 5 µL Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase

    • High-purity water to a final volume of 980 µL.

  • Blank Measurement: Add 20 µL of water (in place of the E4P sample) to the reaction mixture. Mix and monitor the absorbance at 340 nm until it is stable.

  • Sample Measurement:

    • Initiate the reaction by adding 20 µL of the E4P sample to the cuvette.

    • Mix thoroughly and monitor the decrease in absorbance at 340 nm until the reaction is complete. This measures any contaminating triose phosphates.

  • E4P Quantification:

    • Add a small, known amount of transaldolase to the cuvette.

    • Continue to monitor the decrease in absorbance at 340 nm until the reaction is complete. The change in absorbance after adding transaldolase corresponds to the amount of E4P in the sample.

  • Calculation: Calculate the concentration of E4P using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

G start Low or No Enzyme Activity check_e4p Check E4P Solution start->check_e4p is_fresh Is solution freshly prepared? check_e4p->is_fresh prepare_fresh Action: Prepare fresh E4P solution before experiment. is_fresh->prepare_fresh No check_storage Check Storage Conditions is_fresh->check_storage Yes resolved Problem Resolved prepare_fresh->resolved is_aliquoted Was it aliquoted and stored at -80°C? check_storage->is_aliquoted aliquot Action: Aliquot new stock and store at -80°C. Avoid freeze-thaw cycles. is_aliquoted->aliquot No check_buffer Check Reaction Buffer is_aliquoted->check_buffer Yes aliquot->resolved check_ph Is pH between 4-7? check_buffer->check_ph adjust_ph Action: Adjust buffer pH to optimal range. check_ph->adjust_ph No check_enzyme Check Enzyme Stock check_ph->check_enzyme Yes adjust_ph->resolved check_enzyme->resolved

Caption: Troubleshooting workflow for low enzymatic activity.

G cluster_conditions Influencing Factors E4P This compound (Aqueous Solution) Dimer Inactive Dimer E4P->Dimer Spontaneous Hydrolysis Phosphate Hydrolysis E4P->Hydrolysis Degradation Fragmentation Products (e.g., glyceraldehyde) E4P->Degradation Isomerization Isomerization Products (e.g., D-erythrulose) E4P->Isomerization High_Temp High Temperature High_Temp->Dimer High_Temp->Hydrolysis High_Temp->Degradation High_Temp->Isomerization Alk_pH Alkaline pH (>7) Alk_pH->Degradation Alk_pH->Isomerization Acid_pH Acidic pH (<4) Acid_pH->Hydrolysis FreezeThaw Freeze-Thaw Cycles FreezeThaw->Dimer FreezeThaw->Degradation G start Start: Obtain Solid E4P dissolve Dissolve in appropriate buffer (pH 4-7) start->dissolve filter Sterile filter through 0.22 µm membrane dissolve->filter store Prepare for Storage filter->store use_now Use Immediately for Experiment store->use_now No aliquot Aliquot into single-use tubes store->aliquot Yes short_term Store at -20°C (Up to 1 month) aliquot->short_term long_term Flash freeze and store at -80°C (Up to 6 months) aliquot->long_term G cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway F6P Fructose 6-P Transketolase Transketolase F6P->Transketolase G3P Glyceraldehyde 3-P G3P->Transketolase PPP_E4P Erythrose 4-P DAHP_Synthase DAHP Synthase PPP_E4P->DAHP_Synthase X5P Xylulose 5-P Transketolase->PPP_E4P Transketolase->X5P PEP Phosphoenolpyruvate (PEP) PEP->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Chorismate Chorismate DAHP->Chorismate 6 steps Aro_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aro_AA

References

Strategies to minimize the formation of byproducts during D-Erythrose 4-phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of D-Erythrose 4-phosphate (E4P).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the chemical synthesis of E4P from D-glucose 6-phosphate (G6P)?

A1: The most prevalent contaminants arise from the oxidation of D-glucose 6-phosphate.[1] These include:

  • Unreacted Starting Material: Residual D-glucose 6-phosphate (G6P) is often present in the final product.[1]

  • Over-oxidation Products: Over-oxidation can lead to the formation of smaller molecules like D-glyceraldehyde 3-phosphate (G3P).[1][2]

  • Side-Products: The reaction can produce formate (B1220265) esters of D-erythrose.[2]

  • Degradation Products: E4P is unstable in solution and can degrade. Hydrolysis of the phosphate (B84403) group can also lead to the presence of free inorganic phosphate.[1]

Q2: My reaction mixture is turning brown. What causes this and how can I prevent it?

A2: A brown coloration is likely due to the dehydration and polymerization of D-Erythrose. This is a common issue with small aldoses, particularly under acidic conditions or at high temperatures.[3] To prevent this "browning," you should:

  • Control pH: Avoid strongly acidic conditions. Maintaining a neutral or slightly basic pH can mitigate these degradation pathways.[3]

  • Maintain Low Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]

  • Ensure Reagent Purity: Use high-purity reagents and solvents, as impurities can catalyze degradation reactions.[3]

  • Work Under an Inert Atmosphere: De-gas solvents and maintain a positive pressure of an inert gas like nitrogen or argon to prevent oxidative degradation.[3]

Q3: I am observing multiple peaks during purification by ion-exchange chromatography. How do I identify the correct E4P peak?

A3: The presence of multiple peaks is expected when purifying a crude synthesis mixture.[4] These peaks can correspond to:

  • Unreacted G6P and Byproducts: G6P and byproducts like D-glyceraldehyde 3-phosphate will elute as distinct peaks.[4]

  • E4P Dimers: E4P can form dimers in aqueous solutions, which may have different binding characteristics to the resin and elute separately from the monomer.[4][5] Both the monomeric and dimeric forms are valid E4P, and their ratio can depend on concentration and solution conditions.[4] It is recommended to analyze fractions across a wider elution range and characterize them using analytical techniques like NMR or specific enzymatic assays to identify the desired product.[1][4]

Q4: How does the dimerization of E4P affect my experiments, and how can it be managed?

A4: In aqueous solutions, E4P can spontaneously form dimers.[5] This is problematic because many enzymes may not recognize the dimeric form as a substrate, leading to an underestimation of enzyme activity or incorrect kinetic parameters.[1][5] To manage this, you can analyze fractions for both forms during purification.[4] For enzymatic assays, it's crucial to be aware of the potential for dimerization and consider that it might affect quantification.[1]

Q5: What are the optimal conditions for storing purified E4P to ensure its stability?

A5: E4P is unstable in solution, especially at non-neutral pH and elevated temperatures.[4][5]

  • Short-Term Storage: Keep E4P solutions at a neutral pH and at low temperatures (0-4 °C).[4] Preparing solutions fresh is always the best practice.[5]

  • Long-Term Storage: For long-term stability, store E4P as a stable dry salt (e.g., barium salt) in a desiccated environment at -20°C or below.[1][4] Alternatively, aqueous solutions can be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound

This is a common issue that can stem from the reaction conditions or the purification process.

Possible CauseRecommended Solution
Degradation of Lead Tetraacetate Lead tetraacetate is sensitive to moisture. Ensure it is handled in anhydrous or sufficiently dry solvents to maintain its oxidative capacity.[2]
Incorrect Stoichiometry The molar ratio of oxidant to starting material is critical. Use a precise ratio (e.g., ~1.7 mmoles of lead tetraacetate per 1 mmole of G6P) to avoid incomplete reaction or over-oxidation.[2]
Suboptimal Reaction Temperature The oxidation should be performed at low temperatures (e.g., 0-4 °C) to control the reaction rate and minimize the formation of degradation byproducts.[2][3][6]
Product Degradation During Workup E4P is unstable at acidic or highly alkaline pH. Maintain a neutral pH and low temperatures throughout the purification process. Process samples promptly after synthesis.[4]
Losses During Purification E4P may bind too strongly to an ion-exchange column. Optimize elution by using a stepwise or gradient increase in salt concentration (e.g., ammonium (B1175870) formate).[1][4] Avoid column overloading, which causes the product to flow through without binding.[4]
Problem 2: Low Purity of Final E4P Product

Contamination with starting materials, byproducts, or salts from purification is a frequent challenge.

Possible CauseRecommended Solution
Co-elution of Contaminants Unreacted G6P or other phosphorylated byproducts may co-elute with E4P during chromatography. Optimize the ion-exchange gradient to achieve better separation.[1]
Incomplete Removal of Salts Residual salts from chromatography can co-precipitate with the E4P barium salt. Ensure the precipitated salt is thoroughly washed with cold deionized water and cold ethanol (B145695) to remove soluble impurities.[4]
Presence of D-Threose Isomer The formation of the D-Threose epimer can be minimized by carefully controlling the reaction pH. Avoid strongly basic conditions which favor isomerization.[3] Separation can be achieved using HPLC with an amino-functionalized column.

Visualizing Workflows and Pathways

cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_byproducts Byproduct Formation Points G6P D-Glucose 6-Phosphate (G6P) Oxidation Oxidation (Lead Tetraacetate, 0-4°C) G6P->Oxidation Quench Quench Reaction (e.g., Ethylene Glycol) Oxidation->Quench OverOx Over-oxidation (G3P) Oxidation->OverOx Degradation Degradation (Browning) Oxidation->Degradation Crude Crude E4P Mixture Quench->Crude LeadRemoval Remove Lead Salts (Centrifugation) Crude->LeadRemoval Neutralize Neutralize to pH ~7 LeadRemoval->Neutralize IonExchange Anion-Exchange Chromatography Neutralize->IonExchange Isomers Isomerization (D-Threose) Neutralize->Isomers Pooling Pool E4P Fractions IonExchange->Pooling Dimers Dimerization IonExchange->Dimers Precipitation Precipitate as Barium Salt Pooling->Precipitation Final Pure E4P Barium Salt Precipitation->Final

Caption: Workflow for chemical synthesis and purification of E4P.[6]

start Low E4P Yield Detected check_conversion High amount of unreacted G6P? start->check_conversion check_purity Multiple unexpected peaks in chromatography? check_conversion->check_purity No cause1 Cause: Inactive Oxidant or Incorrect Stoichiometry check_conversion->cause1 Yes cause2 Cause: Product Degradation (pH, Temperature) check_purity->cause2 Yes cause3 Cause: Purification Loss (Column Overload / Strong Binding) check_purity->cause3 No solution1 Solution: Use fresh lead tetraacetate. Verify molar ratios. cause1->solution1 solution2 Solution: Maintain low temp (0-4°C) and neutral pH during workup. cause2->solution2 solution3 Solution: Reduce sample load. Optimize salt gradient for elution. cause3->solution3 cluster_degradation Degradation & Isomerization Pathways E4P This compound (Monomer) Dimer E4P Dimer E4P->Dimer Dimerization (in solution) Threose D-Threose 4-Phosphate E4P->Threose Epimerization (basic pH) Polymer Dehydration/ Polymerization Products E4P->Polymer Degradation (acidic pH, heat) Phosphate Inorganic Phosphate E4P->Phosphate Hydrolysis

References

Technical Support Center: Enhancing Intracellular D-Erythrose 4-Phosphate (E4P) Availability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the intracellular availability of D-Erythrose 4-phosphate (E4P) in microbial hosts.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound (E4P) in microbial metabolism?

A1: this compound (E4P) is a crucial intermediate in central carbon metabolism. It serves as a key precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) through the shikimate pathway.[1] Additionally, E4P is involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a primary route for generating NADPH, a vital reducing equivalent for various anabolic processes. Its central role makes it a critical target for metabolic engineering to enhance the production of a wide range of valuable compounds.

Q2: What are the primary metabolic pathways that influence the intracellular pool of E4P?

A2: The intracellular concentration of E4P is primarily governed by the flux through the pentose phosphate pathway (PPP). The non-oxidative branch of the PPP, specifically the reactions catalyzed by transketolase (encoded by tktA) and transaldolase (encoded by talB), is directly responsible for the synthesis of E4P.[2] Furthermore, pathways that compete for its precursors, such as glycolysis which consumes fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, also significantly impact the availability of E4P.

Q3: What are the common genetic engineering strategies to increase intracellular E4P levels?

A3: Common strategies focus on increasing the carbon flux towards E4P and reducing its consumption by competing pathways. These include:

  • Overexpression of key enzymes in the pentose phosphate pathway: Increasing the expression of transketolase (tktA) and transaldolase (talB) can directly enhance the synthesis of E4P.

  • Modification of central carbon metabolism: Deleting or downregulating genes in the glycolytic pathway, such as those encoding phosphofructokinase (pfkA, pfkB), can redirect carbon flux towards the PPP and increase the availability of precursors for E4P synthesis.[3][4][5][6][7]

  • Increasing the supply of precursors: Enhancing the availability of phosphoenolpyruvate (B93156) (PEP), a co-substrate with E4P in the first step of the shikimate pathway, can also indirectly increase the demand and subsequent flux towards E4P. This can be achieved by engineering the glucose transport system.

Q4: How can I quantify the intracellular concentration of E4P in my microbial host?

A4: Quantifying intracellular E4P is challenging due to its low abundance and rapid turnover. The most common and reliable methods involve:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying phosphorylated sugars like E4P from cell extracts.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used but requires a derivatization step to make the non-volatile E4P amenable to analysis.

  • Enzymatic Assays: These assays provide a functional quantification by measuring the activity of an enzyme that specifically utilizes E4P as a substrate.

A critical first step for all these methods is rapid quenching of metabolism to prevent changes in metabolite levels during sample preparation.[8][9][10]

Troubleshooting Guides

Problem Area 1: Low or No Increase in Final Product Titer After Genetic Modification
Question Possible Causes Troubleshooting Steps
Q: I've overexpressed tktA and/or talB, but the yield of my E4P-derived product has not improved. What should I check? 1. Inefficient protein expression or activity: The introduced gene may not be transcribed or translated efficiently, or the resulting enzyme may be inactive. 2. Codon usage: The codon usage of the introduced gene may not be optimal for the expression host. 3. Metabolic burden: Overexpression of heterologous proteins can impose a significant metabolic burden on the host, diverting resources away from growth and product formation. 4. Precursor limitation: The availability of other precursors for your target product (e.g., PEP for the shikimate pathway) might be the new bottleneck.1. Verify protein expression: Use SDS-PAGE or Western blotting to confirm the presence of the overexpressed enzyme. 2. Perform enzyme activity assays: Prepare cell lysates and measure the specific activity of the overexpressed enzyme. 3. Codon optimize your gene: Synthesize a version of the gene with codons optimized for your microbial host. 4. Use different expression systems: Experiment with plasmids with different copy numbers or promoters of varying strengths to modulate expression levels. 5. Analyze other key metabolites: Quantify the intracellular concentrations of other relevant precursors to identify new bottlenecks.
Q: My strain with pfkA and/or pfkB deletions shows slow growth and low product formation. What can I do? 1. Carbon source utilization: Deleting key glycolytic genes can severely impair the cell's ability to utilize glucose for growth. 2. Metabolic imbalance: The genetic modification may have caused a metabolic imbalance, leading to the accumulation of toxic intermediates or a shortage of essential building blocks. 3. Sub-optimal culture conditions: The modified strain may require different culture conditions for optimal growth and production.1. Use an alternative carbon source: Supplement the medium with a carbon source that enters metabolism downstream of the deleted step, or use a co-feeding strategy. 2. Adaptive laboratory evolution (ALE): Evolve the strain under selective pressure to improve its growth and production capabilities. 3. Optimize fermentation conditions: Systematically vary parameters such as temperature, pH, and aeration to find the optimal conditions for the engineered strain. 4. Supplement the medium: The deletions may have inadvertently created auxotrophies. Try supplementing the medium with nutrient-rich additives like yeast extract or casamino acids.
Problem Area 2: Inconsistent or Unreliable E4P Quantification
Question Possible Causes Troubleshooting Steps
Q: My intracellular E4P measurements are highly variable between replicates. What could be the issue? 1. Incomplete or slow metabolic quenching: If metabolism is not stopped instantly, the levels of rapidly turned-over metabolites like E4P can change significantly during sample collection. 2. Inefficient metabolite extraction: The chosen extraction method may not be effectively lysing the cells and releasing the intracellular metabolites. 3. Metabolite degradation: E4P can be unstable under certain pH and temperature conditions. 4. Analytical variability: Issues with the LC-MS or GC-MS system, such as inconsistent injection volumes or detector response.1. Optimize quenching protocol: Use a rapid quenching method with a cold solvent (e.g., -40°C methanol). Ensure the quenching is performed as quickly as possible. 2. Test different extraction methods: Compare different solvent systems (e.g., cold ethanol, methanol (B129727)/chloroform) to find the most efficient one for your microbial host. 3. Maintain samples at low temperatures: Keep extracts on ice or at -80°C throughout the sample preparation process. 4. Use an internal standard: Add a known amount of a stable isotope-labeled E4P or a structurally similar phosphorylated sugar as an internal standard to correct for analytical variability. 5. Perform regular system maintenance and calibration: Ensure your analytical instruments are performing optimally.

Data Presentation

Table 1: Impact of Genetic Modifications on the Production of E4P-Derived Compounds in E. coli
Genetic ModificationTarget ProductFinal Titer (g/L)Fold Improvement (approx.)Reference Strain
Overexpression of tktATryptophan37.91.06Strain overexpressing ppsA
Overexpression of tktA and ppsATryptophan40.21.12Strain overexpressing ppsA
Overexpression of tktA and feedback-resistant DAHP synthase (aroFfbr)cis,cis-Muconic acid~1.5~1.5Strain with aroFfbr

Note: The fold improvement is an estimation based on the reported final titers and serves as an indicator of increased E4P flux.

Experimental Protocols

Protocol 1: Overexpression of tktA from E. coli using a Plasmid-based System

This protocol describes a general method for cloning and overexpressing the tktA gene in E. coli.

1. Gene Amplification:

  • Design PCR primers to amplify the tktA coding sequence from E. coli K-12 genomic DNA. Include appropriate restriction sites in the primers for cloning into your chosen expression vector.
  • Perform PCR to amplify the tktA gene.
  • Purify the PCR product using a commercial kit.

2. Vector Preparation and Ligation:

  • Digest your expression vector (e.g., pTrc99A, pET series) and the purified PCR product with the selected restriction enzymes.
  • Purify the digested vector and insert.
  • Ligate the tktA insert into the prepared vector using T4 DNA ligase.

3. Transformation:

  • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
  • Incubate overnight at 37°C.

4. Plasmid Verification:

  • Select several colonies and perform colony PCR or miniprep to isolate the plasmid DNA.
  • Verify the correct insertion of the tktA gene by restriction digestion and/or DNA sequencing.

5. Protein Overexpression:

  • Transform the verified plasmid into your desired E. coli expression host.
  • Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal medium) with the appropriate antibiotic to an OD600 of 0.4-0.6.
  • Induce protein expression by adding an appropriate inducer (e.g., IPTG for lac-based promoters).
  • Continue to culture the cells for a defined period (e.g., 4-16 hours) at a suitable temperature (e.g., 30°C).

6. Confirmation of Overexpression:

  • Harvest the cells and prepare cell lysates.
  • Analyze the protein expression levels using SDS-PAGE.
  • Perform a transketolase activity assay to confirm the functionality of the overexpressed enzyme.

Protocol 2: Quantification of Intracellular E4P by LC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular E4P.

1. Cell Culture and Quenching:

  • Grow your microbial cultures to the desired cell density.
  • Rapidly quench metabolism by mixing a known volume of the cell culture with a 5-fold volume of a pre-chilled quenching solution (e.g., 60% methanol at -40°C).

2. Cell Harvesting and Extraction:

  • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.
  • Discard the supernatant and resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol).
  • Include an internal standard (e.g., 13C-labeled E4P) in the extraction solvent for accurate quantification.
  • Lyse the cells by vortexing, sonication, or bead beating on ice.
  • Centrifuge to pellet cell debris.

3. Sample Preparation for LC-MS:

  • Collect the supernatant containing the metabolites.
  • Dry the supernatant under a vacuum or a gentle stream of nitrogen.
  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., water or a mobile phase component).

4. LC-MS Analysis:

  • Inject the sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites).
  • Separate the metabolites using a suitable gradient.
  • Detect and quantify E4P and the internal standard using a mass spectrometer operating in negative ion mode.

5. Data Analysis:

  • Integrate the peak areas for E4P and the internal standard.
  • Calculate the concentration of E4P in the original sample by comparing its peak area to that of the known concentration of the internal standard.
  • Normalize the E4P concentration to the cell biomass (e.g., per mg of dry cell weight).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_E4P_Enhancement Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P pfkA, pfkB (Deletion Target) PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-P F6P->E4P tktA, talB Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde-3-P GAP->E4P tktA, talB GAP->Glycolysis PPP->F6P tktA, talB (Overexpression Target) PPP->GAP tktA, talB (Overexpression Target) Shikimate Shikimate Pathway E4P->Shikimate PEP Phosphoenolpyruvate (from Glycolysis) PEP->Shikimate Aromatics Aromatic Amino Acids Shikimate->Aromatics

Caption: Metabolic pathways for enhancing E4P availability.

Experimental_Workflow_E4P Start Start: Strain Selection GeneticMod Genetic Modification (e.g., tktA overexpression) Start->GeneticMod Culture Cultivation & Induction GeneticMod->Culture Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data End End: Assess E4P Availability Data->End

Caption: Experimental workflow for E4P quantification.

Troubleshooting_Logic_E4P rect_node rect_node Start Low Product Titer? CheckExpression Protein Expression Verified? Start->CheckExpression Yes CheckActivity Enzyme Activity Confirmed? CheckExpression->CheckActivity Yes Solution1 Verify Expression (SDS-PAGE, Western) CheckExpression->Solution1 No CheckPrecursors Other Precursors Limiting? CheckActivity->CheckPrecursors Yes Solution2 Perform Activity Assay CheckActivity->Solution2 No Solution3 Quantify Other Metabolites CheckPrecursors->Solution3 Yes Success Problem Solved CheckPrecursors->Success No Solution1->CheckExpression Solution2->CheckActivity Solution3->Success

Caption: Troubleshooting logic for low product titers.

References

Refinement of analytical methods for accurate D-Erythrose 4-phosphate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of analytical methods for accurate D-Erythrose 4-phosphate (E4P) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this critical metabolite.

This compound (E4P) is a key intermediate in central carbon metabolism, playing a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway.[1][2] Its accurate quantification is essential for metabolic studies, drug discovery, and biotechnology.[2] However, analyzing E4P presents several challenges due to its low intracellular concentration, chemical instability, and polar nature.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging?

A1: The accurate quantification of E4P is challenging due to several factors:

  • Low Intracellular Concentration: E4P is often present at very low concentrations in biological samples, making its detection difficult.[4][5]

  • Chemical Instability: E4P is unstable in solution and can degrade, particularly at non-neutral pH and elevated temperatures.[6][7]

  • Dimerization: E4P can exist as a monomer and a dimer in aqueous solutions.[6] The dimeric form may have different chromatographic properties and reduced activity in enzymatic assays, leading to inaccurate quantification.[6]

  • Polarity: As a phosphorylated sugar, E4P is highly polar, which can result in poor retention on traditional reversed-phase liquid chromatography columns.[4][8]

Q2: What are the most common analytical methods for E4P quantification?

A2: The most common methods for E4P quantification are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1]

  • LC-MS: Offers high sensitivity and selectivity for analyzing phosphorylated sugars like E4P in complex biological matrices.[1]

  • GC-MS: Provides high sensitivity and specificity but requires a derivatization step to make the non-volatile sugar phosphate amenable to analysis.[1][9]

  • Enzymatic Assays: Offer a functional approach by measuring the activity of a specific enzyme that uses E4P as a substrate. These assays can be highly specific.[1][10]

Q3: Why is derivatization necessary for GC-MS analysis of E4P?

A3: this compound, like other sugars, is a highly polar and non-volatile compound, making it unsuitable for direct GC-MS analysis, which requires analytes to be volatile and thermally stable.[9][11] Derivatization chemically modifies the hydroxyl and phosphate groups, replacing them with less polar and more volatile functional groups, enabling the compound to be vaporized and travel through the GC column for detection.[11][12]

Q4: I am observing multiple peaks for my E4P standard in my chromatogram. What could be the cause?

A4: The presence of multiple peaks for a single E4P standard is a common observation and can be attributed to a few factors:

  • Isomeric Forms: Sugars like E4P can exist in different isomeric forms (anomers, open-chain vs. cyclic) in solution. Each of these isomers can be derivatized, leading to multiple chromatographic peaks.[11]

  • Dimerization: As mentioned, E4P can form dimers, which will have different retention times compared to the monomer, resulting in separate peaks.[6]

  • Syn and Anti Isomers: During the oximation step of derivatization for GC-MS, syn and anti isomers can form, leading to two distinct chromatographic peaks.[9]

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: To minimize degradation and dimerization, this compound should be stored as a dry powder at -20°C.[6] If solutions are necessary, they should be prepared fresh before use. For short-term storage, solutions should be kept at a low temperature (2-8°C) and at a slightly acidic to neutral pH. Long-term storage of E4P in solution is generally not recommended due to its instability.[6]

Troubleshooting Guides

Issue 1: Low or No Signal/Peak for E4P in LC-MS Analysis
Possible Cause Troubleshooting Steps
Inefficient Extraction Ensure rapid quenching of metabolism with a cold solvent (e.g., 60% methanol (B129727) at -40°C) to prevent E4P degradation.[1][3] Optimize the extraction solvent; a common choice is a cold mixture of acetonitrile (B52724), methanol, and water.[3]
Poor Retention on Column Use a suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) or a porous graphitized carbon (PGC) column.[1][6] Optimize the mobile phase composition, including the organic solvent content and buffer concentration.[6]
Matrix Effects The sample matrix can suppress the ionization of E4P. The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythrose 4-phosphate) is highly recommended to correct for matrix effects and variations in extraction efficiency.[3]
Degradation of E4P Prepare samples at low temperatures and minimize the time they are in solution before analysis.[7]
Issue 2: Inconsistent Results in Enzymatic Quantification of E4P
Possible Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Verify the optimal pH, temperature, and ionic strength for the specific enzyme being used.[13]
Incorrect Cofactor Concentration Ensure the correct cofactors (e.g., Thiamine Pyrophosphate for transketolase) are present at their optimal concentrations.[13]
Enzyme Instability Prepare enzyme solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles.[6][13]
Presence of E4P Dimer The dimeric form of E4P may not be recognized by the enzyme, leading to an underestimation of the total E4P concentration.[6] Consider analyzing fractions across a wider elution range if pre-purifying by chromatography.
Substrate Degradation Prepare E4P solutions fresh before each experiment.[13]
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Optimize the mobile phase composition. For HILIC, adjust the acetonitrile and aqueous buffer ratio. For ion-exchange, optimize the salt gradient.[6]
Suboptimal pH Ensure the pH of the mobile phase is optimized for the separation of sugar phosphates; a slightly acidic pH is often used.[6]
Column Overloading Inject a smaller volume of the sample or dilute the sample.
Matrix Interference Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]

Quantitative Data Comparison

The following tables summarize typical performance characteristics of different analytical methods for E4P quantification. Note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MSGC-MS (with Derivatization)Enzymatic Assay
Sensitivity High (femtomole to low picomole)[8]HighModerate to High
Selectivity HighHighVery High
Throughput ModerateLow to ModerateHigh
Sample Prep Quenching, ExtractionQuenching, Extraction, DerivatizationQuenching, Extraction
Instrumentation HPLC, Mass SpectrometerGC, Mass SpectrometerSpectrophotometer
Key Advantage High sensitivity and structural informationHigh separation efficiency for isomersFunctional quantification
Key Disadvantage Matrix effects, costRequires derivatization, potential for multiple peaksIndirect measurement, potential for interference

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound

This protocol provides a general workflow for the targeted quantification of E4P in biological samples.[1][3]

1. Sample Preparation and Metabolite Extraction:

  • Quenching: Rapidly quench metabolism by mixing the cell suspension with a cold solvent (e.g., 60% methanol at -40°C).[1]

  • Centrifugation: Pellet the cells by centrifugation at high speed (e.g., 10,000 x g) at 4°C.[1]

  • Extraction: Extract intracellular metabolites by adding a cold extraction solvent (e.g., 75% ethanol (B145695) or a mixture of acetonitrile, methanol, and water).[1][3] Vortex vigorously and incubate on ice.

  • Clarification: Centrifuge to pellet cell debris and collect the supernatant.[1]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[1]

2. Chromatographic Separation:

  • HPLC System: An Agilent 1290 Infinity HPLC system or equivalent.[1]

  • Column: A porous graphitized carbon (PGC) or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar sugar phosphates.[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Optimize the gradient elution to achieve good separation of E4P from other metabolites.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted quantification.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is common for phosphorylated compounds.

  • MRM Transitions: Use multiple reaction monitoring (MRM) for specific and sensitive detection. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be characteristic fragments.

Protocol 2: GC-MS Quantification of this compound via Derivatization

This protocol describes a two-step derivatization process involving methoximation followed by silylation.[1][9]

1. Sample Preparation and Extraction:

  • Follow the same quenching and extraction procedure as for LC-MS analysis.

  • The dried extract is used for derivatization.

2. Derivatization:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract and incubate at 30°C for 90 minutes. This step protects the aldehyde group.[1]

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step silylates the hydroxyl and phosphate groups.[1]

3. GC-MS Analysis:

  • GC System: An Agilent 7890B GC system or equivalent.[1]

  • Column: A non-polar capillary column such as a DB-5ms is commonly used.

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection: Inject 1 µL of the derivatized sample.

  • Temperature Program: Optimize the oven temperature program to separate the derivatized E4P from other compounds.

  • MS Detection: Use either full scan mode for identification or selected ion monitoring (SIM) for targeted quantification.

Protocol 3: Enzymatic Quantification of this compound

This protocol is based on a coupled enzyme assay using transaldolase.[1][6]

1. Reagents:

  • Assay Buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6)[6]

  • NADH

  • Fructose 6-phosphate (F6P)[6]

  • Coupling enzymes: triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH)[6]

  • Transaldolase enzyme[6]

  • E4P standard and sample solutions

2. Assay Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, F6P, TPI, and G3PDH.

  • Background Measurement: Add the sample or standard containing E4P and monitor the decrease in absorbance at 340 nm. This accounts for any contaminating glyceraldehyde 3-phosphate.[6]

  • E4P Quantification: Once the background reaction is complete, add the transaldolase enzyme to initiate the reaction. The transaldolase will react with E4P and F6P to produce glyceraldehyde 3-phosphate, which is then consumed by the coupling enzymes, leading to a further decrease in NADH absorbance.[6]

  • Calculation: The amount of E4P in the sample is proportional to the decrease in absorbance at 340 nm after the addition of transaldolase. Quantify the concentration by comparing the change in absorbance to a standard curve generated with known concentrations of E4P.[1][6]

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quenching Metabolic Quenching (-40°C Methanol) Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Drying Drying (Nitrogen/Lyophilization) Extraction->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution HPLC HILIC/PGC Separation Reconstitution->HPLC MS Tandem MS Detection (Negative ESI, MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Quenching Metabolic Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Drying Extraction->Drying Methoximation Methoximation (30°C, 90 min) Drying->Methoximation Silylation Silylation (37°C, 30 min) Methoximation->Silylation GC GC Separation Silylation->GC MS MS Detection (Scan/SIM) GC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for GC-MS quantification of this compound.

troubleshooting_logic start Inaccurate E4P Quantification method Which Analytical Method? start->method lcms LC-MS method->lcms LC-MS gcms GC-MS method->gcms GC-MS enzymatic Enzymatic Assay method->enzymatic Enzymatic lcms_issues Check: - Extraction Efficiency - Column Choice - Mobile Phase - Matrix Effects lcms->lcms_issues gcms_issues Check: - Derivatization Completeness - Isomer Formation - GC Program gcms->gcms_issues enzymatic_issues Check: - Reaction Conditions (pH, Temp) - Cofactor Concentration - Enzyme Activity - E4P Dimerization enzymatic->enzymatic_issues

Caption: Logical troubleshooting workflow for inaccurate this compound quantification.

References

Technical Support Center: Overcoming Feedback Inhibition in the D-Erythrose 4-Phosphate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome feedback inhibition in the D-Erythrose 4-phosphate (E4P) utilization pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary source of feedback inhibition affecting the this compound (E4P) pathway?

A1: The primary bottleneck is not in the synthesis of this compound (E4P) itself, which is typically produced via the pentose (B10789219) phosphate (B84403) pathway.[1][2] The critical point of feedback inhibition occurs at the first committed step of the shikimate pathway, where E4P is consumed.[3][4] This reaction, which condenses E4P and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is catalyzed by DAHP synthase.[3][5] The activity of this enzyme is tightly regulated by the downstream end-products.

E4P_Pathway_Overview cluster_precursors Central Metabolism cluster_shikimate Shikimate Pathway PPP Pentose Phosphate Pathway E4P This compound (E4P) PPP->E4P Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DAHPS DAHP Synthase (AroG, AroF, AroH) DAHP_node DAHP DAHPS->DAHP_node Shikimate Shikimate Pathway (Multiple Steps) DAHP_node->Shikimate AAAs Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->AAAs E4P->DAHPS PEP->DAHPS

Caption: Overview of E4P production and its entry into the Shikimate Pathway.

Q2: Which specific enzymes and metabolites are involved in this feedback loop?

A2: The key enzyme is 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) . In many microorganisms, such as Escherichia coli, there are multiple DAHPS isoenzymes, each allosterically inhibited by one of the three aromatic amino acid (AAA) end-products.[3]

  • AroG: Predominantly inhibited by L-phenylalanine (Phe).[6][7]

  • AroF: Predominantly inhibited by L-tyrosine (Tyr).[6][8]

  • AroH: Predominantly inhibited by L-tryptophan (Trp).[6][9]

This feedback inhibition ensures that the cell does not overproduce aromatic amino acids, but it poses a significant challenge in metabolic engineering efforts aimed at increasing the production of aromatic compounds.[10]

Feedback_Inhibition_Diagram DAHPS DAHP Synthase (e.g., AroG) DAHP_node DAHP DAHPS->DAHP_node Precursors E4P + PEP Precursors->DAHPS Catalysis Shikimate Shikimate Pathway DAHP_node->Shikimate AAAs Phenylalanine (Phe) Shikimate->AAAs AAAs->DAHPS Allosteric Feedback Inhibition

Caption: Feedback inhibition of DAHP synthase by an aromatic amino acid end-product.

Q3: My product yield is low, and I suspect feedback inhibition. How can I confirm this?

A3: To confirm feedback inhibition, you should perform an in vitro enzyme activity assay using purified DAHPS or cell-free extracts.

  • Establish a Baseline: Measure the specific activity of your DAHPS enzyme under standard assay conditions.

  • Introduce Inhibitors: Perform the assay again in the presence of physiological concentrations (and higher) of the suspected inhibitors (Phe, Tyr, Trp).

  • Analyze Results: A significant decrease in enzyme activity in the presence of an aromatic amino acid confirms feedback inhibition. You can determine the concentration that causes 50% inhibition (IC₅₀) to quantify the sensitivity.

Q4: What are the primary strategies to overcome DAHPS feedback inhibition?

A4: The most effective and widely used strategy is protein engineering to create feedback-resistant (fbr) DAHPS variants.[10] This is typically achieved through site-directed mutagenesis of the gene encoding the DAHPS enzyme (e.g., aroG or aroF).[6][11] The goal is to introduce specific amino acid substitutions in the allosteric binding site of the enzyme. These mutations can prevent the inhibitor from binding or from propagating the inhibitory conformational change to the active site, thus leaving the enzyme active even in the presence of high concentrations of the end-product.[10][12]

Q5: I want to create a feedback-resistant DAHPS mutant. What is a logical workflow?

A5: A systematic approach is crucial for successfully engineering a feedback-resistant enzyme.

Workflow_Diagram A 1. Identify Target Residues (Literature Review, Structural Analysis) B 2. Design Mutagenic Primers A->B C 3. Perform Site-Directed Mutagenesis (e.g., Overlap Extension PCR) B->C D 4. Clone, Transform & Select Mutants C->D E 5. Express & Purify Mutant Protein D->E F 6. Perform DAHPS Enzyme Assay (with and without inhibitor) E->F G 7. Analyze Data & Confirm Resistance F->G

Caption: Experimental workflow for creating and validating feedback-resistant DAHPS mutants.

Q6: Are there specific mutations known to confer feedback resistance to DAHPS?

A6: Yes, several studies have identified key residues and effective mutations. Altering amino acids in the allosteric binding site can significantly reduce or eliminate sensitivity to inhibitors. Below is a summary of experimentally validated mutations.

Data Presentation: Feedback-Resistant DAHPS Mutations

OrganismEnzymeMutation(s)InhibitorObserved EffectCitation(s)
Escherichia coliAroG (Phe-sensitive)S180FPhenylalanineInhibition reduced from ~60% to <10% at 20 mM Phe.[11]
Escherichia coliAroG (Phe-sensitive)L175DPhenylalanineMutant insensitive to allosteric regulation by Phe.[6][13]
Escherichia coliAroG (Phe-sensitive)F144, L179, F209, V221PhenylalanineReplacements at these sites completely or partially relieved feedback inhibition.[13]
Escherichia coliAroF (Tyr-sensitive)P148, Q152, S181, I213TyrosineMutations at these tyrosine-binding residues lead to resistant enzymes.[12]
Corynebacterium glutamicumAroF (Tyr-sensitive)E154NTyrosine>80% residual activity at 5 mM Tyr.[10]
Corynebacterium glutamicumAroF (Tyr-sensitive)E154STyrosineCompletely resistant to 5 mM Tyr.[10]
Saccharomyces cerevisiaeAro3 (Phe-sensitive)D154NPhenylalanineConverts the enzyme to be highly inert to Phe inhibition while retaining activity.[8][14]

Experimental Protocols

Protocol 1: DAHPS Activity Assay (Continuous Spectrophotometric)

This protocol measures DAHPS activity by monitoring the consumption of the substrate PEP, which has a strong absorbance at 232 nm.[15]

Materials:

  • Purified DAHPS enzyme (wild-type or mutant) or cell-free extract.

  • Reaction Buffer: 50 mM EPPS-KOH, pH 7.5.

  • Substrate Stock 1: 10 mM Phosphoenolpyruvate (PEP).

  • Substrate Stock 2: 10 mM this compound (E4P).

  • Inhibitor Stocks (for resistance testing): 100 mM L-phenylalanine, L-tyrosine, or L-tryptophan.

  • UV-transparent cuvettes or microplate.

  • Spectrophotometer capable of reading at 232 nm.

Methodology:

  • Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture (final concentrations may need optimization):

    • 850 µL Reaction Buffer.

    • 50 µL 10 mM PEP (final concentration: 0.5 mM).

    • 50 µL Enzyme solution.

    • (For inhibition assay) Add inhibitor stock to the desired final concentration and adjust buffer volume accordingly.

  • Pre-incubation: Mix gently and pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the reaction by adding 50 µL of 10 mM E4P (final concentration: 0.5 mM). Mix immediately.

  • Measurement: Place the cuvette in the spectrophotometer and immediately begin monitoring the decrease in absorbance at 232 nm for 5-10 minutes.

  • Calculation: Calculate the rate of PEP consumption using the molar extinction coefficient of PEP at 232 nm (ε = 2800 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that catalyzes the consumption of 1 µmol of PEP per minute.

  • Control: Run a control reaction without E4P to account for any non-specific PEP degradation.

Protocol 2: Site-Directed Mutagenesis (PCR-Based Method)

This is a generalized protocol based on the popular QuikChange method for introducing point mutations into a plasmid.[16][17][18][19]

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra, PrimeSTAR).

  • Template DNA: Plasmid containing the wild-type DAHPS gene (e.g., aroG).

  • Mutagenic primers: A forward and reverse primer pair (25-45 bases) containing the desired mutation in the center.[16]

  • dNTP mix.

  • DpnI restriction enzyme.

  • Competent E. coli cells (for transformation).

  • Appropriate selective media (e.g., LB agar (B569324) with antibiotic).

Methodology:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. Ensure the melting temperature (Tm) is ≥78°C.[16][19]

  • PCR Amplification: Set up the PCR reaction in a final volume of 50 µL:

    • 5 µL 10x Reaction Buffer

    • 1 µL Template Plasmid DNA (10-50 ng)

    • 1.25 µL Forward Primer (125 ng)

    • 1.25 µL Reverse Primer (125 ng)

    • 1 µL dNTP mix

    • 1 µL High-Fidelity DNA Polymerase

    • Add nuclease-free water to 50 µL.

  • Thermocycling: Use a thermocycler with the following general parameters (annealing temperature and extension time should be optimized):

    • Initial Denaturation: 95°C for 2 minutes.

    • 18-25 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 1 minute.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • Template Digestion: After the PCR, add 1 µL of DpnI enzyme directly to the amplification

References

Validation & Comparative

A Comparative Analysis of D-Erythrose 4-Phosphate Production in Engineered Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose 4-phosphate (E4P) is a critical metabolic intermediate that serves as a key precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other valuable aromatic compounds via the shikimate pathway.[1][2][3] The availability of E4P is often a rate-limiting step in the microbial production of these commercially significant molecules.[4] Consequently, extensive metabolic engineering efforts have focused on enhancing the intracellular supply of E4P in various microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae. This guide provides a comparative analysis of E4P production in these and other microbial strains, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Performance of Microbial Strains in E4P-Derived Product Synthesis

Direct quantification of intracellular E4P titers, yields, and productivities across different microbial strains under comparable conditions is not extensively reported in the literature. A common and practical approach to assess the efficiency of E4P supply is to measure the production of downstream products of the shikimate pathway, such as shikimic acid or aromatic amino acids. The following table summarizes the performance of various engineered microbial strains in producing these E4P-derived compounds.

Microbial StrainKey Genetic ModificationsProductTiter (g/L)Yield (mol/mol glucose)Reference
Escherichia coliOverexpression of tktA (transketolase) and feedback-resistant aroG (DAHP synthase), deletion of aroK and aroL (shikimate kinases)Shikimic Acid7.00.29[3]
Escherichia coliOverexpression of tktA, feedback-resistant aroF, aroE, glf, glk, deletion of aroL and aroKShikimic Acid870.36[3]
Escherichia coliOverexpression of feedback-resistant aroG and pheA2-Phenylethanol1.016N/A[5]
Saccharomyces cerevisiaeOverexpression of feedback-resistant ARO4 and ARO3 (DAHP synthases)Aromatic Amino AcidsN/AN/A[5]
Corynebacterium glutamicumOverexpression of feedback-resistant aroG2-Phenylethanol3.230.05[6]

N/A: Data not available in the cited literature.

Metabolic Pathways for this compound Production

E4P is primarily synthesized through the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The key enzymes in this pathway are transketolase and transaldolase, which catalyze the interconversion of sugar phosphates.[1] Metabolic engineering strategies often focus on enhancing the flux through the PPP to increase the intracellular pool of E4P.[2][3]

Pentose_Phosphate_Pathway G6P Glucose-6-P F6P Fructose-6-P Glycolysis Glycolysis G6P->Glycolysis GAP Glyceraldehyde-3-P X5P Xylulose-5-P F6P->X5P Transketolase S7P Sedoheptulose-7-P F6P->S7P Transaldolase F6P->Glycolysis GAP->Glycolysis R5P Ribose-5-P X5P->R5P E4P D-Erythrose-4-P S7P->E4P Transketolase Shikimate Shikimate Pathway E4P->Shikimate

Caption: The Pentose Phosphate Pathway leading to this compound.

Experimental Workflow for Strain Engineering and Analysis

A typical workflow for engineering and analyzing microbial strains for enhanced E4P production involves several key steps, from genetic modification to metabolite quantification.

Experimental_Workflow Strain_Selection Strain Selection (e.g., E. coli, S. cerevisiae) Genetic_Modification Genetic Modification (e.g., Gene Overexpression/Deletion) Strain_Selection->Genetic_Modification Cultivation Cultivation & Induction Genetic_Modification->Cultivation Quenching Metabolism Quenching Cultivation->Quenching Extraction Intracellular Metabolite Extraction Quenching->Extraction Quantification Metabolite Quantification (LC-MS/MS) Extraction->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Data_Analysis Data Analysis & Comparison Flux_Analysis->Data_Analysis

Caption: A generalized experimental workflow for comparative metabolic analysis.

Experimental Protocols

Accurate quantification of intracellular metabolites is crucial for comparing the performance of different microbial strains. The following are detailed methodologies for key experiments.

Protocol 1: Quenching and Extraction of Intracellular Metabolites

This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites from both bacterial and yeast cultures.[7][8]

Materials:

  • 60% (v/v) Methanol (B129727), pre-chilled to -40°C

  • 75% (v/v) Boiling Ethanol (for yeast) or 75% (v/v) cold Ethanol (for bacteria)

  • Centrifuge capable of reaching low temperatures

  • Liquid nitrogen

  • Vortex mixer

  • Ice bath

Procedure:

  • Quenching:

    • Rapidly withdraw a defined volume of cell culture (e.g., 10 mL) and immediately inject it into a tube containing 5 volumes of pre-chilled 60% methanol (-40°C).

    • Vortex briefly to ensure rapid mixing and quenching of metabolism.

  • Cell Harvesting:

    • Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) and high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the cells.

    • Quickly decant the supernatant.

  • Extraction:

    • For S. cerevisiae: Resuspend the cell pellet in a pre-determined volume of boiling 75% ethanol. Incubate in a water bath at 95°C for 5 minutes with intermittent vortexing.[8]

    • For E. coli: Resuspend the cell pellet in a pre-determined volume of cold 75% ethanol. Vortex vigorously for 1 minute.

    • Place the samples on ice for 10 minutes to precipitate proteins and other macromolecules.

  • Sample Clarification:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant containing the intracellular metabolites to a new, clean tube.

    • The samples are now ready for analysis by LC-MS/MS or can be stored at -80°C.

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites like E4P.[4]

Instrumentation and Columns:

  • A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • A suitable chromatography column for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Procedure:

  • Sample Preparation:

    • Thaw the extracted metabolite samples on ice.

    • Centrifuge the samples again to remove any precipitates that may have formed during storage.

    • Transfer the supernatant to an appropriate autosampler vial.

  • LC-MS/MS Analysis:

    • Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Define the specific precursor-to-product ion transitions for this compound.

    • Inject the samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a pure E4P standard.

    • Quantify the concentration of E4P in the samples by comparing the peak area of the analyte to the standard curve.

    • Normalize the metabolite concentration to the cell biomass (e.g., dry cell weight or optical density) to allow for comparison between different strains and conditions.

Conclusion

While direct comparative data on E4P production remains scarce, the analysis of downstream product formation provides a robust framework for evaluating the effectiveness of metabolic engineering strategies aimed at enhancing the E4P supply. Escherichia coli has been extensively engineered, leading to high titers of shikimate pathway-derived products. Saccharomyces cerevisiae and Corynebacterium glutamicum also represent viable platforms for the production of these valuable aromatic compounds. The choice of microbial host will depend on the specific target molecule, desired production scale, and the genetic tools available. The protocols outlined in this guide provide a foundation for conducting rigorous comparative analyses of E4P production in different microbial systems.

References

Validation of a new enzymatic assay for D-Erythrose 4-phosphate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of enzymatic assays for the quantification of D-Erythrose 4-phosphate (E4P), a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway.[1][2][3] Accurate E4P quantification is essential for research in metabolic engineering, drug development, and understanding various disease states.[4] This document outlines the principles, protocols, and performance of a newly validated enzymatic assay alongside established methods, presenting supporting experimental data for objective comparison.

Introduction to this compound and its Significance

This compound is a four-carbon sugar phosphate that serves as a key precursor in the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[2][5] It is also a central intermediate in the non-oxidative branch of the pentose phosphate pathway.[3][6] Given its pivotal role in cellular metabolism, the development of robust and reliable methods for E4P quantification is of significant interest to the scientific community.

Overview of Quantification Methods

A variety of analytical techniques are available for the detection and quantification of E4P, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).[4] However, enzymatic assays offer a functional and often more accessible approach, providing high specificity by leveraging the activity of enzymes that utilize E4P as a substrate.[4]

This guide focuses on a newly validated enzymatic assay and compares it with three well-established enzymatic methods:

  • Newly Validated E4P Dehydrogenase-Based Assay

  • Transaldolase-Based Coupled Assay

  • Transketolase-Based Coupled Assay

  • DAHP Synthase-Based Assay

Comparative Analysis of Enzymatic Assays

The following sections provide a detailed comparison of the enzymatic assays for E4P quantification.

Principle of the Assays

Each enzymatic assay is based on a distinct biochemical reaction involving E4P. The principles are summarized below.

1. Newly Validated this compound Dehydrogenase (E4PDH) Assay:

This direct spectrophotometric assay measures the E4P-dependent reduction of NAD⁺ to NADH by E4P dehydrogenase (E4PDH). The increase in absorbance at 340 nm is directly proportional to the amount of E4P present.[5]

E4PDH_Assay E4P This compound E4P_NAD E4P->E4P_NAD NAD NAD⁺ NAD->E4P_NAD Erythronate_4P 4-Phospho-D-Erythronate E4P_NAD->Erythronate_4P E4PDH NADH NADH E4P_NAD->NADH Absorbance at 340 nm

E4PDH Assay Principle.

2. Transaldolase-Based Coupled Enzymatic Assay:

This assay quantifies E4P by coupling its reaction with fructose (B13574) 6-phosphate (F6P), catalyzed by transaldolase, to the oxidation of NADH.[1][7] The decrease in absorbance at 340 nm is proportional to the E4P concentration.[1]

Transaldolase_Assay cluster_1 Transaldolase Reaction cluster_2 Coupling Reactions E4P This compound E4P_F6P E4P->E4P_F6P F6P Fructose 6-Phosphate F6P->E4P_F6P S7P Sedoheptulose 7-Phosphate GAP Glyceraldehyde 3-Phosphate DHAP DHAP GAP->DHAP TPI GAP->DHAP E4P_F6P->S7P Transaldolase E4P_F6P->GAP DHAP_G3P DHAP->DHAP_G3P G3P Glycerol 3-Phosphate NADH NADH NADH->DHAP_G3P NAD NAD⁺ GAP_DHAP DHAP_G3P->G3P GPDH DHAP_G3P->NAD Absorbance at 340 nm

Transaldolase Assay Principle.

3. Transketolase-Based Coupled Enzymatic Assay:

In this assay, transketolase utilizes E4P and a ketose donor (e.g., xylulose 5-phosphate) to produce fructose 6-phosphate and glyceraldehyde 3-phosphate. The production of glyceraldehyde 3-phosphate is then coupled to the oxidation of NADH.[5][8]

Transketolase_Assay cluster_1 Transketolase Reaction cluster_2 Coupling Reactions E4P This compound E4P_X5P E4P->E4P_X5P X5P Xylulose 5-Phosphate X5P->E4P_X5P F6P Fructose 6-Phosphate GAP Glyceraldehyde 3-Phosphate DHAP DHAP GAP->DHAP TPI GAP->DHAP E4P_X5P->F6P Transketolase E4P_X5P->GAP DHAP_G3P DHAP->DHAP_G3P G3P Glycerol 3-Phosphate NADH NADH NADH->DHAP_G3P NAD NAD⁺ GAP_DHAP DHAP_G3P->G3P GPDH DHAP_G3P->NAD Absorbance at 340 nm

Transketolase Assay Principle.

4. 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase-Based Assay:

This assay measures the activity of DAHP synthase, which catalyzes the condensation of E4P and phosphoenolpyruvate (B93156) (PEP) to form DAHP.[1][2] The amount of DAHP produced can be quantified colorimetrically after periodate (B1199274) oxidation and reaction with thiobarbituric acid (TBA), with the absorbance measured at 549 nm.[1][2]

DAHPS_Assay E4P This compound E4P_PEP E4P->E4P_PEP PEP Phosphoenolpyruvate PEP->E4P_PEP DAHP DAHP E4P_PEP->DAHP DAHP Synthase Colored_Product Pink Chromophore DAHP->Colored_Product Periodate, TBA (Absorbance at 549 nm) Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrates, Enzymes) Reaction_Mix Prepare Reaction Mixture Reagent_Prep->Reaction_Mix Sample_Prep Prepare Sample (Extraction, Dilution) Sample_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Start_Reaction Initiate Reaction (Add Enzyme or Substrate) Incubation->Start_Reaction Measurement Monitor Absorbance Change Start_Reaction->Measurement Calculation Calculate E4P Concentration Measurement->Calculation Standard_Curve Generate Standard Curve Standard_Curve->Calculation

References

A Comparative Guide to the Synthesis of D-Erythrose 4-Phosphate: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in the pentose (B10789219) phosphate (B84403) pathway and as a key precursor in the shikimate pathway for the biosynthesis of aromatic amino acids.[1] The availability of high-purity E4P is therefore essential for a wide range of research applications, including drug discovery and metabolic engineering. This guide provides an objective comparison of the two primary methods for synthesizing E4P: a classical chemical approach and a biocatalytic enzymatic method.

At a Glance: Performance Comparison

The selection of a synthetic route for this compound often involves a trade-off between established protocols and the adoption of greener, more specific technologies. Below is a summary of the key performance indicators for both chemical and enzymatic synthesis methods.

ParameterChemical Synthesis (Lead Tetraacetate Oxidation)Enzymatic Synthesis (Transketolase-catalyzed)
Starting Material D-Glucose 6-phosphateD-Fructose 6-phosphate & D-Glyceraldehyde 3-phosphate
Key Reagent/Catalyst Lead tetraacetate (Pb(OAc)₄)Transketolase
Typical Yield ~50% (after purification)[1]High conversion, yield is dependent on enzyme activity and reaction conditions.
Reaction Time 30-60 minutes for oxidation step[1]Variable, can range from hours to over 24 hours depending on enzyme concentration and substrate levels.
Purity & Byproducts Good, but may contain unreacted starting material and D-glyceraldehyde 3-phosphate.[1]Potentially very high due to enzyme specificity.
Cost-Effectiveness Reagent-intensive, with costs associated with the heavy metal reagent and its disposal.Initial enzyme cost can be high, but potential for lower operational costs due to mild conditions and reduced waste.
Environmental Impact Significant, due to the use of toxic lead tetraacetate and organic solvents.Generally considered more environmentally friendly, with biodegradable catalysts and aqueous reaction media.
Stereoselectivity Good control over stereochemistry.Excellent stereospecificity inherent to enzymatic catalysis.

Experimental Workflows

The overall processes for chemical and enzymatic synthesis of this compound, from starting materials to the purified product, are outlined below.

cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start D-Glucose 6-Phosphate oxidation Lead Tetraacetate Oxidation chem_start->oxidation quench Quenching & Lead Salt Removal oxidation->quench purification_chem Ion-Exchange Chromatography quench->purification_chem product_chem This compound purification_chem->product_chem enz_start1 D-Fructose 6-Phosphate reaction Transketolase Reaction enz_start1->reaction enz_start2 D-Glyceraldehyde 3-Phosphate enz_start2->reaction termination Reaction Termination & Enzyme Removal reaction->termination purification_enz Ion-Exchange Chromatography termination->purification_enz product_enz This compound purification_enz->product_enz

Comparison of chemical and enzymatic synthesis workflows for this compound.

Signaling Pathway Involvement

This compound is a critical link between the pentose phosphate pathway and the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[1]

ppp Pentose Phosphate Pathway e4p This compound ppp->e4p dahp_synthase DAHP Synthase e4p->dahp_synthase pep Phosphoenolpyruvate (from Glycolysis) pep->dahp_synthase dahp 3-Deoxy-D-arabino- heptulosonate-7-phosphate dahp_synthase->dahp shikimate_pathway Shikimate Pathway dahp->shikimate_pathway aromatic_aa Aromatic Amino Acids (Trp, Tyr, Phe) shikimate_pathway->aromatic_aa

Role of this compound in linking the Pentose Phosphate and Shikimate Pathways.

Detailed Experimental Protocols

Chemical Synthesis: Lead Tetraacetate Oxidation of D-Glucose 6-Phosphate

This method is based on the oxidative cleavage of the C1-C2 bond of D-glucose 6-phosphate.[1]

Materials:

Protocol:

  • Oxidation:

    • Dissolve 1 mmole of D-glucose 6-phosphate in a suitable volume of water.

    • In a separate flask, prepare a solution of 1.7 mmoles of lead tetraacetate and 1.8 mmoles of sulfuric acid in an appropriate solvent like acetic acid.[1]

    • Cool both solutions in an ice bath.

    • Slowly add the lead tetraacetate solution to the D-glucose 6-phosphate solution with constant stirring, maintaining the temperature at or below 4°C.[1]

    • Allow the reaction to proceed for 30-60 minutes.[1]

  • Quenching and Initial Purification:

    • Quench the reaction by adding a solution of ethylene glycol until the brown color of lead dioxide disappears.[1]

    • Remove the precipitated lead salts by centrifugation or filtration.[1]

    • Neutralize the supernatant to approximately pH 7 with a suitable base like sodium hydroxide or barium carbonate.[1]

  • Purification by Ion-Exchange Chromatography:

    • Pack a column with Dowex 1-formate resin and equilibrate with deionized water.

    • Apply the neutralized supernatant to the column.

    • Wash the column with deionized water to remove unreacted non-phosphorylated compounds.[1]

    • Elute the phosphorylated sugars using a gradient of ammonium formate in formic acid.[1]

    • Monitor the fractions for the presence of sugar phosphates.

  • Isolation and Characterization:

    • Pool the fractions containing E4P.

    • The product can be isolated as a barium salt by precipitation with barium acetate.[1]

    • Wash the precipitate with ethanol and dry under vacuum.[1]

    • Characterize the final product using analytical techniques such as NMR and mass spectrometry.

Enzymatic Synthesis: Transketolase-Catalyzed Reaction

This method utilizes the catalytic activity of transketolase to produce E4P from D-fructose 6-phosphate and D-glyceraldehyde 3-phosphate.[1]

Materials:

  • Transketolase (commercially available or purified)

  • D-Fructose 6-phosphate (ketol donor)

  • D-Glyceraldehyde 3-phosphate (ketol acceptor)

  • Thiamine pyrophosphate (TPP) (cofactor for transketolase)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Anion exchange resin (for purification)

Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine the Tris-HCl buffer, MgCl₂, and TPP to the desired final concentrations.[1]

    • Add D-fructose 6-phosphate and D-glyceraldehyde 3-phosphate to the reaction mixture.[1]

    • Initiate the reaction by adding a suitable amount of transketolase.[1]

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.[1]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at different time points.

    • Analyze the formation of E4P and the consumption of substrates using techniques such as HPLC or specific enzymatic assays.[1]

  • Reaction Termination and Purification:

    • Terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

    • Remove the denatured protein by centrifugation.

    • Purify E4P from the reaction mixture using ion-exchange chromatography as described in the chemical synthesis method.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific needs of the researcher and the intended application. The chemical synthesis via lead tetraacetate oxidation is a well-established method that can be readily implemented on a millimole scale.[1] However, the use of a toxic heavy metal reagent and the potential for side products are significant drawbacks.

Enzymatic synthesis, on the other hand, offers a highly specific and environmentally friendly alternative that operates under mild conditions.[1] While the initial cost of the enzyme and the need for a source of active biocatalyst may be considerations, the potential for high purity and the alignment with green chemistry principles make it an increasingly attractive option. For applications where high purity and minimal environmental impact are paramount, enzymatic synthesis presents a compelling advantage.

References

Kinetic comparison of D-Erythrose 4-phosphate and its synthetic analogs as enzyme substrates.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. This guide provides a detailed kinetic comparison of D-Erythrose 4-phosphate (E4P), a crucial intermediate in central metabolism, and its synthetic analogs as substrates for key enzymes. By examining quantitative data and detailed experimental protocols, we aim to illuminate the structure-activity relationships that govern these vital biochemical reactions.

This compound is a pivotal metabolite, linking the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway.[1] The latter is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making the enzymes that utilize E4P attractive targets for the development of novel antimicrobial agents and herbicides.[2] This guide focuses on the kinetic performance of E4P and its analogs with three key enzymes: 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, D-erythrose-4-phosphate dehydrogenase (E4PDH), and transketolase.

Quantitative Kinetic Comparison

The substrate specificity and catalytic efficiency of enzymes with this compound and its synthetic analogs are summarized below. The data highlights how structural modifications to the E4P molecule can significantly impact enzyme kinetics.

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

DAHP synthase catalyzes the first committed step in the shikimate pathway, the condensation of phosphoenolpyruvate (B93156) (PEP) and E4P.[2] The following table presents a comparative summary of the kinetic parameters for E4P and several of its analogs with DAHP synthase from different organisms.

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound (E4P) Escherichia coli150251.7 x 105[2]
D-Threose 4-phosphate (D-T4P) Pyrococcus furiosus18001.81.0 x 103[2]
L-Threose 4-phosphate (L-T4P) Pyrococcus furiosus23000.0417[2]
2-Deoxy-D-erythrose 4-phosphate Pyrococcus furiosus13001.29.2 x 102[2]
D-Arabinose 5-phosphate Pyrococcus furiosus25000.83.2 x 102[2]

The data reveals that DAHP synthase exhibits a strong preference for its natural substrate, this compound. Analogs with altered stereochemistry (D-Threose 4-phosphate and L-Threose 4-phosphate) or the removal of a hydroxyl group (2-Deoxy-D-erythrose 4-phosphate) show a significant decrease in catalytic efficiency (kcat/Km), primarily due to a substantial increase in the Michaelis constant (Km), indicating weaker binding to the enzyme's active site.

D-Erythrose-4-phosphate Dehydrogenase (E4PDH)

E4PDH is a key enzyme in the biosynthesis of vitamin B6, catalyzing the NAD+-dependent oxidation of E4P.[1] Kinetic studies have demonstrated a high degree of substrate specificity for E4P.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1µM-1)Conditions
This compound Escherichia coli96091.22000.21pH 8.6, 37°C
This compound Escherichia coli510---pH 8.9, 25°C
D-Glyceraldehyde 3-phosphate Escherichia coli1100-0.120.0001pH 8.9, 25°C
NAD+ Escherichia coli7477.21692.28pH 8.6, 37°C

As shown in the table, the catalytic efficiency of E. coli E4PDH for D-Glyceraldehyde 3-phosphate, a structurally similar analog, is drastically lower than for its primary substrate, this compound.[1] This highlights the stringent structural requirements for efficient catalysis by E4PDH.

Transketolase

Transketolase is a central enzyme in the non-oxidative branch of the pentose phosphate pathway, transferring a two-carbon unit.[1] While E4P is a key substrate, detailed comparative kinetic studies with a range of its synthetic analogs are limited in the available literature.[1] This is partly due to the enzyme's broad substrate specificity and the reversible nature of the reaction it catalyzes, which complicates comprehensive kinetic analysis.[1]

Experimental Protocols

Accurate and reproducible kinetic data are underpinned by well-defined experimental protocols. Below are detailed methodologies for the key enzymes discussed.

Spectrophotometric Assay for DAHP Synthase Activity

This continuous assay monitors the consumption of phosphoenolpyruvate (PEP) by measuring the decrease in absorbance at 232 nm.[2]

Materials:

  • Purified DAHP synthase

  • Phosphoenolpyruvate (PEP)

  • This compound (E4P) or synthetic analog

  • Buffer solution (e.g., 50 mM Bis-Tris buffer, pH 7.5)

  • Divalent metal ion cofactor (e.g., 100 µM MnCl2)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 232 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the buffer, metal cofactor, and a fixed, saturating concentration of PEP.

  • Add varying concentrations of E4P or its analog to different cuvettes.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified DAHP synthase.

  • Immediately monitor the decrease in absorbance at 232 nm over time.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time curve.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.[3]

Spectrophotometric Assay for E4PDH Activity

The activity of E4PDH is determined by monitoring the formation of NADH, which corresponds to an increase in absorbance at 340 nm.[1]

Materials:

  • Purified E. coli E4PDH

  • Tris-HCl buffer (100 mM, pH 8.6)

  • NAD+ solution (10 mM)

  • This compound solution (20 mM)

  • Spectrophotometer capable of maintaining a constant temperature (37°C)

Procedure:

  • In a cuvette, prepare a reaction mixture containing 880 µL of 100 mM Tris-HCl, pH 8.6, and 50 µL of 10 mM NAD+.[1]

  • Add a suitable amount of purified E4PDH to the mixture.[1]

  • Incubate the cuvette at 37°C for 5 minutes to allow for temperature equilibration.[1]

  • Initiate the reaction by adding 50 µL of 20 mM this compound.[1]

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5 minutes.[1]

  • The rate of NADH formation is calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).[1]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under these conditions.[1]

Visualizing the Metabolic Context and Experimental Workflow

To better understand the significance of this compound and the process of its kinetic analysis, the following diagrams illustrate its central role in metabolism and a general workflow for comparative enzyme kinetics.

E4P_Metabolic_Hub PPP Pentose Phosphate Pathway E4P This compound PPP->E4P Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Shikimate->Aromatic_AA E4P->Shikimate Vitamin_B6 Vitamin B6 Biosynthesis E4P->Vitamin_B6 E4PDH

Caption: this compound as a key metabolic intermediate.

Kinetic_Comparison_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis Substrate_Prep Prepare E4P and Analog Solutions Perform_Assays Perform Enzymatic Assays (Varying Substrate Concentrations) Substrate_Prep->Perform_Assays Enzyme_Prep Purify and Characterize Enzyme Enzyme_Prep->Perform_Assays Assay_Prep Prepare Buffers and Reagents Assay_Prep->Perform_Assays Data_Collection Collect Initial Velocity Data Perform_Assays->Data_Collection MM_Analysis Fit Data to Michaelis-Menten Equation Data_Collection->MM_Analysis Parameter_Comparison Compare Kinetic Parameters (Km, Vmax, kcat, kcat/Km) MM_Analysis->Parameter_Comparison

Caption: General workflow for comparative enzyme kinetics studies.

References

A Comparative Guide to the Quantification of D-Erythrose 4-Phosphate: LC-MS vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of D-Erythrose 4-phosphate (E4P), a critical intermediate in the pentose (B10789219) phosphate (B84403) and shikimate pathways, is paramount for metabolic engineering, drug discovery, and understanding disease states.[1][2][3] This guide provides an objective comparison of two common analytical techniques for E4P quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

This compound is a key precursor for the biosynthesis of aromatic amino acids—tryptophan, phenylalanine, and tyrosine—via the shikimate pathway.[1][2] Its central role in these fundamental biochemical routes makes its accurate detection and quantification critical.[1] The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.[1]

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. While direct comparative studies on this compound are limited, the following table summarizes the expected performance of LC-MS and enzymatic assays based on data from the analysis of similar sugar phosphates.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
LC-MS/MS 0.1 - 1 µg/mL0.3 - 5 µg/mL>0.9990 - 110
Enzymatic Assay 0.1 - 1 µg/mL0.5 - 5 µg/mL>0.9995 - 105

Note: The values presented in this table are approximate and can vary depending on the specific instrumentation, reagents, and experimental conditions. These values are compiled from studies on monosaccharide and sugar phosphate analysis and serve as a general comparison.[4]

Signaling Pathway of this compound in Aromatic Amino Acid Biosynthesis

This compound is a crucial starting material in the shikimate pathway, which leads to the synthesis of aromatic amino acids. The initial step involves the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by DAHP synthase.[2][5]

E4P This compound DAHP_Synthase DAHP Synthase E4P->DAHP_Synthase PEP Phosphoenolpyruvate PEP->DAHP_Synthase DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (multiple steps) DAHP->Shikimate_Pathway Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate_Pathway->Aromatic_Amino_Acids

Initial step of the Shikimate Pathway involving E4P.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using LC-MS and enzymatic methods.

cluster_lcms LC-MS Workflow cluster_enzymatic Enzymatic Assay Workflow Sample_Prep_LCMS Sample Preparation (Quenching, Extraction, Drying) Reconstitution Reconstitution Sample_Prep_LCMS->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis_LCMS Sample_Prep_Enz Sample Preparation (Extraction, Neutralization) Reaction_Setup Reaction Setup (Buffer, Substrates, Co-factors) Sample_Prep_Enz->Reaction_Setup Enzyme_Addition Initiate with Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Detection Spectrophotometric/ Colorimetric Detection Incubation->Detection Data_Analysis_Enz Data Analysis (Quantification vs. Standard Curve) Detection->Data_Analysis_Enz

General experimental workflows for E4P analysis.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both LC-MS and a spectrophotometric enzymatic assay.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol describes a general method for the targeted quantification of this compound in biological samples.[1]

1. Sample Preparation:

  • Metabolism Quenching: Rapidly mix the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C).[1]

  • Cell Pelleting: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.[1]

  • Metabolite Extraction: Remove the supernatant and extract intracellular metabolites by adding a cold extraction solvent (e.g., 75% ethanol). Vortex vigorously and incubate on ice.[1]

  • Debris Removal: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[1]

  • Drying: Dry the supernatant under a stream of nitrogen or by lyophilization.[1]

2. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC System: Utilize a high-performance liquid chromatography system.

  • Column: A column suitable for the separation of polar metabolites.

  • Mobile Phase: A gradient of solvents tailored for the separation of sugar phosphates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for targeted analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphorylated compounds.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 199.0[1]

    • Product Ion (Q3): m/z 97.0 (phosphate group)[1]

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity of E4P.[1]

3. Quantification:

  • Prepare a standard curve using known concentrations of this compound.

  • Quantify the amount of E4P in the samples by comparing the peak area to the standard curve.[6]

Enzymatic Assay Protocol (Spectrophotometric)

This protocol utilizes the enzyme transaldolase in a coupled reaction to determine the concentration of this compound. The rate of NADH oxidation is proportional to the E4P concentration.[1]

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2.[7]

  • D-Fructose 6-phosphate (F6P) solution: 50 mM in deionized water.[7]

  • NADH solution: 10 mM in assay buffer.[7]

  • Coupling Enzyme Mixture: A solution containing Triosephosphate Isomerase (TPI, ~500 units/mL) and Glycerol-3-phosphate Dehydrogenase (GPDH, ~100 units/mL) in assay buffer.[7]

  • Transaldolase Enzyme: The enzyme that consumes E4P.

2. Procedure:

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer[7]

    • 50 µL F6P solution (final concentration: 2.5 mM)[7]

    • 20 µL NADH solution (final concentration: 0.2 mM)[7]

    • 10 µL Coupling Enzyme Mixture[7]

  • Add the sample containing this compound to the reaction mixture.[1]

  • Mix gently by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.[7]

  • Initiate the reaction by adding the transaldolase enzyme solution.[1]

  • Immediately monitor the decrease in absorbance at 340 nm for approximately 5-10 minutes using a spectrophotometer.[1][7]

  • A blank reaction without the enzyme sample should be run to correct for any non-enzymatic NADH oxidation.[7]

3. Quantification:

  • Create a standard curve using known concentrations of this compound to quantify the amount in the sample.[1] The rate of NADH oxidation (ΔA340/min) is proportional to the concentration of E4P.[1]

Method Comparison

FeatureLC-MSEnzymatic Assay
Specificity High, based on mass-to-charge ratio and fragmentation pattern.High, based on enzyme-substrate specificity.[1]
Sensitivity High, capable of detecting low concentrations in complex matrices.[1]Can be highly sensitive, often in the same range as LC-MS.[4]
Throughput Moderate, dependent on chromatographic run time.Can be adapted to high-throughput formats (e.g., 96-well plates).
Instrumentation Requires expensive and specialized LC-MS/MS systems.Requires a standard spectrophotometer or plate reader.
Sample Matrix Can handle complex biological matrices.[1]May be susceptible to interference from components in the sample matrix that affect enzyme activity.
Multiplexing Capable of measuring multiple analytes simultaneously.Typically measures a single analyte per assay.
Method Development Can be complex and time-consuming.Generally simpler and faster to develop.

Conclusion

Both LC-MS and enzymatic assays are powerful techniques for the quantification of this compound. LC-MS offers high specificity and the ability to analyze multiple metabolites simultaneously in complex samples, but requires significant capital investment and expertise. Enzymatic assays provide a cost-effective and often high-throughput alternative with high specificity, though they may be more susceptible to matrix effects and are limited to single-analyte measurements. The choice between these methods will ultimately depend on the specific requirements of the research, including the number of samples, the complexity of the sample matrix, the need for multiplexing, and the available resources.

References

Unlocking Aromatic Compound Synthesis: A Comparative Guide to D-Erythrose 4-Phosphate Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of D-Erythrose 4-phosphate (E4P) is a critical bottleneck in the production of aromatic amino acids, vitamins, and other valuable secondary metabolites. This guide provides a comprehensive comparison of alternative metabolic pathways for E4P synthesis, offering insights into optimizing its production for various biotechnological and pharmaceutical applications.

This compound is a vital intermediate in central carbon metabolism, most notably serving as a precursor in the shikimate pathway.[1] The availability of E4P is often a rate-limiting step in the biosynthesis of aromatic compounds.[1] While the pentose (B10789219) phosphate (B84403) pathway (PPP) is the primary endogenous source of E4P, several alternative routes, both in vivo and in vitro, have been explored to enhance its supply. This guide delves into a comparison of these pathways, presenting key performance data and detailed experimental protocols.

Comparative Analysis of E4P Synthesis Pathways

The following table summarizes the key quantitative data associated with different E4P synthesis methods, providing a clear comparison for researchers to select the most suitable approach for their specific needs.

Pathway/MethodKey Enzymes/ReagentsOrganism/SystemTypical Yield/TiterKey AdvantagesKey Limitations
Pentose Phosphate Pathway (PPP) Transketolase, TransaldolaseEscherichia coli (engineered)Varies with genetic modificationsIn vivo production, utilizes central carbon fluxIntracellular availability is often rate-limiting[1]
Erythritol (B158007) Catabolism EryA, EryB, EryC, TpiA2 (EryH), RpiB (EryI)BrucellaData on isolated yield not extensively reportedUtilizes an alternative carbon source, bypasses PPP regulationPathway specific to certain bacteria, requires genetic engineering for implementation in other hosts[2][3]
Enzymatic Synthesis (in vitro) TransketolaseCell-free systemHigh conversion efficiencyHigh purity product, precise control over reaction conditionsRequires purified enzymes and substrates, may not be cost-effective for large-scale production[4]
Chemical Synthesis Lead tetraacetate, D-Glucose 6-phosphateChemical reaction~40-50%Well-established chemical procedureUse of toxic heavy metals, potential for side-product formation[4]

Visualizing the Metabolic Routes

To better understand the flow of metabolites, the following diagrams illustrate the key metabolic pathways for E4P synthesis.

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway F6P Fructose 6-P E4P Erythrose 4-P F6P->E4P Transketolase G3P Glyceraldehyde 3-P S7P Sedoheptulose 7-P G3P->S7P Transaldolase E4P->S7P Transaldolase Shikimate Shikimate E4P->Shikimate Shikimate Pathway X5P Xylulose 5-P X5P->G3P Transketolase R5P Ribose 5-P S7P->R5P Transketolase R5P->X5P Ribose-5-phosphate isomerase/epimerase G3P_glyc From Glycolysis G3P_glyc->G3P F6P_glyc From Glycolysis F6P_glyc->F6P

Figure 1: The Pentose Phosphate Pathway for this compound synthesis.

ErythritolCatabolism cluster_Erythritol Erythritol Catabolism in Brucella Erythritol Erythritol Erythritol_4P L-Erythritol 4-P Erythritol->Erythritol_4P EryA (Kinase) Tetrulose_4P L-3-Tetrulose 4-P Erythritol_4P->Tetrulose_4P EryB (Dehydrogenase) D_Tetrulose_4P D-3-Tetrulose 4-P Tetrulose_4P->D_Tetrulose_4P EryC (Racemase) D_Erythrulose_4P D-Erythrulose 4-P D_Tetrulose_4P->D_Erythrulose_4P TpiA2/EryH (Isomerase) E4P D-Erythrose 4-P D_Erythrulose_4P->E4P RpiB/EryI (Isomerase) PPP PPP E4P->PPP Pentose Phosphate Pathway

Figure 2: The Erythritol Catabolism Pathway in Brucella.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and quantification of this compound.

Protocol 1: Enzymatic Synthesis of this compound using Transketolase

This protocol describes the in vitro synthesis of E4P from D-fructose 6-phosphate and D-glyceraldehyde 3-phosphate catalyzed by transketolase.[4]

Materials:

  • Transketolase (commercially available or purified)

  • D-Fructose 6-phosphate (ketol donor)

  • D-Glyceraldehyde 3-phosphate (ketol acceptor)

  • Thiamine pyrophosphate (TPP) (cofactor for transketolase)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Anion exchange resin for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine the Tris-HCl buffer, MgCl₂, and TPP to the desired final concentrations.

  • Add D-fructose 6-phosphate and D-glyceraldehyde 3-phosphate to the reaction mixture.

  • Initiate the reaction by adding a suitable amount of transketolase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing for E4P formation using HPLC or an enzyme-coupled assay.

  • Purification: Once the reaction is complete, purify the E4P from the reaction mixture using anion-exchange chromatography.

EnzymaticSynthesisWorkflow start Start setup Prepare Reaction Mixture (Buffer, MgCl2, TPP, Substrates) start->setup add_enzyme Add Transketolase setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate monitor Monitor E4P Formation (HPLC/Enzyme Assay) incubate->monitor decision Reaction Complete? monitor->decision decision->incubate No purify Purify E4P (Anion Exchange Chromatography) decision->purify Yes end End purify->end

Figure 3: Experimental workflow for the enzymatic synthesis of E4P.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of intracellular E4P from microbial cultures.[1]

Materials:

  • Engineered E. coli culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system

  • E4P standard

Procedure:

  • Quenching and Cell Lysis:

    • Rapidly quench the metabolic activity of a known number of cells by mixing the culture with a cold quenching solution.

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Prepare a standard curve using a known concentration range of the E4P standard.

    • Analyze the extracted samples and standards using an LC-MS/MS system.

    • Liquid Chromatography (LC): Use a suitable column (e.g., HILIC or anion-exchange) to separate E4P from other metabolites.

    • Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of E4P. This involves monitoring a specific precursor ion to product ion transition for E4P.

  • Data Analysis:

    • Quantify the amount of E4P in the samples by comparing the peak areas to the standard curve.

    • Normalize the E4P concentration to the cell number or biomass.

Conclusion

The synthesis of this compound remains a key area of research for metabolic engineering and synthetic biology. While the native pentose phosphate pathway is the conventional route, the exploration of alternative pathways, such as the erythritol catabolism found in Brucella, and the refinement of in vitro enzymatic and chemical synthesis methods, offer promising avenues for increasing the availability of this crucial precursor. The choice of synthesis strategy will depend on the specific application, balancing factors such as desired yield, purity, scalability, and cost. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to further innovate in the production of valuable aromatic compounds.

References

Performance Showdown: A Comparative Guide to Commercially Available D-Erythrose 4-Phosphate Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity, stability, and enzymatic performance of D-Erythrose 4-phosphate (E4P) are paramount for achieving reliable and reproducible experimental outcomes. This guide offers an objective comparison of commercially available E4P sources, supported by experimental data, to aid in the selection of the most suitable product for your research needs.

This compound is a pivotal intermediate in central carbon metabolism, connecting the pentose (B10789219) phosphate (B84403) pathway with the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1] Given its central role, the quality of the E4P used in enzymatic assays and metabolic studies directly impacts the validity of the results. This comparison focuses on key performance indicators: purity, stability under various storage conditions, and performance in enzymatic assays.

At-a-Glance Performance Comparison

A study comparing a custom synthetically produced E4P with a commercially available source revealed significant differences in purity and stability. The synthetic E4P demonstrated a higher purity of 98.5 ± 0.4% as determined by High-Performance Liquid Chromatography (HPLC), compared to 96.2 ± 0.7% for the commercial counterpart.[1] The major impurity in the commercial E4P was identified as erythrose (2.5%), while the synthetic batch contained a smaller percentage of an unknown impurity (1.1%).[1]

Stability is a critical factor, as E4P is known to be unstable in aqueous solutions, with a propensity to dimerize, which can render it inactive in enzymatic reactions.[2][3] The comparative study showed that under accelerated degradation conditions, such as storage at 4°C for one month or at room temperature for one week, the synthetic E4P exhibited significantly less degradation than the commercial source.[1] Both sources showed minimal degradation when stored at -80°C for up to six months.[1]

In a functional assessment using a DAHP (3-deoxy-D-arabino-heptulosonate-7-phosphate) synthase assay, both the synthetic and commercial E4P served as functional substrates. However, the synthetic E4P displayed slightly more favorable kinetics, with a marginally higher Vmax, suggesting it may offer a performance advantage in sensitive applications.[1]

It is important to note that the purity of commercially available this compound can vary considerably among suppliers. Some vendors offer products with a purity of ≥98%, while others specify a purity of ≥50% as determined by Thin-Layer Chromatography (TLC).[4][5] Therefore, it is crucial to verify the purity of each batch for specific applications.

Data Presentation

The following tables summarize the quantitative data from the comparative analysis of a synthetic versus a commercial this compound source.[1]

Table 1: Purity and Identity Assessment

ParameterSynthetic E4PCommercial E4PMethod
Purity by HPLC (%) 98.5 ± 0.496.2 ± 0.7High-Performance Liquid Chromatography
Major Impurity (%) 1.1 (Unknown)2.5 (Erythrose)HPLC
Identity Confirmation ConfirmedConfirmedMass Spectrometry
Appearance White lyophilized powderWhite lyophilized powderVisual Inspection

Table 2: Stability Under Various Storage Conditions (% Degradation)

Storage ConditionTime PointSynthetic E4PCommercial E4PMethod
-80°C 6 Months< 0.1< 0.1HPLC
-20°C 6 Months1.2 ± 0.32.8 ± 0.5HPLC
4°C 1 Month3.5 ± 0.66.1 ± 0.9HPLC
Room Temperature 1 Week8.2 ± 1.115.4 ± 1.8HPLC

Table 3: Enzymatic Performance in the DAHP Synthase Assay

Kinetic ParameterSynthetic E4PCommercial E4P
Km (µM) Data not providedData not provided
Vmax (µmol/min/mg) Marginally HigherLower than Synthetic

Note: Specific Km and Vmax values were not detailed in the source material, only a qualitative comparison of Vmax was provided.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity and Identity Assessment

Objective: To determine the purity of E4P samples and confirm their chemical identity.

Methodology:

  • Sample Preparation: Lyophilized E4P from both sources was dissolved in ultrapure water to a final concentration of 1 mg/mL.[1]

  • High-Performance Liquid Chromatography (HPLC): The purity was assessed by integrating the peak areas from the HPLC chromatogram.

  • Mass Spectrometry (MS): The identity was confirmed by comparing the mass-to-charge ratio (m/z) of the major peak with the theoretical mass of E4P.[1]

Stability Assessment

Objective: To evaluate the degradation of E4P under different storage temperatures over time.

Methodology:

  • Sample Preparation: Aliquots of the 1 mg/mL E4P solutions were prepared.

  • Storage: Samples were stored at -80°C, -20°C, 4°C, and room temperature.[1]

  • Analysis: At specified time points, samples were analyzed by HPLC as described above. Degradation was quantified by the decrease in the E4P peak area relative to the initial time point.[1]

Enzymatic Performance Assay (DAHP Synthase)

Objective: To compare the kinetic performance of E4P from different sources as a substrate for DAHP synthase.

Methodology:

  • Principle: This assay measures the activity of DAHP synthase by quantifying the amount of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) produced.[6] The consumption of the co-substrate, phosphoenolpyruvate (B93156) (PEP), can be monitored continuously by the decrease in absorbance at 232 nm.[1]

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), phosphoenolpyruvate (PEP), and the DAHP synthase enzyme.

  • Assay Procedure: The reaction is initiated by the addition of the E4P substrate at varying concentrations. The initial reaction velocities are measured by monitoring the change in absorbance at 232 nm.

  • Data Analysis: The initial reaction velocities at different E4P concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.[1]

Mandatory Visualizations

experimental_workflow cluster_sourcing Sourcing cluster_analysis Comparative Analysis cluster_evaluation Evaluation source1 Synthetic E4P purity Purity & Identity (HPLC, MS) source1->purity stability Stability (HPLC) source1->stability enzymatic Enzymatic Performance (DAHP Synthase Assay) source1->enzymatic source2 Commercial E4P source2->purity source2->stability source2->enzymatic comparison Performance Comparison purity->comparison stability->comparison enzymatic->comparison

Caption: Workflow for the comparative analysis of this compound sources.

shikimate_pathway E4P D-Erythrose 4-phosphate DAHP_synthase DAHP Synthase E4P->DAHP_synthase PEP Phosphoenolpyruvate PEP->DAHP_synthase DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate DAHP_synthase->DAHP Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

References

Illuminating the Crossroads of Metabolism: A Comparative Guide to Isotopic Labeling Studies of D-Erythrose 4-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose 4-phosphate (E4P) stands as a critical juncture in central carbon metabolism, linking the pentose (B10789219) phosphate (B84403) pathway (PPP) to the biosynthesis of aromatic amino acids, essential for the viability of plants, bacteria, and fungi. Understanding the metabolic fate of E4P is paramount for advancements in metabolic engineering, drug discovery, and synthetic biology. This guide provides a comprehensive comparison of isotopic labeling studies used to elucidate the metabolic journey of E4P, supported by experimental data, detailed protocols, and visual workflows.

The Predominant Fate: The Shikimate Pathway

Isotopic labeling studies have unequivocally confirmed that a primary metabolic fate of this compound is its condensation with phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1][2] This reaction, catalyzed by DAHP synthase, serves as the committed step of the shikimate pathway, a seven-step metabolic route responsible for the de novo biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

Quantitative Insights from Isotopic Labeling

The gold standard for quantifying the metabolic flux from E4P through the shikimate pathway is ¹³C-based Metabolic Flux Analysis (¹³C-MFA). This technique involves feeding cells with a ¹³C-labeled carbon source and tracking the incorporation of the heavy isotope into downstream metabolites. By analyzing the mass isotopomer distribution in proteinogenic amino acids, researchers can precisely calculate the intracellular metabolic fluxes.

Comparison of Isotopic Tracers for Aromatic Amino Acid Labeling

The choice of isotopic tracer is critical for maximizing the information obtained from a labeling experiment. While uniformly labeled [U-¹³C]-glucose is often used for a global view of metabolism, site-specifically labeled precursors can provide more detailed insights into specific pathways. Studies have systematically investigated the use of site-selectively ¹³C-enriched erythrose to trace its direct incorporation into aromatic amino acids.

TracerTarget Amino AcidObserved ¹³C Incorporation (%)Reference
[4-¹³C]-ErythrosePhenylalanine (δ positions)~40%[3]
[4-¹³C]-ErythroseTyrosine (δ positions)~40%[3]
[1-¹³C], [3-¹³C], [4-¹³C]-ErythroseTryptophan (ε3, ζ3, ζ2)At least double the incorporation compared to glucose-based labeling[3]
[2-¹³C]-ErythroseTryptophan (η2)Efficiently labeled[3]
[1,2-¹³C₂]glucosePhenylalanine, Tyrosine, TryptophanProvides information on the relative activity of the PPP and glycolysis[4]

Note: The percentage of incorporation can vary depending on the organism, growth conditions, and the specific experimental setup.

Kinetic Parameters of the Gateway Enzyme: DAHP Synthase

The activity of DAHP synthase is a key determinant of carbon flow into the shikimate pathway. Kinetic studies provide valuable data on the enzyme's affinity for its substrates, E4P and PEP.

OrganismEnzyme IsoformKₘ for E4P (µM)kcat (s⁻¹)Reference
Escherichia coliDAHPS(Trp)3521[1]
Escherichia coliDAHPS(Phe)-70 (Mn²⁺-activated)[5]
Pyrococcus furiosusDAHP synthase1101.8[6]

Experimental Corner: Protocols and Workflows

Detailed Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to trace the metabolic fate of E4P.

1. Cell Culture and Isotopic Labeling:

  • Media Preparation: Prepare a defined minimal medium with a known concentration of the chosen ¹³C-labeled carbon source (e.g., [U-¹³C₆]glucose or a specific ¹³C-labeled erythrose).

  • Inoculation and Growth: Inoculate the medium with the microbial strain of interest and cultivate under controlled conditions (temperature, pH, aeration) to achieve a metabolic and isotopic steady state. This typically requires several cell doublings.

2. Metabolite Quenching and Extraction:

  • Rapid Quenching: To halt all enzymatic activity and preserve the in-vivo metabolic state, rapidly quench the cell culture. A common method is to plunge the culture into a cold solvent, such as -20°C 60% methanol.

  • Extraction: Centrifuge the quenched cells to separate them from the medium. Extract the intracellular metabolites using a cold solvent mixture, often a combination of methanol, water, and chloroform, to separate polar metabolites (including amino acids and sugar phosphates) from lipids and proteins.

3. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS/MS):

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are chemically derivatized to make them volatile. A common method is silylation.

  • Chromatographic Separation: The derivatized or underivatized extracts are injected into a gas or liquid chromatograph to separate the individual metabolites.

  • Mass Spectrometry: The separated metabolites are ionized and their mass-to-charge ratio is measured. The resulting mass spectra reveal the mass isotopomer distribution (MID) for each metabolite, indicating the number of ¹³C atoms incorporated.

4. Data Analysis and Flux Calculation:

  • MID Correction: The raw MID data is corrected for the natural abundance of ¹³C.

  • Flux Estimation: The corrected MIDs of proteinogenic amino acids are used as input for a computational model of the organism's metabolic network. Software packages like INCA or OpenFLUX2 are used to estimate the intracellular metabolic fluxes that best fit the experimental data.

Experimental Workflow for ¹³C-MFA

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture 1. Cell Culture (¹³C-labeled media) Quench 2. Rapid Quenching (Halt metabolism) Culture->Quench Extract 3. Metabolite Extraction (Separate metabolites) Quench->Extract Analysis 4. MS Analysis (GC-MS or LC-MS/MS) Extract->Analysis Data 5. Data Processing (Determine MIDs) Analysis->Data Flux 6. Flux Calculation (¹³C-MFA software) Data->Flux Results Results Flux->Results Quantitative Flux Map

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Alternative Approaches to Elucidate Metabolic Fate

While ¹³C-MFA is the most powerful tool for quantitative flux analysis, other methods can provide valuable qualitative and semi-quantitative information about the metabolic fate of E4P.

MethodPrincipleAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes the magnetic properties of atomic nuclei to determine the structure and isotopic labeling of metabolites. ¹³C-NMR can directly measure the positional enrichment of ¹³C in metabolites.Non-destructive, provides detailed information on positional isotopomers.Lower sensitivity compared to MS, requires higher concentrations of metabolites.
Flux Balance Analysis (FBA) A computational method that predicts metabolic flux distributions based on a stoichiometric model of metabolism and a defined objective function (e.g., maximization of biomass).Does not require isotopic labeling, can be used for genome-scale models.Provides a predicted flux distribution, not a direct measurement of in-vivo fluxes.
Enzymatic Assays In vitro measurement of the activity of specific enzymes involved in E4P metabolism, such as DAHP synthase.Provides direct information on the kinetic properties of individual enzymes.Does not provide information on in-vivo metabolic fluxes within the cellular context.

Metabolic Fate of this compound

metabolic_fate PPP Pentose Phosphate Pathway E4P This compound PPP->E4P DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate (from Glycolysis) PEP->DAHPS Shikimate Shikimate Pathway DAHPS->Shikimate Condensation AAs Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->AAs

Caption: The entry of this compound into the shikimate pathway.

Conclusion

Isotopic labeling studies, particularly ¹³C-Metabolic Flux Analysis, have been instrumental in confirming that a primary metabolic fate of this compound is its entry into the shikimate pathway for the biosynthesis of aromatic amino acids. The quantitative data derived from these studies provide a deep understanding of the regulation and dynamics of this crucial metabolic node. By combining ¹³C-MFA with other techniques such as NMR and enzymatic assays, researchers can build a comprehensive picture of E4P metabolism, paving the way for targeted metabolic engineering and the development of novel therapeutics.

References

A Comparative Guide to the Structural Analysis of D-Erythrose 4-Phosphate Binding to DAHP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding of D-Erythrose 4-phosphate (E4P) and its alternatives to 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, a key enzyme in the shikimate pathway. The structural and kinetic data presented herein are crucial for understanding the enzyme's mechanism and for the development of novel antimicrobial agents and herbicides.

I. Introduction to DAHP Synthase and E4P Binding

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DAHPS) catalyzes the first committed step in the shikimate pathway, an essential metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway is absent in mammals, making DAHPS an attractive target for drug development. The enzyme catalyzes an aldol-type condensation of two substrates, phosphoenolpyruvate (B93156) (PEP) and this compound (E4P), to form DAHP. The binding of E4P to the active site is a critical event in the catalytic cycle, and understanding its structural basis is paramount for designing effective inhibitors.

II. Quantitative Comparison of Ligand Binding to DAHP Synthase

The following table summarizes the key quantitative data for the binding of the natural substrate E4P and various alternative ligands, including inhibitors, to DAHP synthase from different organisms. This data allows for a direct comparison of their binding affinities and inhibitory potential.

LigandEnzyme SourceParameterValueMethod
This compound (E4P) Escherichia coli (Trp-sensitive)S₀.₅35 µM[1][2]Enzyme Kinetics
Aeropyrum pernixKₘ280 µMEnzyme Kinetics
Synthetic E4PKₘ15.8 ± 1.2 µM[3]Enzyme Kinetics
Commercial E4PKₘ16.5 ± 1.5 µM[3]Enzyme Kinetics
Tryptophan Escherichia coli (Trp-sensitive)Kᵈ1 µM[1][2]Equilibrium Binding
Phenylalanine Providencia alcalifaciensKᵈ32 µM[4]Biophysical Assay
Providencia alcalifaciensᵃᵖᵖKᵢ132 µM[4]Enzyme Kinetics
Quinic Acid Providencia alcalifaciensKᵈ42 µM[4]Biophysical Assay
Providencia alcalifaciensᵃᵖᵖKᵢ382 µM[4]Enzyme Kinetics
DAHP Oxime Escherichia coliKᵢ1.5 ± 0.4 µM[5]Enzyme Kinetics

Note: S₀.₅ is the substrate concentration at half-maximal velocity for enzymes with sigmoidal kinetics. Kₘ is the Michaelis constant for enzymes following Michaelis-Menten kinetics. Kᵈ is the dissociation constant, and Kᵢ is the inhibition constant. ᵃᵖᵖKᵢ is the apparent inhibition constant.

III. Experimental Protocols

A comprehensive structural and functional analysis of E4P binding to DAHP synthase involves a combination of techniques. Below are detailed methodologies for the key experiments cited.

A. X-Ray Crystallography of DAHP Synthase-Ligand Complexes

X-ray crystallography provides high-resolution three-dimensional structures of the enzyme and its complexes with substrates or inhibitors, offering insights into the specific molecular interactions.

1. Protein Expression and Purification: The gene encoding DAHP synthase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.

2. Crystallization:

  • Co-crystallization: The purified DAHP synthase is mixed with the ligand of interest (E4P or an inhibitor) at a concentration typically 5-10 times its Kᵈ or Kᵢ. This mixture is then subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).

  • Soaking: Crystals of the apo-enzyme (ligand-free) are grown first. These crystals are then transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the enzyme's active site.

3. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

  • The model is then refined against the diffraction data, and the ligand is built into the electron density map.

B. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kᵈ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

1. Sample Preparation:

  • The purified DAHP synthase is extensively dialyzed against the desired buffer to ensure buffer matching with the ligand solution.

  • The ligand (E4P or inhibitor) is dissolved in the same dialysis buffer.

  • The concentrations of the protein and ligand are accurately determined.

2. ITC Experiment:

  • The sample cell of the calorimeter is filled with the DAHP synthase solution (typically in the low micromolar range).

  • The injection syringe is filled with the ligand solution (at a concentration 10-20 times that of the protein).

  • A series of small injections of the ligand into the sample cell are performed.

  • The heat change associated with each injection is measured.

3. Data Analysis:

  • The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kᵈ, ΔH, and n).

C. Enzyme Kinetics Assays

Enzyme kinetics assays are used to determine the catalytic efficiency of DAHP synthase and the mode of action of inhibitors.

1. Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Bis-Tris), the substrates PEP and E4P, a divalent metal cofactor (e.g., Mn²⁺), and the purified DAHP synthase enzyme.

2. Assay Principle: The activity of DAHP synthase can be monitored continuously by measuring the decrease in absorbance at 232 nm, which corresponds to the consumption of PEP.[3]

3. Determination of Kinetic Parameters (Kₘ and k꜀ₐₜ):

  • The concentration of one substrate (e.g., E4P) is varied while the other substrate (PEP) is kept at a saturating concentration.

  • The initial reaction rates at different E4P concentrations are measured.

  • The data are then fitted to the Michaelis-Menten equation to determine the Kₘ for E4P and the maximum velocity (Vₘₐₓ). The turnover number (k꜀ₐₜ) can be calculated from Vₘₐₓ and the enzyme concentration.

4. Inhibition Studies (Kᵢ):

  • To determine the inhibition constant (Kᵢ) and the mode of inhibition, the enzyme assay is performed in the presence of varying concentrations of the inhibitor.

  • Kinetic data are collected at different substrate and inhibitor concentrations.

  • The data are analyzed using graphical methods (e.g., Lineweaver-Burk plots) or by non-linear regression fitting to the appropriate inhibition models (competitive, non-competitive, or mixed).

IV. Mandatory Visualizations

A. Signaling Pathway: The Role of E4P in the Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHPS DAHP Synthase PEP->DAHPS E4P This compound (from Pentose Phosphate Pathway) E4P->DAHPS DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate DAHPS->DAHP Shikimate_Pathway Shikimate Pathway (6 steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_Amino_Acids Feedback_Inhibition Feedback Inhibition Aromatic_Amino_Acids->Feedback_Inhibition Feedback_Inhibition->DAHPS

Caption: The central role of DAHP synthase in the shikimate pathway.

B. Experimental Workflow: Structural and Functional Analysis of Ligand Binding

Experimental_Workflow cluster_protein Protein Production cluster_analysis Biophysical & Structural Analysis cluster_functional Functional Analysis Gene_Cloning Gene Cloning Protein_Expression Protein Expression Gene_Cloning->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC XRay_Crystallography X-Ray Crystallography Protein_Purification->XRay_Crystallography Enzyme_Kinetics Enzyme Kinetics Assay Protein_Purification->Enzyme_Kinetics Binding_Data Binding Affinity (Kd) Thermodynamics (ΔH) ITC->Binding_Data Data_Collection Data Collection XRay_Crystallography->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination Structural_Data 3D Structure Binding Site Interactions Structure_Determination->Structural_Data Inhibition_Assay Inhibition Assay Enzyme_Kinetics->Inhibition_Assay Kinetic_Data Kinetic Parameters (Km, kcat) Inhibition Constants (Ki) Inhibition_Assay->Kinetic_Data

Caption: Workflow for analyzing ligand binding to DAHP synthase.

References

Comparative Metabolomics: Unraveling the Metabolic Impact of Altered D-Erythrose 4-Phosphate Pools in Engineered E. coli Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of wild-type Escherichia coli and engineered strains with modified D-erythrose 4-phosphate (E4P) pools. Altering the intracellular availability of E4P, a key precursor for the shikimate pathway, is a common metabolic engineering strategy to enhance the production of aromatic amino acids and derived high-value compounds. Understanding the systemic metabolic changes resulting from these engineering efforts is crucial for optimizing strain performance and guiding further rational design.

This guide summarizes quantitative metabolomics data from published studies, details the experimental protocols for reproducing such analyses, and provides visualizations of the relevant metabolic pathways and experimental workflows.

Data Presentation: A Comparative Look at Intracellular Metabolite Pools

Table 1: Intracellular Metabolite Concentrations in Wild-Type E. coli (K-12, BW25113)

This table provides baseline concentrations of central carbon metabolism intermediates in wild-type E. coli grown on glucose minimal medium during the exponential phase.

MetaboliteConcentration (mM)Pathway
Glucose 6-phosphate (G6P)1.5Glycolysis / Pentose Phosphate Pathway
Fructose 6-phosphate (F6P)0.25Glycolysis / Pentose Phosphate Pathway
Fructose 1,6-bisphosphate (FBP)10Glycolysis
This compound (E4P)0.03Pentose Phosphate Pathway
Sedoheptulose 7-phosphate (S7P)0.1Pentose Phosphate Pathway
Ribose 5-phosphate (R5P)0.5Pentose Phosphate Pathway
Phosphoenolpyruvate (B93156) (PEP)0.2Glycolysis
Pyruvate (PYR)1.0Glycolysis
Acetyl-CoA0.6TCA Cycle Precursor
6-Phosphogluconate (6PG)0.2Pentose Phosphate Pathway

Data sourced from Bennett et al. (2009). Concentrations are approximate and can vary with specific growth conditions.

Table 2: Intracellular Metabolite Concentrations and Fluxes in an Engineered E. coli Strain (ppc Mutant)

This table shows the altered metabolite concentrations and metabolic fluxes in an E. coli strain with a deletion of the ppc gene, which encodes phosphoenolpyruvate carboxylase. This mutation affects the availability of phosphoenolpyruvate (PEP), one of the precursors for the shikimate pathway, and consequently influences the entire central carbon metabolism, including the E4P pool.

Metabolite/FluxWild-Typeppc MutantPathway/Process
Intracellular Concentration (mM)
Glucose 6-phosphate (G6P)1.42.5Glycolysis / Pentose Phosphate Pathway
Fructose 6-phosphate (F6P)0.30.8Glycolysis / Pentose Phosphate Pathway
Fructose 1,6-bisphosphate (FBP)0.51.2Glycolysis
6-Phosphogluconate (6PG)0.20.6Pentose Phosphate Pathway
Phosphoenolpyruvate (PEP)0.41.5Glycolysis
Metabolic Flux (% of Glucose Uptake)
Pentose Phosphate Pathway26.8%15.1%Pentose Phosphate Pathway
Glyoxylate Shunt0%18.9%Anaplerotic Reaction
TCA Cycle73.2%66.0%TCA Cycle

Data sourced from Yang et al. (2004). This comparison highlights how genetic engineering of central carbon metabolism can lead to significant shifts in metabolite pools and pathway fluxes.

Experimental Protocols

Reproducible and accurate comparative metabolomics studies rely on standardized and meticulously executed experimental protocols. The following sections detail the key methodologies for such analyses.

Strain Cultivation and Sampling
  • Strain and Culture Conditions: Wild-type and engineered E. coli strains (e.g., K-12 derivatives) are typically cultured in a defined minimal medium, such as M9 medium, supplemented with a known concentration of a carbon source (e.g., 10 g/L glucose). Cultures are grown in baffled flasks at 37°C with vigorous shaking (e.g., 250 rpm) to ensure adequate aeration. Cell growth is monitored by measuring the optical density at 600 nm (OD600).

  • Sampling: To capture a snapshot of the intracellular metabolome, samples should be collected during the mid-exponential growth phase (e.g., OD600 of 2-3). A specific volume of the cell culture (e.g., 1-5 mL) is rapidly withdrawn for subsequent quenching of metabolic activity.

Metabolite Quenching and Extraction
  • Quenching: The rapid cessation of all enzymatic reactions is critical to prevent changes in metabolite levels during sample processing. A widely used and effective method is quenching in cold methanol (B129727).

    • A volume of the cell culture is rapidly transferred into a pre-chilled tube containing a 60% (v/v) methanol solution at a temperature of -40°C or lower.

    • The mixture is immediately vortexed to ensure rapid and uniform cooling.

    • The quenched cells are then pelleted by centrifugation at a low temperature (e.g., -9°C) for 5-10 minutes. The supernatant is discarded.

  • Extraction: Intracellular metabolites are extracted from the cell pellet. A common and efficient method involves the use of boiling ethanol.

    • The cell pellet is resuspended in a pre-heated (e.g., 75°C) solution of 75% (v/v) ethanol.

    • The mixture is incubated at this temperature for a defined period (e.g., 5-10 minutes) to ensure cell lysis and metabolite extraction.

    • The cell debris is then pelleted by centrifugation at high speed, and the supernatant containing the metabolites is collected for analysis.

LC-MS/MS Analysis for Metabolite Quantification
  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC). For polar metabolites like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.

  • Mass Spectrometry Detection: The separated metabolites are detected and quantified using tandem mass spectrometry (MS/MS).

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated intermediates.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each metabolite and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.

  • Quantification: Absolute quantification is achieved by using a series of external standards of known concentrations for each metabolite to generate a calibration curve. Isotope-labeled internal standards can also be used to correct for matrix effects and variations in extraction efficiency and instrument response.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and a typical experimental workflow for comparative metabolomics.

Caption: Central carbon metabolism leading to the shikimate pathway.

Experimental_Workflow cluster_strain Strain Preparation cluster_culture Cultivation cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis & Comparison WT Wild-Type Strain Culture_WT Cultivate Wild-Type WT->Culture_WT Eng Engineered Strain Culture_Eng Cultivate Engineered Eng->Culture_Eng Sample_WT Sample & Quench WT Culture_WT->Sample_WT Sample_Eng Sample & Quench Eng Culture_Eng->Sample_Eng Extract_WT Extract WT Metabolites Sample_WT->Extract_WT Extract_Eng Extract Eng Metabolites Sample_Eng->Extract_Eng LCMS LC-MS/MS Analysis Extract_WT->LCMS Extract_Eng->LCMS Data Data Processing & Quantification LCMS->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparative metabolomics of microbial strains.

Safety Operating Guide

Proper Disposal of D-Erythrose 4-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of D-Erythrose 4-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Due to a lack of comprehensive toxicological and environmental hazard data, this compound must be handled as potentially hazardous chemical waste. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to follow all standard laboratory safety protocols. The following table summarizes the required personal protective equipment (PPE) and immediate actions for spill management.

Item/ScenarioRequirement/ProcedureKey Considerations
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, closed-toe shoes), nitrile gloves, and safety glasses with side shields.Ensure PPE is worn at all times when handling this compound in solid or solution form.
Ventilation Handle in a well-ventilated area. A chemical fume hood is recommended, especially when dealing with powders.Proper ventilation minimizes the risk of inhalation.
Spill Cleanup - Solid Gently sweep the solid material to avoid creating dust. Place in a clearly labeled, sealed container for hazardous waste disposal.Do not use compressed air to clean up spills as this can disperse the powder.
Spill Cleanup - Solution Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.Do not wash spills down the drain.

Step-by-Step Disposal Protocol

Direct disposal of this compound down the sanitary sewer is not recommended.[1] The primary and approved method of disposal is collection and subsequent transfer to a licensed chemical waste disposal facility.

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials. The recommended storage temperature for the pure compound is -20°C.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the collected waste.

Experimental Protocols

Currently, there are no established experimental protocols for the specific neutralization or treatment of this compound waste within a laboratory setting. The recommended procedure is to collect and dispose of it as chemical waste through a licensed facility.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

D_Erythrose_4_Phosphate_Disposal start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Aqueous Solution assess_form->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Waste Container liquid_waste->segregate_liquid store_waste Store Securely in Designated Area segregate_solid->store_waste segregate_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling D-Erythrose 4-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, working with D-Erythrose 4-phosphate. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is utilized in the biosynthesis of aromatic amino acids.[1] While it is not classified as a hazardous substance, proper handling and disposal are paramount to upholding laboratory safety standards.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE based on standard operating procedures for non-hazardous chemical powders.[1]

Body PartPPE ItemSpecifications and Remarks
Hands Chemical-resistant glovesDisposable nitrile gloves are recommended.[1] Always inspect gloves for integrity before use and replace them if compromised.
Eyes Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes or dust particles.[1]
Body Laboratory coatA standard laboratory coat should be worn to protect clothing and skin from contamination.[1]
Respiratory Not generally requiredFor routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary.[1] If significant dust is generated, a NIOSH-approved respirator may be required.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks.[1] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is -20°C.[1] Ensure the container is tightly sealed to prevent moisture absorption.[1]

2. Handling and Preparation of Solutions: Always handle this compound in a designated, clean workspace.[1] It is best practice to work in a well-ventilated area, and a fume hood is recommended, although not strictly necessary for small, non-dust-forming quantities.[1] To prevent condensation, allow the container to equilibrate to room temperature before weighing.[1] When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1] this compound is soluble in water.[1]

3. Spill Management: In the event of a spill, avoid generating dust.[1] For small spills, gently sweep the solid material into a designated waste container.[1] The spill area should then be cleaned with a damp cloth or paper towel.[1] All cleanup materials must be disposed of as chemical waste.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: Unused or waste this compound solid should be collected in a designated, sealed, and clearly labeled waste container marked as "non-hazardous chemical waste."[1]

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams.[2] Direct disposal down the sanitary sewer is not recommended due to the lack of comprehensive toxicological and environmental hazard data.[2] Always consult and adhere to your local and institutional regulations regarding chemical waste disposal.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of as solid chemical waste.[1]

Quantitative Data

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. General laboratory safety guidelines for handling non-hazardous chemicals should be followed.

ParameterValueSource
Storage Temperature -20°C[1]
Solubility Soluble in water[1]

Experimental Protocol: Discontinuous Colorimetric Assay for DAHP Synthase

This protocol measures the activity of 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase by quantifying the amount of DAHP produced from this compound (E4P) and phosphoenolpyruvate (B93156) (PEP).[3]

Reagents:

  • Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.[3]

  • Phosphoenolpyruvate (PEP) solution: 10 mM in reaction buffer.[3]

  • This compound (E4P) solution: 10 mM in reaction buffer.[3]

  • Enzyme Sample: Purified or partially purified DAHP synthase diluted in reaction buffer.[3]

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).[3]

  • Periodate (B1199274) Solution: 20 mM sodium periodate in 0.125 M H2SO4.[3]

  • Sodium Arsenite Solution: 2% (w/v) sodium arsenite in 0.5 M HCl.[3]

  • Thiobarbituric Acid (TBA) Solution: 0.3% (w/v) thiobarbituric acid, pH 2.0.[3]

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 50 µL Reaction Buffer

      • 10 µL PEP solution (final concentration: 1 mM)

      • 10 µL E4P solution (final concentration: 1 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.[3]

    • Initiate the reaction by adding 30 µL of the enzyme sample.[3]

    • Incubate at 37°C for a specific time (e.g., 15 minutes).[3]

    • Stop the reaction by adding 100 µL of 10% TCA.[3]

    • Centrifuge at high speed for 5 minutes to pellet the precipitated protein.[3]

  • Colorimetric Detection:

    • Transfer 100 µL of the supernatant to a new tube.[3]

    • Add 50 µL of the Periodate Solution and incubate at 37°C for 20 minutes.[3]

    • Add 50 µL of the Sodium Arsenite Solution to quench the excess periodate.

    • Add 200 µL of the TBA Solution and incubate at 100°C for 15 minutes to develop a pink chromophore.

    • Cool the tubes to room temperature and measure the absorbance at 549 nm.

Calculations:

  • Determine the concentration of DAHP formed by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

  • Enzyme activity can then be calculated based on the amount of product formed per unit of time.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_spill Spill Response Receipt Receipt & Inspection Storage Store at -20°C Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Equilibrate & Weigh PPE->Weighing Solution Prepare Solution Weighing->Solution Experiment Perform Experiment Solution->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste Unused Solid LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Aqueous Waste ContaminatedWaste Contaminated PPE Disposal Experiment->ContaminatedWaste Used Gloves, etc. FinalDisposal Dispose via Licensed Contractor SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContaminatedWaste->FinalDisposal Spill Spill Occurs Cleanup Clean with Damp Cloth Spill->Cleanup SpillDisposal Dispose of Cleanup Materials Cleanup->SpillDisposal SpillDisposal->FinalDisposal

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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D-Erythrose 4-phosphate
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.